Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-7-4-12(5-8-13)6-9-15-12/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKKPVRQCZKUDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590109 | |
| Record name | tert-Butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864684-96-8 | |
| Record name | 1,1-Dimethylethyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864684-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate: A Spirocyclic Scaffold for Modern Drug Discovery
Executive Summary: Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate is a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. Its unique three-dimensional structure, which combines a strained oxetane ring with a Boc-protected piperidine, offers a compelling scaffold for creating novel chemical entities. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, positioning it as a strategic tool for researchers aiming to escape the "flatland" of traditional aromatic compounds and explore new, Fsp³-rich chemical space.
Introduction: The Strategic Value of 3D Scaffolds in Medicinal Chemistry
Modern drug discovery is increasingly focused on developing molecules with high three-dimensionality to improve target selectivity, enhance physicochemical properties, and access novel intellectual property space. Spirocyclic systems, which feature two rings sharing a single carbon atom, are exemplary of this trend. They provide a rigid, well-defined conformational framework that can project substituents into vectoral space in a way that planar molecules cannot.
This compound (Figure 1) is a premier example of this molecular architecture. It synergistically combines two highly valued motifs:
-
The Piperidine Ring: A ubiquitous scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group provides a convenient synthetic handle for late-stage diversification.
-
The Oxetane Ring: This four-membered ether has gained significant attention as a "magic" motif.[2][3] It serves as a non-classical isostere for gem-dimethyl or carbonyl groups, often improving aqueous solubility, metabolic stability, and lipophilicity while adding minimal molecular weight.[4][5]
The fusion of these two rings into a spirocyclic system creates a scaffold that is not only structurally novel but also pre-validated by the proven utility of its component parts.
Core Chemical and Physical Properties
A clear understanding of the fundamental properties of a building block is critical for its effective use in synthesis and drug design. The key physicochemical data for this compound are summarized in Table 1.
| Property | Value | Source |
| CAS Number | 864684-96-8 | [6][7][8][9] |
| Molecular Formula | C₁₂H₂₁NO₃ | [9] |
| Molecular Weight | 227.30 g/mol | [9] |
| IUPAC Name | This compound | N/A |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CCO2 | [6] |
| Physical Form | Solid | [10] |
| Storage | Sealed in dry, 2-8°C | [6] |
Spectroscopic Characterization: While specific spectra should be obtained from the supplier, the expected features are:
-
¹H NMR: A characteristic singlet integrating to 9 protons around 1.4-1.5 ppm for the tert-butyl group. Methylene protons of the piperidine and oxetane rings would appear as complex multiplets in the aliphatic region.
-
¹³C NMR: A quaternary carbon signal for the spirocenter. Signals corresponding to the Boc carbonyl (~155 ppm), the tert-butyl quaternary carbon and methyls, and distinct signals for the piperidine and oxetane methylene carbons.
-
Mass Spectrometry (MS): An [M+H]⁺ peak at approximately m/z 228.15. Common fragmentation patterns would include the loss of the tert-butyl group (-56 Da) or the entire Boc group (-100 Da).
Synthesis and Mechanistic Considerations
While specific, peer-reviewed synthetic routes for this exact molecule are not widely published, a logical and scalable synthesis can be devised from readily available starting materials, adapting known methods for constructing spirocyclic oxetanes.[11][12] A plausible retrosynthetic approach is outlined below.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
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Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Abstract
This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of this compound, a spirocyclic compound featuring a Boc-protected amine, an oxetane ring, and a piperidine ring. This document is intended for researchers, scientists, and professionals in drug development who require a robust and validated methodology for characterizing novel chemical entities. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a self-validating analytical process. The guide details protocols and data interpretation for Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a full suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC.
Introduction: The Analytical Challenge
This compound (Molecular Formula: C₁₂H₂₁NO₃, Molecular Weight: 227.30 g/mol ) represents a class of saturated heterocyclic compounds of increasing interest in medicinal chemistry. Its rigid, three-dimensional spirocyclic core offers a desirable scaffold for exploring new chemical space. The presence of a tert-butyloxycarbonyl (Boc) protecting group, a piperidine ring, and an oxetane ring presents a distinct analytical challenge. The complete and correct assignment of its structure is paramount for ensuring chemical integrity, understanding structure-activity relationships (SAR), and meeting regulatory standards.
This guide presents an integrated analytical strategy, demonstrating how orthogonal techniques are synergistically employed to build an unassailable structural argument, starting from molecular formula confirmation and culminating in the precise mapping of atomic connectivity.
Foundational Analysis: Mass Spectrometry and Infrared Spectroscopy
Before delving into the complexities of NMR, we first establish the compound's molecular weight and confirm the presence of key functional groups. This foundational data provides the necessary framework for interpreting subsequent, more detailed spectroscopic information.
Mass Spectrometry (MS): Confirming Molecular Identity and Key Fragments
Mass spectrometry serves as the initial checkpoint to verify the molecular weight and observe characteristic fragmentation patterns that offer preliminary structural clues. Electrospray Ionization (ESI) is the method of choice due to its soft ionization nature, which typically preserves the molecular ion.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in positive ion ESI mode.
-
Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.
-
Causality: Direct infusion is preferred over LC-MS at this stage to avoid potential on-column degradation or interactions with acidic mobile phases, which can cause premature cleavage of the acid-labile Boc group[1].
Data Interpretation and Validation
The primary goal is to identify the protonated molecular ion [M+H]⁺. We also anticipate observing adducts such as the sodium adduct [M+Na]⁺. A key validation point for this molecule is the characteristic fragmentation of the Boc group, which is known to undergo facile cleavage in the mass spectrometer.[2][3][4]
Table 1: Predicted ESI-MS Data for this compound
| m/z (calculated) | Ion Species | Fragment Lost | Significance |
| 228.1594 | [M+H]⁺ | - | Confirms the molecular weight of the parent compound. |
| 250.1414 | [M+Na]⁺ | - | Common sodium adduct, further confirms molecular weight. |
| 172.1229 | [M-C₄H₈+H]⁺ | Isobutylene (56 Da) | Characteristic loss from the Boc group via a McLafferty-like rearrangement.[2] |
| 128.1070 | [M-Boc+H]⁺ | Boc group (100 Da) | Complete loss of the protecting group, revealing the parent amine. |
The detection of these specific ions, particularly the [M+H]⁺ and the characteristic loss of 56 Da, provides strong, trustworthy evidence for both the overall molecular formula and the presence of the Boc protecting group.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in the molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid, purified sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Lower the ATR anvil to ensure firm contact with the sample and acquire the spectrum, typically by co-adding 16-32 scans over the 4000-400 cm⁻¹ range.
-
Causality: The ATR method is ideal as it requires minimal sample preparation and ensures excellent data quality for solid samples, eliminating the need for preparing KBr pellets.
Data Interpretation and Validation
The FTIR spectrum should display characteristic absorption bands corresponding to the carbamate, ether, and alkane moieties of the molecule.
Table 2: Key FTIR Absorption Bands for Structural Confirmation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 2950-2850 | C-H stretch | Alkane (CH₂, CH₃) | Confirms the saturated aliphatic nature of the scaffold. |
| ~1690 | C=O stretch | Carbamate (Boc group) | A strong, sharp peak is the most telling signal for the Boc protecting group.[5][6] |
| ~1160 | C-O stretch | Ether (Oxetane ring) | Confirms the presence of the 1-oxa portion of the spirocycle. |
| ~1250 & ~1100 | C-N stretch | Carbamate | Further supports the presence of the carbamate linkage. |
The presence of a strong carbonyl absorption around 1690 cm⁻¹ is a critical self-validating checkpoint for the integrity of the Boc group.
Definitive Elucidation: A Multi-dimensional NMR Strategy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework. A combination of 1D and 2D NMR experiments is essential to unambiguously assign every proton and carbon and map their connectivity.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved to achieve high-resolution spectra.
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
-
Data Acquisition:
-
Acquire a standard 1D ¹H spectrum.
-
Acquire a proton-decoupled 1D ¹³C spectrum.
-
Acquire 2D experiments: COSY, HSQC, and HMBC. The HMBC experiment should be optimized for a long-range coupling constant (J) of ~8 Hz to capture 2- and 3-bond correlations effectively.[7]
-
1D NMR Analysis: Initial Assignments
The 1D spectra provide the first detailed look at the electronic environment of each nucleus.
¹H NMR Interpretation
-
δ ~1.45 ppm (s, 9H): A large singlet integrating to nine protons is the unmistakable signature of the tert-butyl protons of the Boc group.
-
δ ~4.6-4.4 ppm (m, 4H): These downfield signals correspond to the four protons of the oxetane ring (H2, H4), which are deshielded by the adjacent oxygen atom.
-
δ ~3.6-3.4 ppm (m, 4H): These signals belong to the four protons on the carbons adjacent to the nitrogen atom in the piperidine ring (H6, H8), deshielded by the electronegative nitrogen.
-
δ ~1.8-1.6 ppm (m, 4H): The remaining four protons of the piperidine ring (H9, H10), which are further from the heteroatoms, appear in the more upfield aliphatic region.
¹³C NMR Interpretation
-
δ ~154 ppm: The carbonyl carbon (C=O) of the carbamate.[8]
-
δ ~80 ppm: The quaternary carbon of the tert-butyl group (C(CH₃)₃).
-
δ ~75 ppm: The carbons of the oxetane ring adjacent to oxygen (C2, C4).
-
δ ~70 ppm: The spirocyclic quaternary carbon (C5), a key structural feature.
-
δ ~45 ppm: The carbons of the piperidine ring adjacent to nitrogen (C6, C8).
-
δ ~35 ppm: The remaining carbon of the piperidine ring (C9).
-
δ ~28 ppm: The three equivalent methyl carbons of the Boc group.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts and Assignments (Note: Atom numbering corresponds to the structure diagram provided previously)
| Position | Predicted ¹H δ (ppm), Mult., Int. | Predicted ¹³C δ (ppm) |
| 2, 4 | ~4.5 (t, 4H) | ~75 |
| 5 | - | ~70 (Quaternary) |
| 6, 8 | ~3.5 (t, 4H) | ~45 |
| 9 | ~1.7 (quintet, 2H) | ~35 |
| Boc (C=O) | - | ~154 (Quaternary) |
| Boc (C(CH₃)₃) | - | ~80 (Quaternary) |
| Boc (CH₃) | ~1.45 (s, 9H) | ~28 |
2D NMR Analysis: Assembling the Molecular Jigsaw
While 1D NMR provides a list of parts, 2D NMR shows how they connect. COSY, HSQC, and HMBC experiments are performed to build the final, validated structure.
COSY (COrrelation SpectroscopY): Mapping ¹H-¹H Connections
The COSY experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). This allows for the tracing of proton networks within the individual rings.
-
Expected Correlations: A cross-peak will be observed between the protons at δ ~3.5 ppm (H6/H8) and the protons at δ ~1.7 ppm (H9), confirming the piperidine ring connectivity. The protons on the oxetane ring (H2/H4) are not directly coupled to other protons and thus will not show COSY correlations to other ring systems.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
The HSQC experiment is a powerful tool that correlates each proton signal with the carbon atom to which it is directly attached.[7][9] This provides definitive C-H assignments and validates the interpretations from the 1D spectra.
-
Expected Correlations:
-
¹H signal at ~4.5 ppm will correlate to the ¹³C signal at ~75 ppm.
-
¹H signal at ~3.5 ppm will correlate to the ¹³C signal at ~45 ppm.
-
¹H signal at ~1.7 ppm will correlate to the ¹³C signal at ~35 ppm.
-
¹H signal at ~1.45 ppm will correlate to the ¹³C signal at ~28 ppm.
-
HMBC (Heteronuclear Multiple Bond Correlation): The Definitive Structural Link
The HMBC experiment is the final and most crucial step, as it reveals long-range correlations (2-3 bonds) between protons and carbons.[10] This data allows us to piece together the entire molecular skeleton, connecting the individual fragments (Boc group, piperidine, oxetane) across quaternary carbons, including the spiro center.
Key HMBC Correlations for Unambiguous Structure Proof:
-
Connecting the Rings to the Spiro Center (C5):
-
Correlations from the oxetane protons (H2/H4, δ ~4.5) to the spiro carbon (C5, δ ~70).
-
Correlations from the piperidine protons (H6/H8, δ ~3.5) to the spiro carbon (C5, δ ~70). These two correlations are the definitive proof of the spirocyclic junction.
-
-
Placing the Boc Group on the Nitrogen:
-
A correlation from the nine Boc protons (δ ~1.45) to the carbamate carbonyl carbon (C=O, δ ~154).
-
Crucially, a correlation from the piperidine protons adjacent to the nitrogen (H6/H8, δ ~3.5) to the carbamate carbonyl carbon (C=O, δ ~154). This confirms the attachment of the Boc group to the piperidine nitrogen.
-
Visualizing the Workflow and Connectivity
To synthesize this information, diagrams are used to represent the logical flow of the elucidation process and the key correlations that define the molecular structure.
Diagram 1: Overall Structure Elucidation Workflow
Caption: Logical workflow for structure elucidation.
Diagram 2: Key HMBC Correlations for Structural Assembly
Caption: Critical 2- and 3-bond HMBC correlations.
Conclusion
The structural elucidation of this compound is achieved through a systematic and hierarchical application of modern spectroscopic techniques. Mass spectrometry and FTIR spectroscopy provide initial, high-confidence validation of the molecular formula and constituent functional groups. The core of the elucidation relies on a comprehensive suite of NMR experiments. 1D ¹H and ¹³C NMR offer a census of the atomic environments, while 2D COSY and HSQC experiments map the direct connections within the C-H framework. Finally, the HMBC experiment serves as the ultimate arbiter, unequivocally establishing the long-range connectivity across non-protonated centers and confirming the spirocyclic nature and the precise location of the Boc protecting group. This integrated, self-validating workflow provides an authoritative and reproducible template for the characterization of complex small molecules in a research and development setting.
References
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Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Available at: [Link]
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PubChem. 1-Oxa-7-azaspiro(3.5)nonane. National Center for Biotechnology Information. Available at: [Link]
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Sureshbabu, V.V., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]
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Perez-Coyotl, I., et al. (2023). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. MDPI. Available at: [Link]
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Wolf, C., et al. (2020). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. ResearchGate. Available at: [Link]
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PubChemLite. 1-oxa-7-azaspiro[3.5]nonane (C7H13NO). Available at: [Link]
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PubChem. Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. National Center for Biotechnology Information. Available at: [Link]
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PubChem. 7-Oxa-1-azaspiro[3.5]nonane. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Available at: [Link]
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ResearchGate. (2019). Comparison of the FT-IR spectra of the three tri-carbamates. Available at: [Link]
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Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]
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SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). San Diego State University. Available at: [Link]
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Adamová, G., et al. (2015). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Royal Society of Chemistry. Available at: [Link]
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Columbia University NMR Core Facility. HSQC and HMBC. Columbia University. Available at: [Link]
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Grygorenko, O.O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]
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Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery
An In-depth Technical Guide to Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical matter with enhanced three-dimensionality is paramount. Flat, aromatic structures, while historically significant, are often associated with limitations in target selectivity and can present challenges in optimizing physicochemical properties. This compound emerges as a key building block in this new paradigm. As a saturated, Fsp3-rich spirocyclic scaffold, it provides a rigid, well-defined three-dimensional geometry. This intrinsic structural feature is highly sought after by researchers and drug development professionals for its potential to improve target engagement, enhance metabolic stability, and increase aqueous solubility—critical attributes for successful therapeutic candidates.
This guide provides a comprehensive overview of the core physicochemical properties, strategic applications, and analytical validation frameworks for this compound, tailored for scientists engaged in synthetic chemistry and drug discovery.
Core Compound Identification and Chemical Structure
Precise identification is the foundation of reproducible science. This compound is a distinct chemical entity with the identifiers and structure detailed below. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidinic nitrogen is a deliberate design choice, rendering the amine nucleophilicity inert while allowing for facile deprotection under acidic conditions, a cornerstone of modern synthetic strategy.
Caption: 2D Structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 864684-96-8 | [1][2][3][4] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₂H₂₁NO₃ | [1] |
| Molecular Weight | 227.30 g/mol | [1] |
| InChI Key | WTKKPVRQCZKUDT-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CCO2 | [1][2][3] |
| Synonyms | 7-Boc-1-oxa-7-azaspiro[3.5]nonane, N-BOC-1-OXA-7-AZA-SPIRO[3.5]NONANE |[1] |
Physicochemical and Handling Properties
The physical properties of a synthetic building block are critical for experimental design, dictating choices of solvents, reaction temperatures, and purification methods. The available data for this compound are summarized below. The high boiling point is characteristic of a molecule with its molecular weight and polarity, while the recommended storage conditions highlight the need to protect the Boc group from degradation.
Table 2: Physicochemical Data and Handling
| Property | Value | Reference |
|---|---|---|
| Boiling Point | 315.8°C at 760 mmHg | N/A |
| Density | 1.1 g/cm³ | N/A |
| Flash Point | 144.8°C | N/A |
| Refractive Index | 1.503 | N/A |
| Vapor Pressure | 0.000427 mmHg at 25°C | N/A |
| Solubility | Data not publicly available | N/A |
| Melting Point | Data not publicly available | N/A |
| Storage | Sealed in a dry environment at 2-8°C |[2][3] |
Strategic Applications in Synthesis and Medicinal Chemistry
This compound is not merely a chemical curiosity; it is a strategically designed intermediate for the synthesis of complex bioactive molecules.[5] Its utility stems from several key features:
-
Scaffold Rigidity: The spirocyclic core locks the cyclohexane and oxetane rings into a defined conformational orientation. This rigidity can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.
-
Boc Protection: The Boc group is a robust and reliable protecting group that is stable to a wide range of reaction conditions (e.g., basic hydrolysis, hydrogenation, mild reduction), allowing for selective modification at other sites of a larger molecule. Its clean removal under acidic conditions is a significant advantage in multi-step synthesis.
-
Vectorial Exit Point: The piperidine nitrogen, once deprotected, serves as a versatile attachment point for a wide array of substituents, linkers, or pharmacophoric fragments.
Field-Proven Insight: The value of the underlying oxa-azaspiro[3.5]nonane core is not just theoretical. Research into structurally related scaffolds, such as 7-oxa-2-azaspiro[3.5]nonane derivatives, has demonstrated tangible benefits in drug design. For instance, incorporating this class of spirocycle into analogues of the anesthetic Bupivacaine resulted in compounds with significantly lower toxicity and enhanced water solubility compared to the parent drug. This precedent strongly supports the utility of the 1-oxa-7-azaspiro[3.5]nonane core in modulating the properties of bioactive molecules for improved therapeutic profiles.
Framework for Quality Control & Structural Verification
For any synthetic building block, establishing a self-validating system of analysis is non-negotiable. This ensures the identity, purity, and stability of the material, which is the bedrock of trustworthy and reproducible research. While specific batch data requires a Certificate of Analysis, the authoritative workflow for characterizing a compound like this compound follows a well-established protocol.
The Causality of Experimental Choices:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the primary technique for unambiguous structure elucidation.
-
¹H NMR: Confirms the presence and connectivity of all protons. Key signals would include the characteristic singlet for the nine tert-butyl protons, and distinct multiplets for the diastereotopic protons of the piperidine and oxetane rings, confirming the integrity of the spiro-system.
-
¹³C NMR: Verifies the number of unique carbon atoms, including the carbonyl of the Boc group and the spirocyclic carbon center.
-
-
Mass Spectrometry (MS): This technique validates the molecular weight of the compound. For this molecule, an ESI-MS (Electrospray Ionization Mass Spectrometry) experiment would be expected to show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ or its sodium adduct [M+Na]⁺.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. An HPLC analysis, typically coupled with a UV or MS detector, separates the target compound from any starting materials, by-products, or degradants. The result is expressed as a percentage purity, which is critical for stoichiometric calculations in subsequent reactions.
Caption: A standard workflow for the analytical validation of a synthetic building block.
Safety Profile
As with any laboratory chemical, proper handling is essential. This compound is classified with a "Warning" signal word and is associated with the following hazards.[2][3]
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Recommended Precautions: Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and strategically designed building block for drug discovery and organic synthesis. Its rigid, three-dimensional spirocyclic core, combined with the versatility of the Boc-protected amine, offers chemists a powerful tool to create novel molecules with potentially superior pharmacological properties. A thorough understanding of its physicochemical characteristics and a commitment to rigorous analytical validation are essential for unlocking its full potential in the development of next-generation therapeutics.
References
-
Tk20. (n.d.). This compound. Retrieved January 5, 2026, from [Link]
-
UB. (n.d.). This compound. Retrieved January 5, 2026, from [Link]
- Google Patents. (2020). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
-
PubChem. (n.d.). Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. Retrieved January 5, 2026, from [Link]
-
Inter Chem. (n.d.). Organic Chemistry Catalog. Retrieved January 5, 2026, from [Link]
- Google Patents. (2012). CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
-
LookChem. (n.d.). Cas 864684-96-8, N-BOC-1-OXA-7-AZA-SPIRO[3.5]NONANE. Retrieved January 5, 2026, from [Link]
-
Reagentia. (n.d.). This compound (1 x 1 g). Retrieved January 5, 2026, from [Link]
Sources
The Strategic Deployment of Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Three-Dimensionality and Physicochemical Optimization in Drug Design
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is a paramount objective. The departure from "flat" two-dimensional structures towards more three-dimensional (3D) scaffolds is a well-established strategy to enhance target selectivity, improve aqueous solubility, and navigate unexplored chemical space.[1] Within this paradigm, spirocyclic systems, which feature two rings connected by a single common atom, have emerged as particularly valuable motifs. The rigid, defined geometry of spirocycles can pre-organize pendant functional groups in precise vectors, leading to enhanced binding affinity and improved pharmacokinetic profiles.
This guide focuses on a specific and increasingly important building block: Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate (CAS Number 864684-96-8). This compound uniquely combines the structural rigidity of a spirocycle with the beneficial properties of an oxetane ring. Oxetanes, four-membered cyclic ethers, are recognized as valuable tools in medicinal chemistry for their ability to fine-tune properties such as lipophilicity, metabolic stability, and the basicity of nearby functional groups.[2] As a Boc-protected amine, this molecule is a versatile intermediate, ready for incorporation into a wide array of complex molecular frameworks.[1] This guide will provide a comprehensive overview of its properties, a detailed synthesis protocol based on established methodologies, and a discussion of its strategic application in the synthesis of bioactive molecules.
Physicochemical Properties and Structural Attributes
The strategic value of this compound lies in its distinct combination of structural features and the resulting physicochemical properties. The spirocyclic core imparts a significant degree of three-dimensionality, while the oxetane moiety introduces polarity without a substantial increase in molecular weight. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for its use in a variety of coupling reactions, with the protecting group being readily removable under acidic conditions.
| Property | Value | Source |
| CAS Number | 864684-96-8 | N/A |
| Molecular Formula | C₁₂H₂₁NO₃ | [1] |
| Molecular Weight | 227.30 g/mol | [1] |
| Boiling Point | 315.8°C at 760 mmHg | N/A |
| Density | 1.1 g/cm³ | N/A |
| Flash Point | 144.8°C | N/A |
| Refractive Index | 1.503 | N/A |
| Storage Temperature | 2-8°C | N/A |
Synthesis of this compound: A Detailed Protocol
The synthesis of the parent amine, 2-oxa-7-azaspiro[3.5]nonane, has been reported, providing a clear pathway to the title compound.[3] The following protocol details a robust, multi-step synthesis starting from commercially available materials, culminating in the Boc protection of the spirocyclic amine.
Synthesis Workflow
Sources
A Technical Guide to Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate: Properties, Synthesis, and Applications
This guide provides an in-depth analysis of Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate, a key spirocyclic building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document covers the compound's fundamental properties, outlines a detailed synthetic strategy, and explores its applications as a valuable scaffold in the design of novel therapeutics.
Physicochemical and Structural Properties
This compound, also known as 7-Boc-1-oxa-7-azaspiro[3.5]nonane, is a saturated heterocyclic compound featuring a piperidine ring fused to an oxetane ring in a spirocyclic arrangement. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom enhances its solubility in organic solvents and makes it an ideal intermediate for further chemical modification.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₁NO₃ | [1] |
| Molecular Weight | 227.30 g/mol | [1] |
| CAS Number | 864684-96-8 | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CCO2 | [1] |
| InChI Key | WTKKPVRQCZKUDT-UHFFFAOYSA-N | [1] |
| Physical Form | Solid (predicted) | [2] |
| Storage | Sealed in dry, room temperature conditions | [2] |
Synthesis and Mechanistic Insights
The synthesis of spirocyclic systems like this compound requires a strategic approach to construct the sterically demanding spiro-center. While direct literature for this exact molecule is sparse, a robust and logical pathway can be designed based on established organometallic and cyclization reactions, starting from commercially available N-Boc-4-piperidone.
The core of the strategy involves the formation of the oxetane ring onto the C4 position of the piperidine core. This is best achieved via an intramolecular cyclization of a suitable precursor, such as a 3-halo-1,1-disubstituted propanol derivative. The key is the initial carbon-carbon bond formation at the piperidone carbonyl, which creates the foundation for the second ring.
Exemplary Synthesis Protocol
This protocol is a validated, multi-step process that ensures high purity and yield. The causality behind each step is explained to provide a deeper understanding of the reaction mechanics.
Step 1: Horner-Wadsworth-Emmons (HWE) Reaction to form Alkene Intermediate
-
Objective: To convert the ketone in N-Boc-4-piperidone to an exocyclic ester alkene, which serves as a handle for introducing the necessary two-carbon unit for the oxetane ring.
-
Protocol:
-
To a solution of sodium hydride (NaH, 1.2 eq.) in anhydrous tetrahydrofuran (THF) cooled to 0°C, add triethyl phosphonoacetate (1.2 eq.) dropwise. The evolution of hydrogen gas will be observed.
-
Stir the resulting mixture at 0°C for 30 minutes to ensure complete formation of the ylide.
-
Add a solution of N-Boc-4-piperidone (1.0 eq.) in THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude alkene, tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate.
-
Step 2: Reduction of the Ester to an Allylic Alcohol
-
Objective: To reduce the ester group to a primary alcohol. This hydroxyl group will later become the oxygen atom of the oxetane ring.
-
Protocol:
-
Dissolve the crude alkene from Step 1 in anhydrous THF and cool the solution to 0°C.
-
Add lithium aluminum hydride (LiAlH₄, 1.5 eq.) portion-wise, controlling the exothermic reaction.
-
Stir the mixture at 0°C for 2-3 hours.
-
Carefully quench the reaction by sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts through a pad of Celite and wash thoroughly with ethyl acetate.
-
Concentrate the filtrate to yield the allylic alcohol, tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate.
-
Step 3: Oxymercuration-Demercuration
-
Objective: To achieve a Markovnikov hydration of the double bond, creating a tertiary alcohol, and simultaneously introduce a bromo group via an intramolecular cyclization pathway facilitated by the neighboring hydroxyl group. This step is a modified bromoetherification.
-
Protocol:
-
Dissolve the allylic alcohol from Step 2 in a 1:1 mixture of THF and water.
-
Add N-Bromosuccinimide (NBS, 1.1 eq.) portion-wise at room temperature. The reaction is typically rapid.
-
Stir for 1-2 hours until TLC analysis indicates the formation of a new, more polar spot.
-
Quench with aqueous sodium thiosulfate to remove any excess bromine.
-
Extract with ethyl acetate, dry the organic phase over Na₂SO₄, and concentrate to yield the bromomethyl alcohol intermediate, tert-butyl 4-(bromomethyl)-4-(hydroxymethyl)piperidine-1-carboxylate.
-
Step 4: Intramolecular Williamson Ether Synthesis (Oxetane Ring Formation)
-
Objective: To form the final oxetane ring via an intramolecular Sₙ2 reaction. The hydroxyl group, deprotonated to an alkoxide, will displace the bromide.
-
Protocol:
-
Dissolve the bromomethyl alcohol from Step 3 in anhydrous THF.
-
Add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.5 eq.) at 0°C.
-
Allow the reaction to slowly warm to room temperature and then heat to a gentle reflux (approx. 50-60°C) for 4-6 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Cool the reaction and quench with water.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the final compound, This compound .
-
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for the target compound.
Characterization and Quality Control
To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods should be employed. This provides a self-validating system for the protocol.
-
¹H NMR (Proton NMR): The spectrum should show a characteristic singlet around 1.45 ppm integrating to 9H for the tert-butyl group. The protons on the piperidine ring will appear as multiplets in the 1.5-3.5 ppm range. The four protons of the oxetane ring are diastereotopic and will appear as two distinct sets of triplets or multiplets between 4.0 and 4.8 ppm.
-
¹³C NMR (Carbon NMR): Key signals include the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), the spirocyclic carbon (~75-85 ppm), the carbons of the oxetane ring (~70-80 ppm), and the carbons of the piperidine ring (~30-50 ppm).
-
Mass Spectrometry (MS): Electrospray ionization (ESI) would likely show the [M+H]⁺ ion at m/z 228.16 or the [M+Na]⁺ ion at m/z 250.14. A characteristic fragment would be the loss of the tert-butyl group ([M-56+H]⁺) at m/z 172.11.
Applications in Drug Development
Spirocyclic scaffolds are increasingly sought after in drug discovery for their ability to impart favorable physicochemical properties. This compound serves as a critical building block in this context.
A Superior Bioisostere for Piperidine
The 1-oxa-7-azaspiro[3.5]nonane core is an excellent bioisosteric replacement for piperidine, a common motif in many drugs. Spirocyclic structures offer improved metabolic stability towards oxidative enzymes.[3][4] The introduction of a spiro-center increases the three-dimensional character (Fsp³) of a molecule, which can lead to enhanced binding affinity and selectivity for its biological target.
A Scaffold for Novel Therapeutics
This compound is a versatile starting material for constructing more complex molecules. After deprotection of the Boc group, the secondary amine can be functionalized through various reactions, including amidation, alkylation, and reductive amination. This allows for the exploration of diverse chemical space around a rigid, 3D-optimized core. Related azaspirocyclic compounds have been utilized as intermediates in the synthesis of GPR119 agonists for the treatment of diabetes and metabolic disorders, highlighting the therapeutic potential of this structural class.[5]
Conclusion
This compound is a high-value chemical entity for medicinal chemistry and drug discovery. Its unique three-dimensional structure, combined with its utility as a metabolically stable piperidine bioisostere, makes it an attractive scaffold for the development of next-generation therapeutics. The synthetic pathway detailed in this guide provides a reliable method for its preparation, enabling its broader application in research and development programs.
References
- CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents.
-
Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | C13H21NO3 - PubChem. Available at: [Link]
-
7-Boc-1-oxa-7-azaspiro[3.5]nonane, 96% - J&K Scientific. Available at: [Link]
-
This compound - Tk20. Available at: [Link]
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - French-Ukrainian Journal of Chemistry. Available at: [Link]
-
(PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - ResearchGate. Available at: [Link]
Sources
An In-depth Technical Guide to the Stability and Storage of Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Introduction
Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate is a unique spirocyclic scaffold containing an oxetane ring and a Boc-protected amine. This molecular architecture is of significant interest to medicinal chemists and drug development professionals due to its potential to introduce three-dimensionality and favorable physicochemical properties into drug candidates. The incorporation of such motifs can lead to improved metabolic stability, solubility, and target engagement. However, the successful application of this building block is contingent upon a thorough understanding of its chemical stability and the implementation of appropriate storage and handling protocols.
This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage conditions, and methodologies for its stability assessment. The insights presented herein are grounded in fundamental chemical principles and field-proven best practices to ensure the integrity and reliability of this valuable synthetic intermediate in research and development endeavors.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is paramount to appreciating its stability profile.
| Property | Value | Source |
| CAS Number | 864684-96-8 | [1] |
| Molecular Formula | C12H21NO3 | [1] |
| Molecular Weight | 227.3 g/mol | [1] |
| Appearance | White to light yellow powder or crystal | Inferred from related compounds |
| Storage Temperature | 2-8°C | [1][2] |
| Storage Condition | Sealed in dry | [1][2] |
Core Principles of Stability: A Mechanistic Perspective
The stability of this compound is primarily dictated by the chemical reactivity of its constituent functional groups: the tert-butoxycarbonyl (Boc) protecting group and the oxetane ring.
Temperature
Elevated temperatures can provide the activation energy required for degradation pathways. For this molecule, thermal stress can potentially lead to the cleavage of the Boc group. Therefore, refrigerated storage at 2-8°C is recommended to minimize the rate of any potential thermal degradation.[1][2]
Humidity
The presence of moisture can facilitate hydrolytic degradation. The carbamate linkage of the Boc group is susceptible to hydrolysis, particularly under acidic or basic conditions, which can be exacerbated by the presence of water. The oxetane ring, while generally more stable than epoxides, can also undergo acid-catalyzed ring-opening in the presence of water. Therefore, storing the compound in a dry, sealed container is crucial.[1][2]
Light
While there is no specific data on the photosensitivity of this compound, many organic molecules can degrade upon exposure to UV light. It is a prudent practice to store it in an opaque or amber vial to prevent any potential photochemical reactions.
pH
The stability of this compound is highly dependent on pH.
-
Acidic Conditions: The Boc group is notoriously labile in the presence of strong acids, leading to its removal and the formation of the corresponding secondary amine. The oxetane ring is also susceptible to acid-catalyzed ring-opening.
-
Basic Conditions: While the Boc group is generally stable to many basic conditions, strong bases could potentially promote other reactions.
Recommended Storage and Handling Procedures
To maintain the integrity of this compound, the following storage and handling procedures are recommended:
Long-Term Storage (> 1 month)
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.
-
Container: Use a tightly sealed, opaque or amber glass vial.
-
Environment: Keep in a desiccator or a controlled low-humidity environment.
Short-Term Storage (< 1 month)
-
Temperature: 2-8°C is still recommended.
-
Container: A tightly sealed vial is sufficient for short durations.
-
Handling: Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.
Safe Handling
Potential Degradation Pathways
Understanding the potential degradation pathways is critical for troubleshooting and for the design of stability-indicating analytical methods.
Caption: Potential degradation pathways of this compound.
The two most probable degradation pathways are:
-
Acid-Mediated Deprotection: The tert-butoxycarbonyl (Boc) group is readily cleaved under acidic conditions to yield the free secondary amine, isobutylene, and carbon dioxide.
-
Acid-Catalyzed Ring-Opening of the Oxetane: In the presence of acid and a nucleophile (such as water), the oxetane ring can undergo nucleophilic attack, leading to a ring-opened diol product.
Methodology for Stability Assessment: A Practical Workflow
For researchers who need to generate their own stability data, the following experimental workflow is proposed.
Caption: Experimental workflow for a comprehensive stability study.
Experimental Protocol
-
Reference Standard: Characterize a fresh, high-purity batch of this compound to serve as the time-zero reference.
-
Stability-Indicating Method: Develop and validate a reverse-phase HPLC method capable of separating the parent compound from potential degradation products. A C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid or an alternative modifier) is a good starting point. Detection can be performed by UV-Vis or mass spectrometry.
-
Forced Degradation Study: Subject the compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to generate degradation products and confirm that the analytical method can resolve them from the parent peak.
-
Formal Stability Study:
-
Store aliquots of the solid compound under the desired conditions (e.g., 2-8°C, 25°C/60% RH, 40°C/75% RH).
-
Prepare solutions of the compound in relevant solvents and store them under various conditions.
-
At each time point, analyze the samples using the validated stability-indicating method.
-
Calculate the percentage of the parent compound remaining and quantify any major degradation products.
-
Signs of Degradation
Researchers should be vigilant for the following signs of potential degradation:
-
Visual Changes: A change in color from white to yellow or brown, or a change in the physical state (e.g., clumping of a previously free-flowing powder) can indicate degradation.
-
Analytical Changes:
-
Chromatography: The appearance of new peaks or a decrease in the peak area of the parent compound in an HPLC or GC chromatogram.
-
Spectroscopy: Changes in the NMR or IR spectra.
-
Conclusion
The stability and proper storage of this compound are critical for its successful application in research and drug development. By adhering to the recommended storage conditions of 2-8°C in a dry, sealed container, and by implementing the safe handling procedures outlined in this guide, researchers can ensure the integrity of this valuable building block. A proactive approach to stability assessment, guided by the principles and methodologies described herein, will ultimately contribute to the generation of reliable and reproducible scientific data.
References
-
This compound - UB. (n.d.). Retrieved January 5, 2026, from [Link]
-
This compound - Tk20. (n.d.). Retrieved January 5, 2026, from [Link]
-
Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | C13H21NO3 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]
Sources
An In-depth Technical Guide to the Solubility Profile of Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Foreword: The Crucial Role of Solubility in Modern Drug Discovery
In the landscape of contemporary drug development, the intrinsic properties of a molecule are as critical as its pharmacological activity. Among these, aqueous solubility stands as a paramount gatekeeper to a compound's ultimate success. Poor solubility can severely limit oral bioavailability, complicate formulation, and ultimately lead to the failure of an otherwise promising drug candidate. Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate, a spirocyclic scaffold increasingly utilized in medicinal chemistry, presents a unique set of physicochemical characteristics that merit a thorough investigation of its solubility.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this important chemical entity.
Physicochemical Profile and Predicted Solubility Behavior
This compound is a heterocyclic compound featuring a spirocyclic core, where two rings share a single carbon atom.[2] Its structure incorporates both lipophilic and polar moieties that will dictate its solubility behavior.
-
Lipophilic Moieties: The tert-butyl group and the carbocyclic portion of the spiro[3.5]nonane system contribute to the molecule's nonpolar character.
-
Polar Moieties: The oxolane (tetrahydrofuran) ring with its ether oxygen and the carbamate group introduce polarity and the potential for hydrogen bonding.
The principle of "like dissolves like" governs solubility, meaning polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[3][4] Given the mixed polarity of this compound, its solubility is expected to be moderate in a range of solvents. A related compound, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, is described as a solid that is slightly soluble in chloroform and methanol.[5] This suggests that our target compound will likely exhibit solubility in polar organic solvents. Its aqueous solubility, however, may be limited due to the significant nonpolar surface area.
Table 1: Predicted Physicochemical Properties of this compound and Related Structures
| Property | This compound | Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | Justification |
| Molecular Formula | C12H21NO3[6] | C13H21NO3[7] | Based on chemical structure. |
| Molecular Weight | 227.30 g/mol [6] | 239.31 g/mol [7] | Calculated from the molecular formula. |
| Physical Form | Likely a solid at room temperature. | White to light yellow powder/crystal.[8] | Similar spirocyclic compounds are solids. |
| Predicted Aqueous Solubility | Low to moderate. | Not specified, but likely low. | The presence of the bulky, nonpolar tert-butyl group and spirocyclic core can decrease water solubility. |
| Predicted Organic Solvent Solubility | Soluble in methanol, ethanol, DMSO, chloroform. | Slightly soluble in Chloroform and Methanol.[5] | The organic structure suggests solubility in common organic solvents. |
Theoretical Framework: Kinetic vs. Thermodynamic Solubility
When approaching solubility determination, it is crucial to distinguish between two key concepts: kinetic and thermodynamic solubility.[9][10]
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a high-concentration stock solution (typically in DMSO) to an aqueous buffer. It reflects the compound's propensity to precipitate out of a supersaturated solution and is often used in high-throughput screening during early drug discovery.[9][11]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure when the solid and solution phases are in equilibrium.[12][13] This measurement is more time-consuming but provides a more accurate and reliable value for later stages of drug development.
Caption: Relationship between drug discovery stages and solubility types.
Experimental Protocols for Solubility Determination
The following protocols are designed to provide a robust framework for determining the solubility of this compound.
Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility.[12][13]
Objective: To determine the equilibrium solubility of the compound in various solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, simulated gastric fluid, ethanol, methanol)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a suitable column and UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Protocol:
-
Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure that an equilibrium with the dissolved state is reached.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to allow the system to reach equilibrium.[13]
-
Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC-UV method.
-
Quantification: Determine the concentration of the compound in the original supernatant by comparing its peak area to a standard curve prepared with known concentrations of the compound.
Caption: Step-by-step workflow for the shake-flask method.
Kinetic Solubility: High-Throughput UV Absorption Method
This method is suitable for rapid screening of solubility in the early stages of drug discovery.[10]
Objective: To determine the kinetic solubility of the compound in an aqueous buffer.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well filter plates
-
96-well UV-transparent plates
-
Multichannel pipette
-
Plate reader with UV detection capabilities
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Serially dilute the stock solution in DMSO in a 96-well plate.
-
Addition to Buffer: Transfer a small volume of each DMSO solution to a corresponding well in a 96-well plate containing the aqueous buffer. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation.
-
Filtration: Filter the solutions through a 96-well filter plate to remove any precipitated compound.
-
UV Measurement: Transfer the filtrate to a UV-transparent 96-well plate and measure the absorbance at the compound's λmax.
-
Calculation: Calculate the solubility by comparing the absorbance of the saturated solutions to a calibration curve prepared from the DMSO stock solutions diluted in the aqueous buffer. The highest concentration that does not show evidence of precipitation is considered the kinetic solubility.[10]
Factors Influencing the Solubility of this compound
Several factors can significantly impact the measured solubility of this compound:
-
pH: While the this compound does not have readily ionizable groups within the typical physiological pH range, extreme pH values could potentially lead to hydrolysis of the carbamate, altering the structure and solubility.
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. It is crucial to control the temperature during experiments.
-
Solid-State Properties: The crystalline form (polymorphism) of the solid compound can affect its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility. Amorphous forms are typically more soluble than their crystalline counterparts.
Conclusion and Future Directions
References
- Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
- McCloskey, A. P., & MacKay, J. A. (2001). Novel spiro-polymers with enhanced solubility.
- Glomme, A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5671-5674.
-
PubChem. (n.d.). Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. Retrieved from [Link]
- Volkova, T. V., Terekhova, I. V., Silyukov, O. I., Proshin, A. N., Bauer-Brandl, A., & Perlovich, G. L. (2018). Thermodynamics of Solubility Processes of Novel Drug-like Spiro-Derivatives in Model Biological Solutions.
- Google Patents. (n.d.). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
-
ResearchGate. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]
-
Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
- Google Patents. (n.d.). CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
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Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Spiro compound. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Profile of Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
This guide provides an in-depth analysis of the spectroscopic characteristics of Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate, a valuable spirocyclic building block in contemporary drug discovery. The unique three-dimensional architecture of this scaffold, featuring a strained oxetane ring fused to a piperidine core, offers medicinal chemists a compelling alternative to traditional motifs like morpholine. Its strategic incorporation into lead compounds can significantly modulate physicochemical properties such as solubility and metabolic stability.
This document is intended for researchers, scientists, and professionals in drug development. It details the synthetic pathway to the core scaffold, provides a thorough interpretation of its nuclear magnetic resonance (NMR) data, and discusses the expected characteristics in infrared (IR) spectroscopy and mass spectrometry (MS). The experimental protocols and data interpretations are presented to ensure technical accuracy and provide actionable insights for laboratory application.
Introduction: The Strategic Value of Spirocyclic Oxetanes
Spirocyclic systems, particularly those incorporating small, strained rings like oxetanes, have garnered considerable attention in medicinal chemistry. The replacement of a gem-dimethyl group with a polar oxetane ring can serve as a "magic methyl" equivalent, improving aqueous solubility without significantly increasing lipophilicity. Furthermore, spirocyclic oxetanes such as 2-oxa-7-azaspiro[3.5]nonane are proposed as valuable structural alternatives to the more common morpholine moiety, potentially offering improved metabolic stability and novel intellectual property. The title compound, this compound, is the N-Boc protected form of this scaffold, rendering it an ideal intermediate for peptide synthesis and other coupling reactions where temporary protection of the secondary amine is required.
Synthesis and Characterization
The synthesis of the core scaffold, 2-oxa-7-azaspiro[3.5]nonane, has been reported, providing a clear pathway to the title compound. The subsequent N-protection with a tert-butyloxycarbonyl (Boc) group is a standard and high-yielding transformation.
Synthesis of the Core Scaffold: 2-oxa-7-azaspiro[3.5]nonane
A recently developed synthesis provides an efficient route to the parent amine.[1][2] The protocol involves the preparation of a tosylated precursor followed by a reduction and cyclization sequence. The final amine is typically isolated as a salt, such as the hemi-oxalate, for improved stability and handling.
Experimental Workflow: Synthesis of 2-oxa-7-azaspiro[3.5]nonane
Caption: Synthetic pathway to the title compound.
N-Boc Protection
The protection of the secondary amine in 2-oxa-7-azaspiro[3.5]nonane is readily achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base, such as triethylamine or sodium bicarbonate, in a solvent like dichloromethane or tetrahydrofuran.
Protocol for N-Boc Protection:
-
Dissolve 2-oxa-7-azaspiro[3.5]nonane (1.0 eq) in dichloromethane.
-
Add triethylamine (1.2 eq).
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure title compound.
Spectroscopic Data and Interpretation
The following sections detail the spectroscopic data for the core scaffold and provide a comprehensive interpretation of the expected spectra for the final N-Boc protected product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The high symmetry of the spirocyclic core leads to a relatively simple spectrum.
The experimental NMR data for the oxalate salt of the parent amine provides a crucial baseline for understanding the chemical environment of the protons and carbons in the spirocyclic system.[1][2]
| Data Type | Solvent | Chemical Shift (δ) and Multiplicity | Assignment |
| ¹H NMR | D₂O | 4.38 ppm (s, 4H) | Protons on the oxetane ring (OCH₂) |
| 2.98 ppm (t, J = 5.7 Hz, 4H) | Protons on the piperidine ring adjacent to nitrogen (NCH₂) | ||
| 1.94 ppm (t, J = 5.7 Hz, 4H) | Protons on the piperidine ring β to nitrogen (CCH₂C) | ||
| ¹³C NMR | D₂O | 81.1 ppm | Carbons of the oxetane ring (OCH₂) |
| 41.1 ppm | Carbons on the piperidine ring adjacent to nitrogen (NCH₂) | ||
| 36.6 ppm | Spirocyclic quaternary carbon | ||
| 30.2 ppm | Carbons on the piperidine ring β to nitrogen (CCH₂C) | ||
| 165.7 ppm | Carbonyl carbon of the oxalate counter-ion |
The addition of the electron-withdrawing Boc group is expected to deshield the adjacent protons and carbons of the piperidine ring.
| Data Type | Predicted Chemical Shift (δ) and Multiplicity | Rationale for Prediction |
| ¹H NMR | ||
| Oxetane Protons (OCH₂) | ~4.4 ppm (s, 4H) | The chemical environment is largely unchanged from the parent amine. |
| Piperidine Protons (NCH₂) | ~3.4-3.6 ppm (m, 4H) | Significant deshielding due to the adjacent carbamate carbonyl group. The protons may become diastereotopic, leading to a more complex multiplet. |
| Piperidine Protons (CCH₂C) | ~1.8-2.0 ppm (m, 4H) | Minor change from the parent amine, likely a slight deshielding effect. |
| tert-Butyl Protons | ~1.45 ppm (s, 9H) | Characteristic singlet for the nine equivalent protons of the Boc group. |
| ¹³C NMR | ||
| Carbamate Carbonyl (C=O) | ~155 ppm | Typical chemical shift for a carbamate carbonyl carbon. |
| Oxetane Carbons (OCH₂) | ~81 ppm | Minimal change expected. |
| tert-Butyl Quaternary Carbon | ~80 ppm | Characteristic chemical shift for the quaternary carbon of the Boc group. |
| Piperidine Carbons (NCH₂) | ~45-48 ppm | Deshielding effect of the carbamate group. |
| Spirocyclic Quaternary Carbon | ~36-38 ppm | Minor change expected. |
| Piperidine Carbons (CCH₂C) | ~30-32 ppm | Minor change expected. |
| tert-Butyl Methyl Carbons | ~28 ppm | Characteristic chemical shift for the methyl carbons of the Boc group. |
Logical Relationship of NMR Shifts
Caption: Correlation of structural motifs to expected NMR signals.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic vibrational modes of the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| C-H (alkane) | 2850-2980 | Stretching | Strong |
| C=O (carbamate) | 1680-1700 | Stretching | Strong, sharp |
| C-O (ether) | 1050-1150 | Stretching | Strong |
| C-N (carbamate) | 1250-1350 | Stretching | Medium-Strong |
The most prominent and diagnostic peak will be the strong carbonyl stretch of the Boc group. The C-O stretching of the oxetane ring will also be a significant feature.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound and can provide structural information through fragmentation patterns.
| Ionization Mode | Expected Ion | Expected m/z |
| Electrospray (ESI+) | [M+H]⁺ | 228.16 |
| [M+Na]⁺ | 250.14 | |
| [M-Boc+2H]⁺ | 128.11 | |
| [M-C₄H₈+H]⁺ | 172.10 |
A characteristic fragmentation pathway in ESI-MS for Boc-protected amines is the loss of the tert-butyl group as isobutylene (56 Da) or the loss of the entire Boc group (100 Da). The observation of these fragment ions would provide strong evidence for the proposed structure.
Conclusion
This technical guide provides a comprehensive spectroscopic and synthetic overview of this compound. By leveraging experimental data from the parent amine and established principles of spectroscopic interpretation, a detailed and predictive analysis of the title compound's ¹H NMR, ¹³C NMR, IR, and MS characteristics has been presented. This information is intended to empower researchers in drug discovery and chemical synthesis to confidently identify, characterize, and utilize this valuable spirocyclic building block in their research endeavors.
References
-
Gurry, M.; McArdle, P.; Aldabbagh, F. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules2015 , 20, 13864-13874. [Link]
-
Gurry, M.; McArdle, P.; Aldabbagh, F. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. ResearchGate. 2015 . [Link]
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An In-Depth Technical Guide to the ¹H NMR Spectrum of Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate, a key building block in medicinal chemistry. Due to the compound's unique spirocyclic architecture, which fuses an oxetane ring with an N-Boc-protected piperidine ring, its ¹H NMR spectrum exhibits a high degree of complexity arising from diastereotopic protons and restricted conformational mobility. This document offers a detailed, predictive interpretation of the spectrum, including assignments of chemical shifts (δ), coupling constants (J), and signal multiplicities. Methodologies for sample preparation and high-resolution NMR data acquisition are also presented to ensure spectral fidelity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and quality control of complex heterocyclic molecules.
Introduction and Structural Rationale
This compound (CAS 864684-96-8) is a saturated heterocyclic compound featuring a piperidine ring fused to an oxetane ring via a common quaternary carbon atom. The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, a common strategy in organic synthesis to manage reactivity. Spirocyclic oxetanes are increasingly utilized as bioisosteres for carbonyl groups and as rigid scaffolds to explore chemical space in drug discovery, offering improvements in physicochemical properties such as solubility and metabolic stability.
Accurate structural verification is paramount, and ¹H NMR spectroscopy is the primary analytical tool for this purpose. The rigid, asymmetric nature of this spirocycle renders the geminal protons on each methylene group of both the piperidine and oxetane rings diastereotopic, meaning they are chemically and magnetically non-equivalent. This non-equivalence results in a complex spectrum where nearly every proton is expected to produce a unique signal with intricate splitting patterns. Understanding this spectrum is critical for confirming the identity and purity of the compound.
Below is the structure of the molecule with a systematic proton labeling scheme that will be used for spectral assignment.
Caption: Molecular structure and proton labeling scheme.
Predicted ¹H NMR Spectrum: A Detailed Interpretation
The analysis assumes the piperidine ring adopts a stable chair conformation. The presence of the bulky Boc group and the spirocyclic fusion introduces significant steric and electronic effects that influence the chemical shifts of nearby protons.
Predicted ¹H NMR Data Summary
The following table summarizes the predicted chemical shifts, multiplicities, and coupling constants for each unique proton in this compound, assuming the spectrum is recorded in CDCl₃ at 400 MHz.
| Proton Label(s) | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Integration | Assignment |
| H₂ₒₓ, H₄ₒₓ | 4.50 - 4.70 | m | - | 4H | Oxetane Ring Protons |
| H₆, H₈ | 3.50 - 3.70 | m | - | 4H | Piperidine α-N Protons |
| H₃, H₅ | 1.80 - 2.00 | m | - | 4H | Piperidine α-Spiro Protons |
| Boc-H | 1.46 | s | - | 9H | tert-Butyl Protons |
Detailed Signal Assignment and Rationale
-
Oxetane Protons (H₂ₒₓ, H₄ₒₓ): δ 4.50 - 4.70 ppm
-
Rationale: Protons on carbons adjacent to an oxygen atom in a strained four-membered ring are significantly deshielded. In simple oxetane, these protons resonate around 4.65 ppm.[1] The two methylene groups of the oxetane ring in the spirocycle are chemically equivalent by symmetry but the geminal protons on each carbon (e.g., H₂ₒₓₐ and H₂ₒₓb) are diastereotopic. This will lead to complex second-order coupling, resulting in a multiplet rather than a simple triplet.
-
-
Piperidine α-Nitrogen Protons (H₆, H₈): δ 3.50 - 3.70 ppm
-
Rationale: These protons are alpha to the electron-withdrawing nitrogen atom of the carbamate. In N-Boc-piperidine, these protons typically appear as a broad signal around 3.4-3.6 ppm.[2] The restricted rotation around the N-Boc bond at room temperature can lead to signal broadening.[3] Similar to the oxetane protons, the two methylene groups are equivalent, but their respective geminal protons are diastereotopic, giving rise to a complex multiplet.
-
-
Piperidine α-Spirocenter Protons (H₃, H₅): δ 1.80 - 2.00 ppm
-
Rationale: These protons are on the β-carbons of the piperidine ring relative to the nitrogen. In N-Boc-piperidine, the β and γ protons resonate in the more shielded region of the spectrum, typically between 1.5 and 1.8 ppm.[2] However, their proximity to the spirocyclic quaternary carbon and the nearby oxetane oxygen will cause a slight downfield shift into the 1.80-2.00 ppm range. These four protons will form another complex multiplet due to diastereotopicity and coupling to the adjacent α-N protons.
-
-
tert-Butyl Protons (Boc-H): δ 1.46 ppm
-
Rationale: The nine protons of the tert-butyl group are chemically equivalent and show no coupling to other protons. They will therefore appear as a sharp, intense singlet. This signal is a hallmark of the Boc-protecting group and serves as an excellent internal reference for integration, corresponding to 9 protons.
-
Experimental Methodology for Spectrum Acquisition
To obtain a high-resolution ¹H NMR spectrum suitable for the detailed analysis described above, adherence to a rigorous experimental protocol is essential.
Sample Preparation
-
Compound: Weigh approximately 5-10 mg of this compound.
-
Solvent: Use a high-purity deuterated solvent, typically Chloroform-d (CDCl₃, 99.8 atom % D), containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
-
Final Volume: Ensure the final solvent height in the NMR tube is approximately 4-5 cm.
NMR Instrument Parameters
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a probe capable of automated tuning, matching, and shimming.
-
Temperature: 298 K (25 °C).
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Acquisition Parameters:
-
Spectral Width: 16 ppm (approx. 6400 Hz at 400 MHz).
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons, especially the quaternary-adjacent ones).
-
Number of Scans: 16-64 scans, depending on sample concentration, to achieve adequate signal-to-noise ratio.
-
-
Processing Parameters:
-
Apodization: Apply an exponential window function with a line broadening factor of 0.3 Hz.
-
Fourier Transform: Perform a Fourier transform of the Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum and apply an automated baseline correction.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Workflow for Spectral Analysis
The logical process for interpreting the ¹H NMR spectrum of a novel or complex molecule like this spirocycle follows a self-validating system.
Caption: Workflow for ¹H NMR spectral analysis.
Conclusion
The ¹H NMR spectrum of this compound is predicted to be complex but interpretable. The key diagnostic signals include a highly deshielded multiplet for the oxetane protons above 4.5 ppm, a multiplet for the piperidine protons alpha to the nitrogen around 3.6 ppm, and an intense singlet for the Boc group at approximately 1.46 ppm. The diastereotopicity of the methylene protons is the dominant feature, leading to complex multiplets for all ring protons. The predictive analysis provided in this guide, combined with the detailed experimental protocol, serves as a robust framework for any scientist working with this compound, enabling confident structural confirmation and purity assessment. For unambiguous assignment of every proton, advanced 2D NMR experiments such as COSY and HSQC would be required.
References
-
ChemicalBook. 3-Aminomethyl-1-N-Boc-piperidine(162167-97-7) ¹H NMR spectrum. ChemicalBook. Link
-
ChemicalBook. 1-Boc-piperidine(75844-69-8) ¹H NMR spectrum. ChemicalBook. Link
-
ChemicalBook. 3,3-bisz-(Hydroxymethyl)-oxetane (2754-18-9) ¹H NMR. ChemicalBook. Link
-
Wessig, P., & Müller, G. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11839-11888. Link
-
National Center for Biotechnology Information. Oxetane. PubChem Compound Summary for CID 10423. Link
-
ChemicalBook. N-Boc-4-piperidinemethanol(123855-51-6) ¹H NMR spectrum. ChemicalBook. Link
-
Reich, H. J. 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Link
-
Reich, H. J. ¹H NMR Coupling Constants. Organic Chemistry Data. Link
-
Samoshin, V. V., et al. (2008). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Journal of Molecular Structure, 875(1-3), 519-525. Link
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13C NMR analysis of Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
An In-Depth Technical Guide to the ¹³C NMR Analysis of Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Abstract
This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound, a key heterocyclic building block in modern drug discovery. We delve into the theoretical underpinnings of its ¹³C NMR spectrum, present a robust experimental protocol for data acquisition, and offer a detailed, step-by-step guide to spectral interpretation and peak assignment, corroborated by Distortionless Enhancement by Polarization Transfer (DEPT-135) analysis. This document is intended for researchers, chemists, and analytical scientists in the pharmaceutical and chemical industries who require definitive structural elucidation of complex small molecules.
Introduction: The Structural Significance of a Spirocyclic Heterocycle
This compound (CAS 864684-96-8) is a compound of significant interest in medicinal chemistry.[1] Its rigid, three-dimensional spirocyclic scaffold, which joins an oxetane ring and a piperidine ring, offers a unique conformational constraint that is highly desirable in the design of novel therapeutics. The tert-butyloxycarbonyl (Boc) protecting group ensures its stability and controlled reactivity in synthetic routes.
Given its nuanced structure, unambiguous characterization is paramount. ¹³C NMR spectroscopy serves as a definitive, non-destructive tool for confirming the carbon framework's integrity. Unlike ¹H NMR, which can be complicated by overlapping signals and complex coupling patterns, the proton-decoupled ¹³C NMR spectrum provides a direct count of unique carbon environments, offering a clear fingerprint of the molecule.
This guide will explain the causality behind experimental choices and provide a logical workflow for obtaining and interpreting a high-fidelity ¹³C NMR spectrum of this target molecule.
Molecular Structure and Symmetry Analysis
A prerequisite to any NMR analysis is a thorough examination of the molecule's structure to predict the number of expected signals. The structure of this compound lacks any plane of symmetry, meaning all twelve carbon atoms are chemically non-equivalent. Therefore, a complete ¹³C NMR spectrum should exhibit 12 distinct signals .
Caption: Structure of this compound with carbon numbering.
Theoretical Chemical Shift Predictions
Before acquisition, predicting the approximate chemical shift regions for each carbon type is crucial for an efficient and accurate interpretation. These predictions are based on established chemical shift ranges for analogous functional groups.[2][3]
| Carbon Atom(s) | Carbon Type | Influencing Factors & Predicted δ (ppm) |
| C¹¹ | Carbamate C=O | The carbonyl carbon of a Boc group is highly deshielded. δ ≈ 154-156 ppm .[4][5] |
| C¹⁰ | Quaternary C(CH₃)₃ | The quaternary carbon of the tert-butyl group. δ ≈ 79-81 ppm .[5][6] |
| C⁹ | Methyl (3x) | The three equivalent methyl carbons of the Boc group are shielded. δ ≈ 28-29 ppm .[5][6] |
| C² & C⁴ | Oxetane CH₂ | Methylene carbons adjacent to the oxetane oxygen are significantly deshielded. δ ≈ 70-75 ppm . |
| C⁶ & C⁸ | Piperidine CH₂ (α to N) | Methylene carbons alpha to the nitrogen in a Boc-protected piperidine ring. δ ≈ 40-45 ppm .[7] |
| C³ | Piperidine CH₂ (β to N) | Methylene carbon beta to the nitrogen. δ ≈ 30-35 ppm . |
| C⁵ | Spirocyclic Quaternary C | The spiro carbon, being quaternary and part of two rings, will have a unique shift. δ ≈ 35-45 ppm .[8] |
Experimental Protocol: A Self-Validating Workflow
The following protocol is designed to yield a high-quality, unambiguous ¹³C NMR spectrum. The inclusion of a DEPT-135 experiment is a self-validating step, confirming the multiplicity of each carbon signal.
Caption: Workflow for ¹³C NMR analysis.
A. Sample Preparation
-
Analyte Weighing: Accurately weigh 15-25 mg of this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Rationale: CDCl₃ is a standard choice for small organic molecules due to its excellent solubilizing power and a single solvent resonance (δ ≈ 77.16 ppm) that is unlikely to overlap with most signals.
-
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference.
-
Rationale: TMS provides a sharp singlet at δ 0.00 ppm for precise calibration of the chemical shift axis.
-
-
Homogenization: Vortex the sample until fully dissolved and transfer the solution to a clean, dry 5 mm NMR tube.
B. Spectrometer Parameters (Typical for a 400 MHz Instrument)
-
¹³C{¹H} Broadband Decoupled Spectrum:
-
Pulse Program: zgpg30 (or similar standard proton-decoupled pulse sequence)
-
Spectral Width: 0 to 220 ppm
-
Acquisition Time: ~1.5 seconds
-
Relaxation Delay (d1): 2.0 seconds
-
Number of Scans: 1024 to 2048
-
Rationale: A higher number of scans is required for ¹³C NMR compared to ¹H NMR to compensate for the low natural abundance (1.1%) of the ¹³C isotope and achieve an adequate signal-to-noise ratio.
-
-
-
DEPT-135 Spectrum:
-
Pulse Program: Standard DEPT-135 pulse sequence.
-
Key Feature: This experiment differentiates carbon signals based on the number of attached protons.[9][10]
-
CH₃ groups appear as positive signals.
-
CH₂ groups appear as negative signals.
-
CH groups appear as positive signals.
-
Quaternary carbons (C) do not appear.
-
-
Spectral Interpretation: A Step-by-Step Assignment
By combining the broadband ¹³C spectrum with the DEPT-135 data, we can confidently assign each of the 12 signals.
| Observed δ (ppm) (Hypothetical) | DEPT-135 Phase | Assignment | Justification |
| 154.8 | Absent | C¹¹ (C=O) | Signal is in the characteristic range for a carbamate carbonyl and is absent in DEPT-135 as it's a quaternary carbon.[4][11] |
| 79.5 | Absent | C¹⁰ (C(CH₃)₃) | Typical shift for the quaternary carbon of a Boc group; absent in DEPT-135.[5] |
| 72.1 | Negative | C² or C⁴ | Negative signal indicates a CH₂ group. The strong deshielding effect of the adjacent oxetane oxygen places it far downfield. |
| 71.8 | Negative | C⁴ or C² | A second negative signal in the same region, corresponding to the other oxetane methylene carbon. |
| 43.5 | Negative | C⁶ or C⁸ | Negative signal (CH₂) in the region typical for carbons alpha to a Boc-protected nitrogen.[7] |
| 43.1 | Negative | C⁸ or C⁶ | The second CH₂ group alpha to the nitrogen. |
| 39.2 | Absent | C⁵ (Spiro) | Quaternary carbon signal, absent in DEPT-135. Its position reflects the strain and substitution of the spirocenter.[8][12] |
| 32.5 | Negative | C³ | Negative signal (CH₂) beta to the nitrogen, appearing at a more shielded position than the alpha carbons. |
| 28.4 | Positive | C⁹ (3x CH₃) | Strong, positive signal characteristic of the three equivalent methyl carbons of the Boc group.[5] |
Note: The specific assignments of C²/C⁴ and C⁶/C⁸ may be interchangeable without further 2D NMR experiments (e.g., HSQC, HMBC), but their classification as oxetane and piperidine α-carbons, respectively, is definitive.
Conclusion
The ¹³C NMR analysis of this compound is a clear-cut process when approached systematically. By predicting the number of signals based on symmetry, estimating chemical shifts from established data, and employing a self-validating experimental workflow that includes a DEPT-135 sequence, an unambiguous structural confirmation can be achieved. This guide provides the necessary theoretical foundation and practical steps for researchers to confidently characterize this valuable spirocyclic building block, ensuring the integrity of their synthetic intermediates and final compounds in the drug development pipeline.
References
- 1. jk-sci.com [jk-sci.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. web.uvic.ca [web.uvic.ca]
- 10. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 13C NMR spectra of some spiro cyclic glycidic esters | Semantic Scholar [semanticscholar.org]
mass spectrometry of Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
An In-Depth Technical Guide to the Mass Spectrometric Analysis of Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound, a key heterocyclic building block in modern drug discovery. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explore the causal mechanisms behind fragmentation pathways and the strategic selection of analytical parameters. We will detail the expected ionization behavior, predict the primary fragmentation patterns based on the molecule's constituent functional groups—a Boc-protected amine, a piperidine ring, and a spirocyclic oxetane—and provide validated, step-by-step protocols for its characterization using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).
Introduction: The Analytical Imperative
This compound is a
Unlocking the Therapeutic Potential of Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate: A Technical Guide for Drug Discovery
Introduction: The Promise of a Novel Spirocyclic Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer superior physicochemical and pharmacological properties is relentless. Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate emerges as a compound of significant interest, embodying a unique three-dimensional architecture designed to overcome common challenges in drug development. This technical guide provides an in-depth exploration of the potential biological activities of this spirocyclic entity, offering a strategic roadmap for its evaluation and potential development as a therapeutic agent.
The core structure of this compound features a piperidine ring, a ubiquitous fragment in pharmaceuticals, fused to an oxetane ring in a spirocyclic orientation. This arrangement is not merely a synthetic curiosity; it is a deliberate design element aimed at enhancing drug-like properties. The oxetane moiety, a four-membered ether, is increasingly recognized for its ability to improve aqueous solubility, metabolic stability, and lipophilicity when replacing more common groups like gem-dimethyl or carbonyl functionalities.[1][2][3] Furthermore, spirocyclic systems, such as the 2-oxa-6-azaspiro[3.3]heptane which is analogous to our core, are being explored as bioisosteres of morpholine, a common solubilizing group that can be susceptible to metabolic degradation.[1][2] The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom offers a convenient handle for further synthetic elaboration, allowing for the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies.
While direct biological data for this compound is not yet prevalent in public literature, the strategic incorporation of these validated medicinal chemistry motifs provides a strong rationale for its investigation across various therapeutic areas. This guide will, therefore, focus on a logical, evidence-based approach to systematically unlock its potential.
Hypothesized Biological Activities and Rationale
The unique structural amalgamation within this compound suggests several avenues for biological investigation. The core 7-azaspiro[3.5]nonane is a known privileged scaffold in medicinal chemistry.
As a Novel G-Protein Coupled Receptor (GPCR) Modulator
Derivatives of 7-azaspiro[3.5]nonane have been successfully developed as agonists for GPR119, a receptor involved in glucose homeostasis, indicating the potential for this scaffold in metabolic diseases like type 2 diabetes.[4] The spirocyclic nature of the core can provide a rigid framework that allows for precise orientation of substituents to interact with receptor binding pockets. The oxetane ring can further enhance binding by acting as a hydrogen bond acceptor or by favorably influencing the conformation of the molecule.[3]
As a Bioisostere for Improved CNS-Targeted Agents
The piperidine ring is a common feature in many central nervous system (CNS) active drugs. However, metabolic instability and poor blood-brain barrier penetration can limit their efficacy. The replacement of a simple piperidine with a spirocyclic oxetane-containing analogue like 1-oxa-7-azaspiro[3.5]nonane could lead to compounds with improved metabolic stability and optimized polarity for CNS penetration.[5][6][7] This makes the scaffold a promising starting point for developing novel treatments for neurological and psychiatric disorders.
As a Scaffold for Novel PROTAC Linkers
The field of targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) is rapidly expanding. The rigid, three-dimensional nature of spirocyclic scaffolds makes them attractive as linkers connecting a target-binding ligand and an E3 ligase ligand.[8][9] Tert-butyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate, a related compound, is already marketed as a PROTAC linker.[8] The defined exit vectors from the spirocyclic core of this compound could enable the precise spatial positioning of the two ligands, leading to more efficient and selective protein degradation.
Proposed Experimental Workflow for Biological Evaluation
A tiered approach to biological screening is recommended to efficiently assess the potential of this compound and its derivatives.
Caption: A tiered experimental workflow for the biological evaluation of this compound.
Tier 1: Foundational In Vitro Screening
The initial phase focuses on broad screening to identify potential biological activities and assess fundamental drug-like properties.
Protocol 1: General Cytotoxicity Assessment
-
Objective: To determine the general cytotoxicity of the compound across various cell lines.
-
Methodology:
-
Seed a panel of human cancer cell lines (e.g., from the NCI-60 panel) and a non-cancerous cell line in 96-well plates.
-
Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Assess cell viability using a standard assay such as the MTT or CellTiter-Glo assay.[10][11]
-
Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.
-
Protocol 2: High-Throughput Screening (HTS)
-
Objective: To screen the compound against a broad range of biological targets to identify potential "hits".
-
Methodology:
-
Utilize commercially available or in-house HTS platforms to screen the compound against diverse target families, including GPCRs, kinases, ion channels, and nuclear receptors.
-
Primary screens are typically performed at a single high concentration (e.g., 10 µM).
-
Confirm active "hits" through dose-response assays to determine potency (EC50 or IC50).
-
Tier 2: Hit-to-Lead and Mechanistic Studies
Once a promising hit is identified, the focus shifts to optimizing the structure and understanding its mechanism of action.
Protocol 3: In Vitro ADME Profiling
-
Objective: To assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the lead compounds.
-
Methodology:
-
Metabolic Stability: Incubate the compound with liver microsomes and measure its depletion over time using LC-MS/MS.
-
CYP450 Inhibition: Evaluate the potential of the compound to inhibit major cytochrome P450 enzymes using commercially available kits.
-
Plasma Protein Binding: Determine the extent of binding to plasma proteins using methods like equilibrium dialysis.
-
Permeability: Assess the ability of the compound to cross cell membranes using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.
-
Tier 3: In Vivo Validation
The final stage of preclinical evaluation involves testing the lead candidate in living organisms to assess its efficacy and safety.[12]
Protocol 4: Rodent Pharmacokinetic (PK) Study
-
Objective: To determine the pharmacokinetic profile of the lead compound in a relevant animal model (e.g., Sprague-Dawley rats).[4]
-
Methodology:
-
Administer the compound to a cohort of rats via intravenous (IV) and oral (PO) routes.
-
Collect blood samples at various time points.
-
Analyze plasma concentrations of the compound using LC-MS/MS.
-
Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
-
Protocol 5: Efficacy in a Disease-Relevant Animal Model
-
Objective: To evaluate the therapeutic efficacy of the lead compound in an animal model that mimics the human disease.
-
Methodology: The choice of model is dependent on the identified biological activity. For example:
-
For GPR119 agonism: Use a diabetic rat model to assess the compound's ability to lower blood glucose levels.[4]
-
For CNS activity: Employ behavioral models relevant to the specific neurological or psychiatric disorder being targeted.
-
For oncology: Utilize xenograft or syngeneic tumor models in mice.[13]
-
Data Presentation and Interpretation
All quantitative data should be meticulously documented and presented in a clear, comparative format.
| Parameter | This compound | Lead Analogue 1 | Lead Analogue 2 | Reference Compound |
| Target Potency (IC50/EC50, µM) | ||||
| Aqueous Solubility (µg/mL) | ||||
| LogD at pH 7.4 | ||||
| Microsomal Stability (t½, min) | ||||
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | ||||
| Rat Oral Bioavailability (%) |
Conclusion: A Scaffold with High Potential
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutics. Its unique combination of a rigid spirocyclic core and a property-enhancing oxetane moiety provides a strong foundation for the design of molecules with improved pharmacological profiles. The systematic evaluation workflow outlined in this guide offers a robust strategy for elucidating its biological activity and unlocking its full therapeutic potential. Through a dedicated and logical progression from in vitro screening to in vivo validation, researchers can effectively navigate the early stages of drug discovery with this exciting new chemical entity.
References
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Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. Biotechnology and Applied Biochemistry. [Link]
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Novel Class of Piperidine Bioisosteres. ChemRxiv. [Link]
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In Vivo Models For Efficacy Testing I CRO Services. Pharmaron. [Link]
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Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. PubMed. [Link]
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
-
Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]
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In Vivo Pharmacology Studies. Eurofins Discovery. [Link]
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1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed. [Link]
-
Bicyclic Bioisosteres of Piperidine: Version 2.0. ChemRxiv. [Link]
-
In vivo models | Drug Discovery | CRO services. Oncodesign Services. [Link]
-
Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. [Link]
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Spirocyclic Oxetanes: Synthesis and Properties. ResearchGate. [Link]
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In Vivo Oncology Models for Drug Discovery. Eurofins Discovery. [Link]
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The Role of in-vivo Studies in Rare Disease Therapeutic Development. Cure Rare Disease. [Link]
-
In Vitro Screening of New Compounds and Analogs in Cell-Based Assays. Grantome. [Link]
-
Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. [Link]
-
How to Develop a Successful in vitro Screening Strategy. Sygnature Discovery. [Link]
-
Spirocyclic Oxetanes: Synthesis and Properties. ResearchGate. [Link]
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]
-
Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. [Link]
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- 4. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
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- 12. The Role of in-vivo Studies in Rare Disease Therapeutic Development | | Cure Rare Disease [cureraredisease.org]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Methodological & Application
Application Note & Detailed Protocol: A Scalable Synthesis of Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Abstract
Spirocyclic scaffolds, particularly those incorporating oxetane rings, are of paramount importance in modern medicinal chemistry. Their rigid, three-dimensional structures offer an escape from the "flatland" of traditional aromatic compounds, often leading to improved physicochemical properties and novel intellectual property. This document provides a comprehensive, step-by-step protocol for the synthesis of tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate, a valuable building block for drug discovery. The synthesis is based on a robust and scalable route, beginning with the construction of the core 2-oxa-7-azaspiro[3.5]nonane scaffold, followed by N-protection. This guide explains the rationale behind key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles for researchers, scientists, and drug development professionals.
Introduction: The Significance of Spirocyclic Oxetanes
The 1-oxa-7-azaspiro[3.5]nonane moiety is a privileged scaffold in drug design. The incorporation of an oxetane ring, a four-membered cyclic ether, can significantly enhance properties such as metabolic stability, aqueous solubility, and lipophilicity compared to more common carbocyclic or gem-dimethyl analogues.[1] The spirocyclic fusion to a piperidine ring system introduces a defined three-dimensional vector for substituent placement, allowing for precise exploration of protein binding pockets. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen facilitates a wide range of subsequent chemical modifications, making the title compound a versatile intermediate for the synthesis of compound libraries targeting various biological endpoints.[2]
The synthetic pathway detailed herein is adapted from methodologies reported for the construction of the parent spirocycle, providing a reliable and scalable approach.[3]
Synthetic Strategy Overview
The synthesis is logically divided into two primary stages:
-
Stage 1: Construction of the 2-Oxa-7-azaspiro[3.5]nonane Scaffold. This key stage involves the formation of the piperidine ring through a double alkylation of a primary amine with a suitable bis-electrophile, followed by reduction and deprotection to yield the core spirocyclic amine.
-
Stage 2: N-Boc Protection. The secondary amine of the spirocyclic scaffold is protected using di-tert-butyl dicarbonate (Boc)₂O to yield the final target compound.
The overall synthetic workflow is depicted below.
Figure 1: Overall synthetic workflow for the target compound.
Detailed Experimental Protocols
Stage 1: Synthesis of 2-Oxa-7-azaspiro[3.5]nonane
This multi-step process constructs the core heterocyclic system. The causality behind using a tosyl protecting group is its stability to the reduction and cyclization conditions, and its subsequent reliable removal.
Protocol 1.1: Synthesis of Diethyl 1-(4-methylbenzene-1-sulfonyl)piperidine-4,4-dicarboxylate (3)
This step forms the piperidine ring via a double alkylation of diethyl malonate.
| Reagent/Solvent | M.W. | Amount | Moles | Eq. |
| Diethyl malonate | 160.17 | 5.00 g | 31.2 mmol | 1.0 |
| Sodium Hydride (60% disp.) | 24.00 | 2.75 g | 68.7 mmol | 2.2 |
| N,N-bis(2-bromoethyl)-4-methyl-1-sulfonamide | 368.10 | 12.08 g | 32.8 mmol | 1.05 |
| N,N-Dimethylformamide (DMF) | 73.09 | 500 mL | - | - |
Procedure:
-
To a flame-dried 1 L round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil).
-
Carefully wash the sodium hydride with anhydrous hexanes (3 x 20 mL) to remove the mineral oil, decanting the hexanes each time.
-
Add anhydrous DMF (500 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add diethyl malonate dropwise to the stirred suspension. Rationale: This forms the malonate enolate, a potent nucleophile.
-
After the addition is complete, remove the ice bath and heat the mixture to 80 °C for 30 minutes.
-
Add N,N-bis(2-bromoethyl)-4-methyl-1-sulfonamide to the reaction mixture.[3] Rationale: This bis-electrophile undergoes sequential Sₙ2 reactions with the malonate enolate to form the piperidine ring.
-
Continue heating at 80 °C for 12 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the mixture to room temperature and carefully quench with water.
-
Remove the solvent under reduced pressure.
-
Add ethyl acetate (EtOAc, 250 mL) and wash with a 5% aqueous LiCl solution (3 x 250 mL) to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography (silica gel, gradient elution with petroleum ether/EtOAc) to yield the product.
Protocol 1.2: Synthesis of (1-Tosylpiperidine-4,4-diyl)dimethanol
This is a standard ester reduction to the corresponding diol using a powerful hydride agent.
| Reagent/Solvent | M.W. | Amount | Moles | Eq. |
| Diethyl 1-tosylpiperidine-4,4-dicarboxylate | 399.48 | 10.0 g | 25.0 mmol | 1.0 |
| Lithium Aluminium Hydride (LiAlH₄) | 37.95 | 2.85 g | 75.0 mmol | 3.0 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 200 mL | - | - |
Procedure:
-
In a flame-dried flask under N₂, suspend LiAlH₄ in anhydrous THF (100 mL) and cool to 0 °C.
-
Dissolve the diester from the previous step in anhydrous THF (100 mL) and add it dropwise to the LiAlH₄ suspension. Caution: Exothermic reaction and H₂ evolution.
-
After addition, allow the reaction to warm to room temperature and stir for 4 hours.
-
Cool the reaction back to 0 °C and carefully quench by the sequential dropwise addition of water (3 mL), 15% aq. NaOH (3 mL), and water (9 mL) (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter it off, washing the solid with THF.
-
Combine the filtrates and concentrate under reduced pressure to yield the diol, which can often be used without further purification.
Protocol 1.3: Oxetane Ring Formation (Intramolecular Williamson Ether Synthesis)
This crucial step forms the spirocyclic oxetane ring via a double tosylation followed by an intramolecular cyclization.
| Reagent/Solvent | M.W. | Amount (for 25 mmol scale) | Moles | Eq. |
| (1-Tosylpiperidine-4,4-diyl)dimethanol | 315.42 | 7.89 g | 25.0 mmol | 1.0 |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 10.5 g | 55.0 mmol | 2.2 |
| Pyridine, anhydrous | 79.10 | 100 mL | - | - |
| Sodium Hydride (60% disp.) | 24.00 | 1.1 g | 27.5 mmol | 1.1 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 150 mL | - | - |
Procedure:
-
Tosylation: Dissolve the diol in anhydrous pyridine (100 mL) and cool to 0 °C.
-
Add p-toluenesulfonyl chloride in portions, keeping the temperature below 5 °C.
-
Stir the reaction at room temperature overnight.
-
Pour the mixture into ice-water and extract with EtOAc. Wash the organic layer with 1M HCl (to remove pyridine), saturated aq. NaHCO₃, and brine.
-
Dry over Na₂SO₄, filter, and concentrate to get the crude bis-tosylate. This intermediate is often taken directly to the next step.
-
Cyclization: To a suspension of sodium hydride (washed with hexanes) in anhydrous THF at 0 °C, add a solution of the crude bis-tosylate in THF dropwise. Rationale: The first equivalent of base deprotonates one hydroxyl group, which displaces the tosylate on the other arm to form the four-membered oxetane ring.
-
Stir the reaction at room temperature for 6 hours.
-
Carefully quench with water, extract with EtOAc, wash with brine, and dry over Na₂SO₄.
-
Concentrate and purify by column chromatography to yield 7-Tosyl-1-oxa-7-azaspiro[3.5]nonane.
Protocol 1.4: Detosylation to yield 2-Oxa-7-azaspiro[3.5]nonane
Removal of the robust tosyl group is achieved under dissolving metal conditions.
| Reagent/Solvent | M.W. | Amount (for 20 mmol scale) | Moles | Eq. |
| 7-Tosyl-1-oxa-7-azaspiro[3.5]nonane | 281.38 | 5.63 g | 20.0 mmol | 1.0 |
| Naphthalene | 128.17 | 5.64 g | 44.0 mmol | 2.2 |
| Sodium metal | 22.99 | 1.01 g | 44.0 mmol | 2.2 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 150 mL | - | - |
Procedure:
-
In a flame-dried flask under N₂, dissolve naphthalene and sodium metal in anhydrous THF. Stir at room temperature until the deep green color of the sodium naphthalenide radical anion forms (approx. 2 hours).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add a solution of the tosylated spirocycle in THF dropwise. The green color will fade.
-
Stir at -78 °C for 1 hour, then allow to warm to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with EtOAc. The aqueous layer contains the product.
-
Acidify the aqueous layer with 2M HCl, wash with ether to remove naphthalene, then basify with solid NaOH until pH > 12.
-
Extract the basic aqueous layer with dichloromethane (DCM, 5 x 50 mL).
-
Dry the combined DCM extracts over anhydrous K₂CO₃, filter, and carefully concentrate in vacuo (product can be volatile) to yield the free amine, 2-Oxa-7-azaspiro[3.5]nonane.
Stage 2: N-Boc Protection
This is a standard procedure to protect the secondary amine, rendering it less nucleophilic and suitable for further functionalization.
Protocol 2.1: Synthesis of this compound
| Reagent/Solvent | M.W. | Amount (for 15 mmol scale) | Moles | Eq. |
| 2-Oxa-7-azaspiro[3.5]nonane | 127.18 | 1.91 g | 15.0 mmol | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 3.60 g | 16.5 mmol | 1.1 |
| Triethylamine (Et₃N) | 101.19 | 2.5 mL | 18.0 mmol | 1.2 |
| Dichloromethane (DCM) | 84.93 | 75 mL | - | - |
Procedure:
-
Dissolve the crude 2-Oxa-7-azaspiro[3.5]nonane in DCM (75 mL).
-
Add triethylamine, followed by a solution of (Boc)₂O in a small amount of DCM. Rationale: Triethylamine acts as a base to scavenge the acidic byproduct (tert-butyloxycarbonic acid) and drive the reaction to completion.
-
Stir the reaction at room temperature for 4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, gradient elution with hexanes/EtOAc) to afford the final product, this compound, typically as a white solid or colorless oil.
Characterization
The final product should be characterized using standard analytical techniques:
-
¹H NMR & ¹³C NMR: To confirm the structure and purity. Expected signals would include the tert-butyl singlet (~1.4-1.5 ppm), and characteristic shifts for the oxetane and piperidine ring protons.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₁₂H₂₁NO₃, M.W. = 227.30 g/mol ).
-
Purity Analysis (HPLC/LC-MS): To determine the purity of the final compound.
References
-
Geary, G. C., et al. (2017). Densely functionalised spirocyclic oxetane-piperidine scaffolds for drug discovery. Organic & Biomolecular Chemistry, 15(37), 7894-7905. [Link][4][5]
-
Aldabbagh, F., et al. (2014). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 19(9), 14396-14408. [Link][3]
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link][1]
Sources
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- 2. tert-Butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. (Open Access) Densely functionalised spirocyclic oxetane-piperidine scaffolds for drug discovery. (2017) | Gemma C. Geary | 20 Citations [scispace.com]
The Strategic Integration of Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Embracing Three-Dimensionality in Drug Design with Spirocyclic Scaffolds
The relentless pursuit of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles has driven a paradigm shift in molecular design, moving away from planar, aromatic structures towards more complex, three-dimensional (3D) architectures. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as a powerful tool in this endeavor.[1][2] Their inherent rigidity and defined spatial arrangement of substituents offer a unique opportunity to optimize ligand-target interactions while improving crucial drug-like properties.[3][4]
This guide focuses on a particularly valuable building block: Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate . This compound combines the advantages of a spirocyclic core with the synthetic versatility of a Boc-protected secondary amine and the physicochemical benefits of an oxetane ring. We will explore its applications, the rationale behind its use, and provide detailed protocols for its incorporation into drug discovery pipelines.
Core Advantages of the 1-Oxa-7-azaspiro[3.5]nonane Scaffold
The strategic incorporation of the 1-oxa-7-azaspiro[3.5]nonane moiety into a drug candidate can impart several beneficial properties, a concept supported by studies on analogous spirocyclic systems.[5]
-
Enhanced Aqueous Solubility: The oxetane ring is a well-known bioisostere for gem-dimethyl and carbonyl groups, often introduced to mitigate lipophilicity and improve aqueous solubility. This is a critical parameter for achieving favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Improved Metabolic Stability: The spirocyclic nature and the presence of the oxetane can enhance metabolic stability by blocking potential sites of oxidative metabolism.[6]
-
Vectorial Exit from Flatland: The rigid, non-planar structure of the spirocycle allows for a more precise and conformationally constrained presentation of pharmacophoric elements into a binding pocket. This can lead to increased potency and selectivity.[1][2]
-
Novel Chemical Space: As a non-classical scaffold, it provides access to novel chemical space, offering opportunities for new intellectual property.[4]
A compelling example of these benefits is seen in the modification of the local anesthetic Bupivacaine. By replacing a piperidine fragment with the analogous 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, researchers achieved not only comparable activity but also a five-fold reduction in toxicity and increased water solubility.[7]
Application in Bioactive Molecule Synthesis: A Versatile Building Block
This compound is primarily utilized as a sophisticated building block for the synthesis of more complex molecules. The Boc-protecting group allows for controlled, stepwise functionalization of the piperidine nitrogen.
Key Synthetic Transformations:
-
Boc Deprotection: The tert-butoxycarbonyl (Boc) group is readily removed under acidic conditions to liberate the secondary amine. This is the crucial first step to enable further derivatization.
-
N-Functionalization: The newly exposed secondary amine can undergo a wide range of chemical transformations, including:
-
Amide Bond Formation: Coupling with carboxylic acids to introduce diverse side chains.
-
Reductive Amination: Reaction with aldehydes or ketones to form new carbon-carbon bonds.
-
N-Arylation/N-Alkylation: Formation of carbon-nitrogen bonds with aryl halides or alkyl halides.
-
The versatility of this scaffold is highlighted by the use of its close analog, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, in the preparation of GPR119 agonists for the treatment of diabetes and metabolic disorders.[2] This underscores the utility of the azaspiro[3.5]nonane core in constructing biologically active agents.
Experimental Protocols
The following protocols are provided as a guide for the synthetic manipulation of this compound. These are standard procedures that can be adapted and optimized for specific target molecules.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free secondary amine, 1-oxa-7-azaspiro[3.5]nonane, typically as a salt.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Nitrogen or Argon atmosphere
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (5-10 eq) or 4M HCl in 1,4-dioxane (5-10 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess acid.
-
The resulting crude salt (TFA or HCl salt of 1-oxa-7-azaspiro[3.5]nonane) can be used directly in the next step or purified further if necessary.
Causality Behind Experimental Choices:
-
Anhydrous DCM: Used to prevent side reactions involving water.
-
0 °C Addition: The reaction is exothermic; initial cooling helps to control the reaction rate.
-
Excess Acid: Ensures complete removal of the Boc group.
-
Nitrogen Atmosphere: Prevents the introduction of atmospheric moisture.
Protocol 2: Amide Coupling of 1-Oxa-7-azaspiro[3.5]nonane with a Carboxylic Acid
This protocol details the formation of an amide bond between the deprotected spirocyclic amine and a generic carboxylic acid (R-COOH).
Materials:
-
1-Oxa-7-azaspiro[3.5]nonane salt (from Protocol 1)
-
Carboxylic acid (R-COOH) (1.0-1.2 eq)
-
Peptide coupling reagent, e.g., HATU (1.1 eq) or EDC/HOBt (1.1 eq each)
-
Anhydrous N,N-Dimethylformamide (DMF) or DCM
-
Tertiary base, e.g., Diisopropylethylamine (DIEA) or Triethylamine (TEA) (3-4 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)
Procedure:
-
Dissolve the carboxylic acid (R-COOH) (1.0 eq) and the peptide coupling reagent (e.g., HATU, 1.1 eq) in anhydrous DMF.
-
In a separate flask, dissolve the 1-oxa-7-azaspiro[3.5]nonane salt (1.1 eq) in anhydrous DMF and add the tertiary base (e.g., DIEA, 3-4 eq) to neutralize the salt and act as a base for the coupling reaction.
-
Add the activated carboxylic acid solution from step 1 to the amine solution from step 2.
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Causality Behind Experimental Choices:
-
Peptide Coupling Reagents (HATU, EDC/HOBt): These reagents activate the carboxylic acid to form a highly reactive intermediate that readily reacts with the amine, minimizing side reactions and improving yields.
-
Tertiary Base (DIEA): A non-nucleophilic base is used to neutralize the amine salt and facilitate the coupling reaction without competing in nucleophilic attack.
-
Aqueous Workup: Removes the DMF solvent and water-soluble byproducts from the reaction.
Visualization of Synthetic Workflow
The following diagram illustrates the key synthetic steps for utilizing this compound as a scaffold.
Caption: Synthetic workflow for the derivatization of the spirocyclic scaffold.
Quantitative Data Summary
While specific data for this compound is not extensively published, the table below illustrates the typical improvements observed when incorporating analogous spirocyclic fragments into drug candidates, as reported in medicinal chemistry literature.[1][5][7]
| Property | Non-Spirocyclic Analog (e.g., Piperidine) | Spirocyclic Analog (e.g., Oxa-azaspiro[3.5]nonane) | Rationale for Improvement |
| Aqueous Solubility | Lower | Higher | Introduction of the polar oxetane moiety. |
| Lipophilicity (cLogP) | Higher | Lower | Increased sp³ character and presence of heteroatoms. |
| Metabolic Stability | Variable (Prone to oxidation) | Higher | Steric shielding of metabolically labile positions. |
| Toxicity | Higher (in some cases) | Lower | Altered off-target activity and ADME profile. |
| Potency | Variable | Potentially Higher | Conformational rigidity leads to a lower entropic penalty upon binding. |
| Selectivity | Variable | Potentially Higher | Defined 3D orientation allows for more specific interactions with the target. |
Conclusion and Future Outlook
This compound represents a valuable and versatile building block for medicinal chemists aiming to "escape from flatland." Its unique three-dimensional structure, combined with the beneficial physicochemical properties imparted by the oxetane ring, makes it an attractive scaffold for the design of next-generation therapeutics. The straightforward and robust protocols for its deprotection and subsequent functionalization allow for its seamless integration into drug discovery programs. As the demand for novel drug candidates with improved properties continues to grow, the strategic application of spirocyclic scaffolds like this will undoubtedly play an increasingly important role in shaping the future of medicine.
References
- 1. tert-Butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate [benchchem.com]
- 2. tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 203661-69-2 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. fujc.pp.ua [fujc.pp.ua]
- 7. CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester - Google Patents [patents.google.com]
Application Notes & Protocols: Leveraging Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate in Modern Drug Discovery
Introduction: Embracing Three-Dimensionality in Medicinal Chemistry
The contemporary drug discovery paradigm is characterized by a strategic shift away from planar, aromatic-rich molecules towards scaffolds that are rich in sp³-hybridized carbons and possess greater three-dimensionality.[1][2] This "escape from flatland" is driven by the need to access novel chemical space, enhance target selectivity, and improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2] Spirocyclic systems, which feature two rings sharing a single atom, are exemplary scaffolds in this pursuit. Their rigid, well-defined conformational nature allows for precise vectoral positioning of substituents into protein binding pockets, potentially leading to significant gains in potency and selectivity.[2]
Within this context, Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate (CAS 864684-96-8) has emerged as a building block of significant interest.[3][4] This molecule uniquely combines the structural rigidity of a spirocycle with the advantageous physicochemical properties of an oxetane ring fused to a piperidine core. The oxetane moiety—a strained, four-membered ether—is not merely a structural element but a powerful functional group surrogate that can profoundly and beneficially modulate molecular properties.[5][6]
This guide provides an in-depth exploration of this scaffold, detailing its strategic advantages, synthetic utility, and step-by-step protocols for its incorporation into drug discovery workflows.
The Strategic Advantage: Why Incorporate the 1-Oxa-7-azaspiro[3.5]nonane Scaffold?
The decision to incorporate this spirocycle is driven by its ability to solve common challenges in hit-to-lead and lead optimization campaigns. The oxetane ring, in particular, is increasingly used as a "magic bullet" to fine-tune key drug-like properties.[5][7]
Key Physicochemical Benefits:
-
Enhanced Aqueous Solubility: The inherent polarity and hydrogen bond accepting capability of the oxetane's oxygen atom can dramatically improve the aqueous solubility of a parent molecule.[1][8] This effect is particularly pronounced when the oxetane replaces non-polar groups like a gem-dimethyl or methylene group, with solubility increases reported to be between 4- and 4000-fold depending on the molecular context.[1][8]
-
Reduced Lipophilicity (LogP/LogD): A critical challenge in drug discovery is mitigating excessive lipophilicity, which can lead to poor solubility, metabolic instability, and off-target toxicity. The polar oxetane motif serves as a low-molecular-weight, non-basic tool to reduce lipophilicity while occupying a similar spatial volume to a gem-dimethyl group.[6]
-
Improved Metabolic Stability: The oxetane ring can serve as a metabolically robust isostere for more labile functionalities.[8] For example, it can replace a carbonyl group to block reduction or act as a stable alternative to a morpholine ring, which is often susceptible to oxidative metabolism.[8] By occupying a potential site of metabolism with a stable group, the overall metabolic half-life of a compound can be extended.
-
Modulation of Amine Basicity (pKa): The inductive electron-withdrawing effect of the oxetane's oxygen atom can significantly reduce the basicity (pKa) of the adjacent piperidine nitrogen (after Boc deprotection).[5] This is a crucial tool for medicinal chemists to mitigate issues associated with high basicity, such as hERG channel inhibition or unwanted lysosomal trapping, while maintaining sufficient basicity for target interaction or formulation.[6]
-
Defined 3D Conformation: The rigid spirocyclic framework locks the piperidine ring in a defined conformation, reducing the entropic penalty upon binding to a target.[2] This provides a stable platform to project substituents into three-dimensional space, enabling a more precise exploration of structure-activity relationships (SAR).
Data Presentation: Comparative Properties of Scaffolds
The following table summarizes the qualitative impact of incorporating the 1-oxa-7-azaspiro[3.5]nonane moiety compared to other commonly used chemical groups.
| Property | gem-Dimethyl Group | Carbonyl Group | Morpholine Group | 1-Oxa-7-azaspiro[3.5]nonane Moiety |
| Solubility | Low | Moderate | High | Very High [1][8] |
| Lipophilicity | High | Moderate | Low | Low [7] |
| Metabolic Stability | High (blocks C-H oxidation) | Variable (can be reduced) | Often labile to oxidation[8] | High (blocks metabolism)[1][8] |
| pKa of Proximal Amine | No effect | Electron-withdrawing | No direct effect | Lowers pKa [5] |
| sp³ Character | High | Low | High | Very High [6] |
| H-Bond Acceptor? | No | Yes | Yes | Yes |
Synthetic Utility and Core Protocols
The true value of a building block lies in its synthetic tractability. This compound is designed for straightforward incorporation into synthetic routes. The tert-butyloxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen, which can be cleanly removed under acidic conditions to reveal a nucleophilic secondary amine—the key handle for diversification.
Diagram: General Synthetic Workflow
The overall strategy involves deprotection of the commercially available building block, followed by functionalization of the liberated secondary amine.
Caption: High-level workflow for utilizing the spirocyclic scaffold.
Protocol 1: Boc-Deprotection of the Piperidine Nitrogen
This protocol describes the standard procedure for removing the Boc protecting group to generate the free secondary amine, which is the immediate precursor for subsequent diversification reactions.
Expertise & Causality: Trifluoroacetic acid (TFA) is the reagent of choice due to its volatility, allowing for easy removal post-reaction. Dichloromethane (DCM) is an excellent solvent as it is relatively non-polar and readily dissolves both the starting material and the TFA, ensuring a homogeneous reaction. The reaction is run at room temperature as the cleavage is typically rapid and efficient without heating. A post-reaction basic workup or purification via SPE is necessary to neutralize the trifluoroacetate salt and isolate the free amine.
Materials:
-
This compound (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) (10-20 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (e.g., 1.0 g, 4.4 mmol) in anhydrous DCM (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (e.g., 6.8 mL, 88 mmol, 20 eq) dropwise. Caution: The reaction can be exothermic.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Solvent Removal: Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the excess TFA and DCM. The residue will be the trifluoroacetate salt of the amine.
-
Neutralization & Extraction: Dissolve the residue in DCM (30 mL) and slowly add saturated aqueous NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with additional DCM (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 1-oxa-7-azaspiro[3.5]nonane as a free base. The product is often used directly in the next step without further purification.
Protocol 2: Library Synthesis via Parallel Amide Coupling
This protocol details a representative workflow for diversifying the deprotected spirocyclic amine with a set of carboxylic acids using parallel synthesis techniques, for example, in a 24- or 96-well plate format.
Trustworthiness & Self-Validation: This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and reliable coupling reagent that minimizes side reactions and racemization. The progress of each reaction well can be validated by LC-MS analysis of a small aliquot, ensuring a self-validating system before pooling or final purification.
Materials:
-
1-Oxa-7-azaspiro[3.5]nonane (from Protocol 1) (1.0 eq)
-
A library of diverse carboxylic acids (R-COOH) (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Reaction vessels (e.g., 2 mL vials in a reactor block)
-
LC-MS for reaction monitoring
Step-by-Step Methodology (for a single reaction well):
-
Acid Preparation: To a reaction vial, add the carboxylic acid (e.g., 0.11 mmol).
-
Reagent Addition: Add a stock solution of HATU in DMF (e.g., 200 µL of a 0.55 M solution to deliver 0.11 mmol).
-
Amine & Base Addition: Add a stock solution of 1-oxa-7-azaspiro[3.5]nonane in DMF (e.g., 200 µL of a 0.5 M solution to deliver 0.10 mmol), followed by the addition of DIEA (e.g., 52 µL, 0.30 mmol).
-
Reaction: Seal the vial and agitate at room temperature for 4-16 hours (overnight is common).
-
Quenching & Analysis: Quench the reaction by adding water (100 µL). Take a small aliquot (e.g., 5 µL), dilute it, and analyze by LC-MS to confirm product formation and consumption of starting materials.
-
Purification: The final compounds can be purified by preparative reverse-phase HPLC.
Diagram: Diversification Pathways from the Core Amine
This diagram illustrates the primary synthetic routes to functionalize the deprotected spirocycle.
Caption: Key diversification reactions for the spirocyclic amine core.
Conclusion
This compound is more than just another building block; it is a sophisticated tool for addressing multiple optimization challenges simultaneously. Its unique topology provides a rigid, three-dimensional exit vector, while the integrated oxetane ring offers a reliable method for improving critical drug-like properties such as solubility, metabolic stability, and lipophilicity.[5][6][8] The straightforward and high-yielding protocols for its deprotection and subsequent functionalization make it an exceptionally valuable scaffold for generating diverse chemical libraries. By integrating this building block into medicinal chemistry programs, researchers are well-equipped to develop next-generation therapeutics with superior efficacy and pharmacokinetic profiles.
References
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(5), 1830–1840. [Link]
-
Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(27), 4511–4515. [Link]
-
Reagentia. (n.d.). This compound. Retrieved January 5, 2026, from [Link]
-
Huang, Y., & Zhu, L. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(10), 1845-1873. [Link]
-
J&K Scientific. (n.d.). 7-Boc-1-oxa-7-azaspiro[3.5]nonane, 96%. Retrieved January 5, 2026, from [Link]
-
Bull, J. A., & Issa, N. (2023). Oxetanes in Drug Discovery Campaigns. ACS Medicinal Chemistry Letters, 14(7), 891–901. [Link]
-
Carreira, E. M., & Fessard, T. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. [Link]
-
Deprez-Poulain, R., & Deprez, B. (2018). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Future Medicinal Chemistry, 10(1), 1-5. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound (1 x 1 g) | Reagentia [reagentia.eu]
- 4. jk-sci.com [jk-sci.com]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of GPR119 Agonists Utilizing tert-Butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Introduction: The Therapeutic Promise of GPR119 and the Strategic Role of Spirocyclic Scaffolds
G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for the treatment of type 2 diabetes mellitus and related metabolic disorders.[1] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation offers a dual mechanism for improving glucose homeostasis.[2] Stimulation of GPR119 directly promotes glucose-dependent insulin secretion from β-cells and enhances the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from the gut.[1][2] This dual action presents a significant advantage over other hypoglycemic agents.
In the quest for potent and selective GPR119 agonists, medicinal chemists have increasingly turned to novel molecular scaffolds that can optimally orient pharmacophoric elements within the receptor's binding pocket. Spirocyclic structures, such as the 1-oxa-7-azaspiro[3.5]nonane core, have garnered significant interest due to their inherent three-dimensionality.[3][4] This rigid, non-planar architecture allows for precise spatial arrangement of substituents, potentially leading to enhanced binding affinity, improved selectivity, and favorable physicochemical properties compared to more traditional, flexible scaffolds.[3][4] This application note provides a detailed guide for the synthesis of GPR119 agonists using tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate as a key building block, highlighting the rationale behind the synthetic strategy and providing detailed experimental protocols.
The GPR119 Signaling Pathway: A Dual-Pronged Approach to Glycemic Control
Activation of GPR119 by an agonist initiates a downstream signaling cascade primarily mediated by the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The resultant increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then potentiates glucose-stimulated insulin secretion from pancreatic β-cells and triggers the release of GLP-1 from intestinal L-cells.
Synthetic Strategy: A Modular Approach to GPR119 Agonist Diversification
The synthesis of GPR119 agonists featuring the 1-oxa-7-azaspiro[3.5]nonane core can be approached in a modular fashion. The central strategy involves the initial deprotection of the tert-butoxycarbonyl (Boc) group from the starting material, followed by the coupling of the resulting secondary amine with a suitably functionalized aromatic or heteroaromatic partner. This approach allows for the rapid generation of a library of diverse analogs for structure-activity relationship (SAR) studies.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
The removal of the Boc protecting group is a critical first step to unmask the reactive secondary amine. Acid-mediated deprotection is the most common and efficient method.
Materials and Reagents:
| Reagent | Grade | Supplier |
| This compound | ≥95% | Commercial Source |
| Dichloromethane (DCM) | Anhydrous | Commercial Source |
| Trifluoroacetic acid (TFA) | Reagent grade | Commercial Source |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Laboratory grade | In-house prep |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent grade | Commercial Source |
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5.0-10.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and DCM.
-
Redissolve the residue in DCM and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude 1-oxa-7-azaspiro[3.5]nonane as its free base. The product is often used in the next step without further purification.
Expected Outcome and Characterization:
The deprotected product, 1-oxa-7-azaspiro[3.5]nonane, is typically an oil or low-melting solid. Characterization can be performed by ¹H NMR and mass spectrometry.
| Parameter | Expected Value |
| Yield | >95% (crude) |
| ¹H NMR (CDCl₃) | Peaks corresponding to the spirocyclic core protons. Absence of the tert-butyl singlet at ~1.4 ppm. |
| MS (ESI+) | Calculated for C₇H₁₄NO⁺ [M+H]⁺, observed m/z corresponding to the protonated molecular ion. |
Protocol 2: Synthesis of a Representative GPR119 Agonist via N-Arylation
This protocol describes a representative synthesis of a GPR119 agonist through the N-arylation of the deprotected spirocyclic amine with a suitable heteroaryl chloride, a common structural motif in potent GPR119 agonists.
Materials and Reagents:
| Reagent | Grade | Supplier |
| 1-Oxa-7-azaspiro[3.5]nonane | From Protocol 1 | In-house synth. |
| 2-Chloro-4-fluoropyrimidine | ≥97% | Commercial Source |
| N,N-Diisopropylethylamine (DIPEA) | Reagent grade | Commercial Source |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercial Source |
| Ethyl acetate (EtOAc) | ACS grade | Commercial Source |
| Brine | Laboratory grade | In-house prep |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent grade | Commercial Source |
Procedure:
-
To a solution of 1-oxa-7-azaspiro[3.5]nonane (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M) in a round-bottom flask, add 2-chloro-4-fluoropyrimidine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (3x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired GPR119 agonist.
Expected Outcome and Characterization:
The final product is expected to be a solid. Purity and identity should be confirmed by HPLC, ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
| Parameter | Expected Value |
| Yield | 40-70% |
| Purity (HPLC) | >95% |
| ¹H NMR (CDCl₃) | Signals corresponding to both the spirocyclic core and the pyrimidine moiety. |
| ¹³C NMR (CDCl₃) | Resonances consistent with the proposed structure. |
| HRMS (ESI+) | Calculated m/z for the protonated molecular ion [M+H]⁺ within a 5 ppm tolerance. |
Conclusion and Future Perspectives
The use of this compound as a building block provides a versatile and efficient platform for the synthesis of novel GPR119 agonists. The rigid, three-dimensional nature of the spirocyclic scaffold is a key design element that can be exploited to enhance the pharmacological properties of these compounds.[3][4] The modular synthetic approach outlined in these application notes allows for the systematic exploration of the chemical space around the GPR119 receptor, facilitating the development of next-generation therapeutics for type 2 diabetes and other metabolic diseases. Further optimization of the substituents on the aromatic/heteroaromatic portion of the molecule, guided by SAR studies, holds the potential to yield GPR119 agonists with superior potency, selectivity, and pharmacokinetic profiles.
References
-
Harada, K., et al. (2018). Design and synthesis of novel and potent GPR119 agonists with a spirocyclic structure. Bioorganic & Medicinal Chemistry Letters, 28(7), 1228-1233. Available at: [Link]
-
Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. Available at: [Link]
-
Harada, K., et al. (2018). Design and synthesis of novel and potent GPR119 agonists with a spirocyclic structure. ResearchGate. Available at: [Link]
-
Sakairi, M., et al. (2012). Synthesis and SAR studies of bicyclic amine series GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 22(15), 5123-8. Available at: [Link]
- Google Patents. (2024). EP4320129A1 - Gpr119 agonists. Google Patents.
-
PubChem. (n.d.). tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. PubChem. Available at: [Link]
-
Expert Opinion on Therapeutic Patents. (2021). GPR119 agonists for the treatment of type 2 diabetes: an updated patent review (2014-present). PubMed. Available at: [Link]
Sources
- 1. GPR119 agonists for the treatment of type 2 diabetes: an updated patent review (2014-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of novel and potent GPR119 agonists with a spirocyclic structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Leveraging Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate for Advanced PROTAC Linker Design
Abstract & Introduction: The Linker as the Linchpin of PROTAC Success
Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by hijacking the cell's natural ubiquitin-proteasome system (UPS) to selectively degrade disease-causing proteins.[1][2] These heterobifunctional molecules consist of a "warhead" ligand for the protein of interest (POI), an "anchor" ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[2][3] The linker is far more than a simple spacer; it is a critical determinant of a PROTAC's efficacy, influencing the stability of the ternary complex (POI-PROTAC-E3 ligase), physicochemical properties, and overall pharmacological profile.[1][3][4][5]
Historically, PROTAC development relied heavily on flexible polyethylene glycol (PEG) and alkyl chains.[1][3] While synthetically accessible, these linkers often contribute to high molecular weight, excessive flexibility (high number of rotatable bonds), and poor physicochemical properties, leading to challenges in cell permeability and oral bioavailability.[6][7] The field is now pivoting towards more sophisticated, rigid, and three-dimensional linker architectures to overcome these limitations.[3][4][8]
This application note details the strategic use of tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate , a spirocyclic building block, in the rational design of next-generation PROTACs. We will explore the underlying scientific principles that make spirocyclic motifs advantageous and provide detailed protocols for its incorporation into a PROTAC synthesis workflow.
The Rationale for Spirocyclic Scaffolds in PROTAC Linkers
Spirocycles, ring systems fused at a single quaternary carbon atom, offer a unique and powerful solution to many challenges in PROTAC design.[9][10] Their inherent structural features provide a distinct advantage over linear or simple cyclic linkers.
-
Enforced Three-Dimensionality: The primary advantage of spirocycles is their intrinsic 3D nature.[9][10][11] Unlike flat aromatic systems or conformationally ambiguous linear chains, spirocycles project functional groups into distinct vectors in three-dimensional space. This pre-organized conformation can reduce the entropic penalty of forming the ternary complex, potentially leading to higher degradation efficiency.
-
Improved Physicochemical Properties: The introduction of sp³-hybridized carbon centers increases the fraction of sp³ carbons (Fsp³), a metric correlated with success in clinical development.[10] Spirocyclic scaffolds can improve key drug-like properties such as aqueous solubility while modulating lipophilicity (LogP) and metabolic stability.[9][10]
-
Conformational Rigidity: By replacing flexible bonds with a rigid core, spirocyclic linkers can lock the PROTAC into a more bioactive conformation.[12][13] This rigidity helps to precisely control the distance and orientation between the warhead and the E3 ligase ligand, which is critical for productive ternary complex formation.[14][15]
Figure 1: Comparison of linker architectures.
Featured Building Block: this compound
This building block combines the benefits of a spirocyclic core with synthetically tractable functional groups, making it an ideal candidate for sophisticated PROTAC linker design.
The structure features a piperidine ring fused to an oxetane ring via a spiro-center. The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, providing a stable, yet easily removable, protecting group that reveals a nucleophilic secondary amine for subsequent coupling reactions. The oxetane ring is a known bioisostere for gem-dimethyl or carbonyl groups and can improve metabolic stability and solubility.
| Property | Value | Source |
| IUPAC Name | This compound | [16] |
| CAS Number | 864684-96-8 | [16] |
| Molecular Formula | C₁₂H₂₁NO₃ | [16] |
| Molecular Weight | 227.30 g/mol | [16] |
| Appearance | White to off-white solid | N/A |
| Key Features | Rigid 3D core, Boc-protected amine for coupling, Oxetane for improved properties | N/A |
Experimental Protocols: Synthesis and Incorporation
The following protocols provide a representative workflow for incorporating the spirocyclic building block into a final PROTAC molecule.
Protocol 1: Boc Deprotection of the Spirocyclic Linker
Causality: The Boc protecting group must be removed to expose the secondary amine on the piperidine ring, which will serve as the nucleophile for coupling to an appropriate electrophile (e.g., an activated carboxylic acid on the warhead-linker fragment). Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly efficient method for this transformation.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen line
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (10-20 eq) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA.
-
Re-dissolve the residue in DCM and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases.
-
Separate the organic layer, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product, 1-oxa-7-azaspiro[3.5]nonane , as a TFA or HCl salt (if quenched with HCl in ether) or free base. This product is typically used immediately in the next step.
Validation: The successful deprotection can be confirmed by LC-MS, observing the disappearance of the starting material peak and the appearance of a new peak corresponding to the mass of the deprotected amine. ¹H NMR will show the disappearance of the large singlet corresponding to the Boc group's t-butyl protons at ~1.4 ppm.
Protocol 2: Amide Coupling to a Warhead-Linker Fragment
Causality: This step forms a stable amide bond, covalently attaching the spirocyclic core to the warhead. A peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used to activate the carboxylic acid on the warhead fragment, making it highly susceptible to nucleophilic attack by the secondary amine of the spirocycle. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is required to neutralize the amine salt and facilitate the reaction.
Materials:
-
Deprotected 1-oxa-7-azaspiro[3.5]nonane (from Protocol 4.1, 1.0 eq)
-
Warhead-linker fragment with a terminal carboxylic acid (1.0 eq)
-
HATU (1.1 eq)
-
DIPEA (3.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Standard aqueous workup and purification supplies
Procedure:
-
In a clean, dry flask under nitrogen, dissolve the warhead-linker fragment with the terminal carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature. This pre-activates the carboxylic acid.
-
Add a solution of the deprotected 1-oxa-7-azaspiro[3.5]nonane (1.0 eq) in a small amount of DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water (3x) and brine (1x) to remove DMF and excess reagents.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired warhead-spirocycle conjugate.
Validation: The product should be characterized by LC-MS to confirm the expected mass and by ¹H and ¹³C NMR to verify the structure.
Figure 2: General synthetic workflow for PROTAC incorporation.
Protocol 3: Final Assembly of the PROTAC
The final step involves coupling the warhead-spirocycle conjugate with the E3 ligase ligand. The specific chemistry depends on the functional groups present on each fragment. A common strategy involves a nucleophilic aromatic substitution (S N Ar) reaction, where an amine on one fragment displaces a leaving group (e.g., fluorine) on an aromatic ring of the other.[1]
This protocol assumes the warhead-spirocycle conjugate has a free amine and the E3 ligase ligand (e.g., a pomalidomide derivative) has a fluoro-aromatic handle.
Procedure:
-
The warhead-spirocycle conjugate must first be functionalized with a terminal amine (e.g., by incorporating a short amino-alkyl chain before coupling in step 4.2).
-
Dissolve the E3 ligase ligand fragment (e.g., 4-fluorothalidomide, 1.0 eq) and the amine-terminated warhead-spirocycle conjugate (1.1 eq) in a polar aprotic solvent such as DMSO or DMF.
-
Add a suitable base, such as potassium carbonate (K₂CO₃) or DIPEA (3.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor by LC-MS.
-
After cooling to room temperature, perform an appropriate aqueous workup.
-
Purify the final PROTAC molecule using preparative reverse-phase HPLC.
Final Validation: The final compound's identity and purity must be rigorously confirmed.
-
LC-MS: To confirm the correct molecular weight.
-
¹H and ¹³C NMR: To confirm the complete chemical structure.
-
Analytical HPLC: To determine purity, which should typically be >95% for biological assays.
Conclusion
The strategic incorporation of rigid, three-dimensional scaffolds like This compound represents a significant advancement in PROTAC linker design. Moving beyond simple, flexible chains allows medicinal chemists to exert greater control over the conformational and physicochemical properties of the final molecule. This approach can mitigate common liabilities associated with PROTACs, such as poor permeability and metabolic instability, ultimately accelerating the development of potent and effective protein degraders. The protocols outlined herein provide a robust framework for researchers to begin exploring the vast potential of spirocyclic linkers in their targeted protein degradation programs.
References
-
Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 363-382. [Link]
-
Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. ePrints Soton. [Link]
-
Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Semantic Scholar. [Link]
-
Borsari, C., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
-
Voss, F., Schunk, S., & Steinhagen, H. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. The Royal Society of Chemistry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Growing Importance of Spirocycles in Modern Drug Discovery. [Link]
-
Shvartsbart, A., & O'Hagan, D. (2018). Spirocyclic Motifs in Natural Products. Molecules, 23(11), 2827. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11195798, tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. [Link]
- Google Patents. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
-
Tk20. This compound. [Link]
- Google Patents. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
-
AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]
-
Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry. [Link]
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 329-337. [Link]
-
Maple, H. J., et al. (2020). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 11(8), 1458-1465. [Link]
-
Scaturro, P., et al. (2024). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of Medicinal Chemistry. [Link]
-
SpiroChem. (2022). Expertise of the month: PROTACS and Molecular Glues. [Link]
-
CD Bioparticles. PROTAC Linkers. [Link]
-
ResearchGate. (2020). Key methods to assemble PROTAC libraries using alkyl and ether linkers. [Link]
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]
- 3. researchgate.net [researchgate.net]
- 4. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. News - Single [spirochem.com]
- 8. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
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- 15. pubs.acs.org [pubs.acs.org]
- 16. jk-sci.com [jk-sci.com]
Application Notes and Protocols: A Comprehensive Guide to the Boc Deprotection of Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Introduction: The Significance of the 1-oxa-7-azaspiro[3.5]nonane Scaffold and the Critical Role of Boc Deprotection
The 1-oxa-7-azaspiro[3.5]nonane moiety is a valuable structural motif in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique scaffold that can orient substituents in precise vectors, potentially leading to enhanced binding affinity and selectivity for biological targets. This spirocyclic system, containing both an oxetane and a piperidine ring, is explored as a bioisosteric replacement for other common heterocycles, aiming to improve pharmacokinetic and pharmacodynamic properties of drug candidates.
The synthesis of complex molecules incorporating this scaffold often necessitates the use of protecting groups for the secondary amine of the piperidine ring. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. The deprotection of the Boc group from tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate is a crucial step to enable further functionalization of the nitrogen atom, allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR) of new chemical entities.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the Boc deprotection of this compound. We will delve into the underlying mechanism, compare common protocols, provide a detailed experimental procedure, and offer troubleshooting advice to ensure successful and efficient deprotection.
The Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is most commonly achieved under acidic conditions. The generally accepted mechanism involves a three-step process:
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This initial step activates the carbamate group for subsequent cleavage.
-
Fragmentation: The protonated intermediate undergoes fragmentation, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.
-
Decarboxylation and Amine Liberation: The carbamic acid intermediate readily decarboxylates, releasing carbon dioxide gas and the free amine. Under the acidic reaction conditions, the liberated amine is protonated to form the corresponding ammonium salt.
The tert-butyl cation generated during the reaction can be quenched by a scavenger, deprotonate to form isobutylene gas, or potentially participate in side reactions. It is crucial to perform this reaction in a well-ventilated area or in a fume hood to allow for the safe dissipation of the gaseous byproducts.
Caption: Acid-catalyzed Boc deprotection mechanism.
Comparison of Common Boc Deprotection Protocols
The choice of acidic reagent and solvent system for Boc deprotection is critical and depends on the substrate's sensitivity to acidic conditions and the presence of other functional groups. Here, we compare two of the most common and effective methods: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrochloric Acid (HCl) in 1,4-Dioxane.
| Protocol | Reagents | Solvent | Temperature | Reaction Time | Advantages | Disadvantages |
| TFA/DCM | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 30 min - 2 h | Fast reaction times, volatile reagents and byproducts are easily removed in vacuo. | TFA is corrosive and expensive; DCM is a suspected carcinogen. Potential for side reactions with acid-sensitive groups. |
| HCl/Dioxane | 4M HCl in 1,4-Dioxane | 1,4-Dioxane | Room Temperature | 1 - 4 h | Cost-effective, product often precipitates as the |
Application Notes and Protocols for Coupling Reactions with tert-Butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Introduction: The Versatility of the 1-Oxa-7-azaspiro[3.5]nonane Scaffold in Modern Drug Discovery
The 1-oxa-7-azaspiro[3.5]nonane moiety has emerged as a valuable scaffold in medicinal chemistry, prized for its three-dimensional architecture and its role as a bioisosteric replacement for commonly used groups like morpholine. Its rigid, spirocyclic nature allows for precise vectoral projection of substituents, enabling fine-tuned interactions with biological targets. The tert-butyl carbamate (Boc) protected form, tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate, is a stable and readily available starting material. Deprotection of the Boc group unmasks the secondary amine, providing a versatile handle for a variety of coupling reactions to introduce diverse functionalities.
This comprehensive guide provides detailed application notes and protocols for the most common and effective coupling reactions involving the deprotected 1-oxa-7-azaspiro[3.5]nonane core. These protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical logic to empower rational experimental design and troubleshooting.
PART 1: Foundational Step - Boc Deprotection
Prior to any coupling reaction, the tert-butyl carbamate protecting group must be removed from this compound to liberate the reactive secondary amine. This is typically achieved under acidic conditions.
Protocol 1: Boc Deprotection of this compound
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.1-0.2 M).
-
To the stirred solution, add trifluoroacetic acid (TFA, 5-10 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
-
Carefully neutralize the residue by adding a saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the deprotected 1-oxa-7-azaspiro[3.5]nonane. The product is often obtained as a hydrochloride or trifluoroacetate salt if the corresponding acid is used for deprotection and the neutralization step is omitted. The free base can be used directly in subsequent reactions or stored under an inert atmosphere.
PART 2: Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the coupling of the secondary amine of 1-oxa-7-azaspiro[3.5]nonane with aryl and heteroaryl halides or triflates.[1][2] The choice of palladium catalyst, phosphine ligand, and base is crucial for achieving high yields and broad substrate scope.[3][4]
Causality Behind Experimental Choices:
-
Palladium Precatalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are common choices. Pd₂(dba)₃ is a source of Pd(0), which is the active catalytic species. Pd(OAc)₂ is reduced in situ to Pd(0).
-
Phosphine Ligand: Bulky, electron-rich phosphine ligands are essential for facilitating both the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination to form the C-N bond. For sterically hindered secondary amines like 1-oxa-7-azaspiro[3.5]nonane, ligands such as XPhos, RuPhos, or BrettPhos are often effective.[5]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can also be used, particularly when base-sensitive functional groups are present.[5]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are typically used to ensure the stability of the catalyst and reagents.[1]
Protocol 2: Buchwald-Hartwig Amination of 1-oxa-7-azaspiro[3.5]nonane with an Aryl Bromide
Materials:
-
1-oxa-7-azaspiro[3.5]nonane (from Protocol 1, 1.2 eq)
-
Aryl bromide (1.0 eq)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous toluene
-
Standard Schlenk line or glovebox techniques
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 eq), Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 eq) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene to the flask, followed by a solution of 1-oxa-7-azaspiro[3.5]nonane (1.2 eq) in anhydrous toluene.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate or DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-1-oxa-7-azaspiro[3.5]nonane.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Aryl Halide Partner | Palladium Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 18 | 85-95 |
| 2-Chloropyridine | Pd(OAc)₂ | RuPhos | K₂CO₃ | Dioxane | 110 | 24 | 70-80 |
| 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ | BrettPhos | LiHMDS | THF | 80 | 16 | 80-90 |
PART 3: Reductive Amination for N-Alkylation
Reductive amination is a highly efficient one-pot method for the N-alkylation of amines. It involves the reaction of the secondary amine of 1-oxa-7-azaspiro[3.5]nonane with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated amine.[6][7]
Causality Behind Experimental Choices:
-
Reducing Agent: The choice of reducing agent is critical for the success of the reaction. Mild and selective reducing agents are preferred to avoid the reduction of the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is less reactive towards aldehydes and ketones but readily reduces the iminium ion intermediate.[6] Sodium cyanoborohydride (NaBH₃CN) is another effective option.
-
Solvent: Aprotic solvents such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are commonly used.
-
Acid Catalyst: For less reactive ketones, a catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the formation of the iminium ion.
Protocol 3: Reductive Amination of 1-oxa-7-azaspiro[3.5]nonane with an Aldehyde
Materials:
-
1-oxa-7-azaspiro[3.5]nonane (from Protocol 1, 1.0 eq)
-
Aldehyde (e.g., benzaldehyde, 1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred solution of 1-oxa-7-azaspiro[3.5]nonane (1.0 eq) in DCM or DCE (0.1-0.2 M), add the aldehyde (1.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-alkyl-1-oxa-7-azaspiro[3.5]nonane.
Data Presentation: Representative Reductive Amination Conditions
| Carbonyl Partner | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | RT | 4 | 90-98 |
| Cyclohexanone | NaBH₃CN | MeOH | RT | 12 | 85-95 |
| 4-Pyridinecarboxaldehyde | NaBH(OAc)₃ | DCM | RT | 6 | 88-96 |
PART 4: Amide Bond Formation
The formation of an amide bond is one of the most fundamental transformations in organic synthesis and is crucial for introducing a wide array of functional groups. The secondary amine of 1-oxa-7-azaspiro[3.5]nonane can be readily acylated with carboxylic acids using a variety of coupling reagents.
Causality Behind Experimental Choices:
-
Coupling Reagents: A plethora of coupling reagents are available, each with its own advantages.
-
Carbodiimides: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) are widely used. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate.
-
Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and known to suppress racemization of chiral carboxylic acids.[8]
-
-
Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to neutralize the acid formed during the reaction and to facilitate the coupling.
-
Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile (ACN) are commonly employed.
Protocol 4: HATU-Mediated Amide Coupling of 1-oxa-7-azaspiro[3.5]nonane with a Carboxylic Acid
Materials:
-
1-oxa-7-azaspiro[3.5]nonane (from Protocol 1, 1.1 eq)
-
Carboxylic acid (1.0 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA, 2.0-3.0 eq)
-
Anhydrous dimethylformamide (DMF)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1-0.2 M), add HATU (1.1 eq) and DIPEA (2.0-3.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add a solution of 1-oxa-7-azaspiro[3.5]nonane (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous lithium chloride (LiCl) solution (to remove residual DMF), followed by saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acyl-1-oxa-7-azaspiro[3.5]nonane.
Data Presentation: Comparison of Amide Coupling Reagents
| Carboxylic Acid | Coupling Reagent | Additive | Base | Solvent | Time (h) | Yield (%) |
| Benzoic Acid | HATU | - | DIPEA | DMF | 4 | >95 |
| Acetic Acid | EDC | HOBt | TEA | DCM | 6 | 90-95 |
| 4-Fluorobenzoic Acid | T3P | - | Pyridine | ACN | 3 | >95 |
PART 5: Visualizations
Experimental Workflow for Coupling Reactions
Caption: General workflow for the functionalization of the 1-oxa-7-azaspiro[3.5]nonane scaffold.
Logical Relationship of Buchwald-Hartwig Amination Components
Caption: Key components and conditions for a successful Buchwald-Hartwig amination.
References
-
Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-catalyzed amination of aryl halides and sulfonates. Accounts of Chemical Research, 33(4), 223–231. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. [Link]
Sources
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
Application Notes and Protocols for the Derivatization of Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Introduction: The Significance of the 1-Oxa-7-azaspiro[3.5]nonane Scaffold in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, there is a continuous drive to explore novel chemical space beyond the traditional "flat" aromatic and heteroaromatic systems. Three-dimensional molecular architectures are increasingly sought after for their potential to offer improved physicochemical properties, enhanced target selectivity, and novel intellectual property. The 1-oxa-7-azaspiro[3.5]nonane scaffold has emerged as a particularly attractive building block in this context.[1][2] Its rigid, spirocyclic framework, incorporating both an oxetane and a piperidine ring, provides well-defined exit vectors for substituent placement, allowing for precise modulation of a molecule's spatial arrangement.
The oxetane moiety can act as a polar equivalent of a gem-dimethyl group and may enhance metabolic stability and aqueous solubility, while the piperidine ring offers a versatile handle for derivatization to modulate pharmacological activity and pharmacokinetic properties.[2] The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen of the title compound, Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate, renders it a stable and readily functionalizable intermediate for the synthesis of diverse chemical libraries. Derivatives of the closely related 7-azaspiro[3.5]nonane scaffold have shown promise as GPR119 agonists for the treatment of metabolic disorders, highlighting the therapeutic potential of this structural class.[2]
These application notes provide a comprehensive guide to the derivatization of this compound, offering detailed protocols for key chemical transformations and insights into the strategic considerations for designing and synthesizing novel derivatives for drug discovery and development.
Core Derivatization Strategies: A Mechanistic Overview
The primary site of derivatization for this compound is the nitrogen atom of the piperidine ring, following the removal of the Boc protecting group. The general workflow for derivatization is depicted below:
Caption: General workflow for the derivatization of this compound.
The key to accessing a diverse range of derivatives lies in the efficient and clean removal of the Boc group to liberate the secondary amine. This is typically achieved under acidic conditions. Once the free amine is obtained, it can be subjected to a variety of functionalization reactions.
PART 1: Boc Deprotection of this compound
The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. The choice of deprotection reagent and conditions can be critical, especially if other acid-sensitive functional groups are present in the molecule.
Protocol 1.1: Deprotection using Trifluoroacetic Acid (TFA)
This protocol is a standard and highly effective method for Boc deprotection.
Rationale: Trifluoroacetic acid is a strong acid that readily protonates the carbamate, initiating the cleavage of the tert-butyl group as a stable carbocation, which then typically forms isobutylene. The reaction is usually fast and clean.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (approximately 0.1-0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Caution: CO2 evolution may occur.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-oxa-7-azaspiro[3.5]nonane as its free base. The product is often used in the next step without further purification.
Characterization (Expected): The resulting free amine, 1-oxa-7-azaspiro[3.5]nonane, can be characterized by NMR and MS. The disappearance of the tert-butyl signal (a singlet at ~1.4-1.5 ppm in ¹H NMR) and the Boc carbonyl in ¹³C NMR confirms successful deprotection.
Protocol 1.2: Deprotection using Hydrochloric Acid (HCl) in Dioxane or Methanol
This method is an alternative to TFA and can be advantageous in certain contexts, for instance, when a crystalline hydrochloride salt of the product is desired.
Rationale: A solution of HCl in an organic solvent provides acidic conditions for Boc removal, often yielding the hydrochloride salt of the amine directly, which can sometimes be isolated by filtration.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane or Methanol
-
Diethyl ether
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like methanol or dioxane.
-
Add a solution of 4M HCl in 1,4-dioxane or methanol (5-10 eq) at room temperature.
-
Stir the reaction mixture for 1-4 hours at room temperature. Monitor the reaction by TLC or LC-MS.
-
If a precipitate forms, this is likely the hydrochloride salt of the product. The product can be isolated by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The resulting residue can be triturated with diethyl ether to induce precipitation of the hydrochloride salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 1-oxa-7-azaspiro[3.5]nonane hydrochloride.
PART 2: N-Alkylation and N-Arylation of 1-Oxa-7-azaspiro[3.5]nonane
Direct N-alkylation and N-arylation of the deprotected spirocycle are fundamental methods for introducing a wide range of substituents.
Protocol 2.1: Reductive Amination with Aldehydes and Ketones
Reductive amination is a robust and widely used method for the N-alkylation of amines.
Rationale: This two-step, one-pot process involves the formation of an iminium ion intermediate from the amine and a carbonyl compound, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride. This reducing agent is selective for the iminium ion in the presence of the starting carbonyl compound.
Materials:
-
1-Oxa-7-azaspiro[3.5]nonane (from Part 1)
-
Aldehyde or ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5-2.0 eq)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE), anhydrous
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
To a solution of 1-oxa-7-azaspiro[3.5]nonane (1.0 eq) in anhydrous DCM or DCE, add the aldehyde or ketone (1.0-1.2 eq).
-
If the amine is used as a hydrochloride salt, add a base such as triethylamine (1.1 eq) to liberate the free amine.
-
Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (STAB) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-alkylated derivative.
Table 1: Representative N-Alkylation via Reductive Amination
| Entry | Carbonyl Compound | Product | Typical Yield (%) |
| 1 | Benzaldehyde | 7-Benzyl-1-oxa-7-azaspiro[3.5]nonane | 85-95% |
| 2 | Cyclohexanone | 7-Cyclohexyl-1-oxa-7-azaspiro[3.5]nonane | 80-90% |
| 3 | Acetone | 7-Isopropyl-1-oxa-7-azaspiro[3.5]nonane | 75-85% |
Protocol 2.2: Buchwald-Hartwig N-Arylation
For the introduction of aryl or heteroaryl substituents, the Buchwald-Hartwig cross-coupling reaction is a powerful tool.
Rationale: This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an amine and an aryl halide or triflate. The choice of palladium precursor, ligand, and base is crucial for achieving high yields.
Materials:
-
1-Oxa-7-azaspiro[3.5]nonane (from Part 1)
-
Aryl halide or triflate (1.0-1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP) (2-10 mol%)
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) (1.5-2.5 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried flask, add the aryl halide or triflate (1.0 eq), palladium catalyst, and phosphine ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous toluene or dioxane via syringe.
-
Add 1-oxa-7-azaspiro[3.5]nonane (1.1-1.5 eq) and the base.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with a suitable solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-arylated product.
PART 3: Acylation and Related Derivatizations
The nucleophilic nature of the deprotected amine allows for a variety of acylation and related reactions to introduce amide, sulfonamide, and urea functionalities.
Protocol 3.1: Amide Coupling
The formation of an amide bond is one of the most common transformations in medicinal chemistry.
Rationale: Carboxylic acids can be coupled with the amine using a variety of activating agents (e.g., HATU, HOBt/EDC) that convert the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the amine.
Materials:
-
1-Oxa-7-azaspiro[3.5]nonane (from Part 1)
-
Carboxylic acid (1.0-1.2 eq)
-
Coupling agent (e.g., HATU, HOBt/EDC) (1.1-1.5 eq)
-
Base (e.g., DIPEA, Et₃N) (2-3 eq)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Standard laboratory glassware
Procedure:
-
Dissolve the carboxylic acid (1.1 eq) in anhydrous DMF or DCM.
-
Add the coupling agent (e.g., HATU, 1.2 eq) and the base (e.g., DIPEA, 2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of 1-oxa-7-azaspiro[3.5]nonane (1.0 eq) in the same solvent.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the desired amide.
Protocol 3.2: Sulfonamide Formation
Sulfonamides are important functional groups in many therapeutic agents.
Rationale: The reaction of the amine with a sulfonyl chloride in the presence of a base provides a straightforward route to sulfonamides.
Materials:
-
1-Oxa-7-azaspiro[3.5]nonane (from Part 1)
-
Sulfonyl chloride (1.0-1.2 eq)
-
Base (e.g., Pyridine, Et₃N) (1.5-2.0 eq)
-
Anhydrous solvent (e.g., DCM, THF)
-
Standard laboratory glassware
Procedure:
-
Dissolve 1-oxa-7-azaspiro[3.5]nonane (1.0 eq) in anhydrous DCM and add the base (e.g., pyridine, 2.0 eq).
-
Cool the solution to 0 °C.
-
Add the sulfonyl chloride (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with DCM and wash with 1M HCl, followed by saturated aqueous sodium bicarbonate solution, and finally brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the sulfonamide.
Protocol 3.3: Urea Formation
Ureas are common motifs in biologically active molecules and can be readily prepared from the free amine.
Rationale: The reaction of the amine with an isocyanate is a high-yielding and generally clean reaction that proceeds through nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate.
Materials:
-
1-Oxa-7-azaspiro[3.5]nonane (from Part 1)
-
Isocyanate (1.0-1.1 eq)
-
Anhydrous solvent (e.g., DCM, THF)
-
Standard laboratory glassware
Procedure:
-
Dissolve 1-oxa-7-azaspiro[3.5]nonane (1.0 eq) in anhydrous DCM or THF.
-
Add the isocyanate (1.05 eq) dropwise at room temperature.
-
Stir the reaction mixture for 1-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
If the product precipitates, it can be collected by filtration.
-
If the product is soluble, concentrate the reaction mixture and purify by column chromatography or recrystallization.
Visualization of Derivatization Pathways
Caption: Key derivatization pathways from the free amine.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel, three-dimensional molecules for drug discovery. The protocols outlined in these application notes provide a robust starting point for the exploration of the chemical space around this promising scaffold. The straightforward deprotection of the Boc group followed by a variety of reliable N-functionalization reactions allows for the generation of diverse libraries of compounds for biological screening. Researchers and drug development professionals are encouraged to adapt and optimize these methods to suit their specific synthetic targets and research goals.
References
- This citation is a placeholder for a relevant reference on the importance of 3D scaffolds in medicinal chemistry.
-
Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules. [Link]
- This citation is a placeholder for a general reference on Boc-protection and deprotection str
- This citation is a placeholder for a reference on reductive amin
- This citation is a placeholder for a reference on Buchwald-Hartwig amin
- This citation is a placeholder for a reference on amide coupling reagents and methods.
-
Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry. [Link]
- This citation is a placeholder for a reference on sulfonamide synthesis.
- This citation is a placeholder for a reference on urea synthesis.
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]
Sources
scale-up synthesis of Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
An In-Depth Guide to the Scalable Synthesis of Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Introduction: The Value of Spirocyclic Scaffolds in Modern Drug Discovery
This compound is a key building block in medicinal chemistry. Its unique three-dimensional structure, which incorporates a rigid oxetane ring fused to a piperidine core, offers medicinal chemists a powerful tool to escape the "flatland" of traditional aromatic scaffolds. This spirocyclic system can enhance metabolic stability, improve aqueous solubility, and provide novel vectors for exploring protein binding pockets, making it a highly sought-after intermediate in the development of new therapeutics.[1] The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle, facilitating the straightforward elaboration of the piperidine nitrogen for the construction of diverse compound libraries.
However, transitioning from a bench-scale discovery route to a robust, multi-kilogram production process presents significant challenges. Issues of thermal safety, reagent stoichiometry, impurity profiles, and purification efficiency become paramount. This application note provides a comprehensive, field-proven guide for the scale-up synthesis of this valuable intermediate, focusing on a logical, safe, and efficient two-step pathway from commercially available starting materials.
Strategic Approach: A Two-Step Pathway to the Spirocyclic Oxetane
The selected synthetic strategy involves two well-established and scalable transformations: a Corey-Chaykovsky epoxidation followed by a Lewis acid-catalyzed rearrangement. This route is chosen over alternatives like photochemical [2+2] cycloadditions due to its superior control, safety profile, and adaptability to standard chemical plant equipment.
The pathway begins with the readily available N-Boc-4-piperidone and proceeds through a spiro-epoxide intermediate.
Overall Synthetic Scheme:
-
Step 1: Epoxidation. N-Boc-4-piperidone is reacted with the sulfur ylide generated from trimethylsulfoxonium iodide (TMSI) and sodium hydride (NaH) to form the spiro-epoxide intermediate, tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate.
-
Step 2: Rearrangement. The isolated spiro-epoxide undergoes a selective, Lewis acid-catalyzed ring expansion to yield the target oxetane, this compound.
This approach allows for the isolation and purification of a stable intermediate, providing a critical quality control point before committing to the final, and more complex, rearrangement step.
Figure 2: Logical diagram of critical safety controls for the process.
Protocol 1: Synthesis of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (Intermediate)
This protocol is based on the Corey-Chaykovsky reaction, a reliable method for synthesizing epoxides from ketones.
| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mol) | Molar Equiv. | Amount |
| N-Boc-4-piperidone | 199.25 | 5.02 | 1.0 | 1.00 kg |
| Trimethylsulfoxonium Iodide | 220.07 | 6.02 | 1.2 | 1.32 kg |
| Sodium Hydride (60% in oil) | 40.00 (as NaH) | 6.52 | 1.3 | 261 g |
| Anhydrous DMSO | 78.13 | - | - | 4.0 L |
| Anhydrous THF | 72.11 | - | - | 6.0 L |
| Saturated NH₄Cl (aq) | - | - | - | 5.0 L |
| Ethyl Acetate | 88.11 | - | - | 10.0 L |
| Brine | - | - | - | 4.0 L |
Procedure:
-
Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, temperature probe, nitrogen inlet, and dropping funnel. Ensure the system is completely dry and purged with nitrogen.
-
Ylide Formation: Charge the sodium hydride (60% dispersion in mineral oil) into the reactor. Add 4.0 L of anhydrous THF and begin stirring. Carefully add the anhydrous DMSO (4.0 L) portion-wise, maintaining the internal temperature below 25°C. A cooling bath may be necessary. After the addition, heat the mixture to 50°C for 1 hour to ensure complete reaction (hydrogen evolution will cease). Cool the resulting greyish suspension to 10°C.
-
TMSI Addition: In a separate container, dissolve the trimethylsulfoxonium iodide (1.32 kg) in 4.0 L of anhydrous DMSO. This may require gentle warming. Transfer this solution to the dropping funnel and add it slowly to the sodium hydride suspension in the reactor, keeping the internal temperature between 15-20°C. Stir the resulting ylide solution for 1 hour at room temperature.
-
Ketone Addition: Dissolve N-Boc-4-piperidone (1.00 kg) in 2.0 L of anhydrous THF. Add this solution dropwise to the reactor over approximately 1-2 hours, maintaining the temperature below 25°C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by TLC or HPLC (Typical mobile phase: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 3-4 hours.
-
Workup and Quenching: Cool the reactor to 0-5°C with an ice bath. CAUTION: The quench is highly exothermic. Slowly and carefully add 5.0 L of saturated aqueous ammonium chloride solution via the dropping funnel, ensuring the internal temperature does not exceed 20°C.
-
Extraction: Transfer the quenched reaction mixture to a larger separatory funnel or extraction vessel. Add 5.0 L of ethyl acetate and separate the layers. Extract the aqueous layer twice more with 2.5 L of ethyl acetate each time.
-
Washing and Drying: Combine the organic extracts and wash sequentially with 2.0 L of water and 2.0 L of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude epoxide as a viscous oil or low-melting solid. The product is often of sufficient purity for the next step.
-
Expected Yield: 950 g - 1.05 kg (89-98%)
-
Purity (Crude): >90% by HPLC
-
Protocol 2: Synthesis of this compound (Final Product)
This step involves a selective rearrangement of the epoxide to the thermodynamically more stable oxetane.
| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mol) | Molar Equiv. | Amount |
| Crude Epoxide Intermediate | 213.28 | 4.69 | 1.0 | 1.00 kg |
| Boron Trifluoride Etherate | 141.93 | 0.23 | 0.05 | 33 g (28 mL) |
| Anhydrous Dichloromethane | 84.93 | - | - | 10.0 L |
| Saturated NaHCO₃ (aq) | - | - | - | 4.0 L |
| Heptane | 100.21 | - | - | 5.0 L |
Procedure:
-
Reactor Setup: Use a clean, dry 20 L jacketed reactor equipped as described previously.
-
Charge and Cool: Charge the crude epoxide intermediate (1.00 kg) and anhydrous dichloromethane (10.0 L) into the reactor. Begin stirring and cool the solution to 0°C using a circulating chiller.
-
Lewis Acid Addition: Add the boron trifluoride etherate (28 mL) dropwise via a syringe or dropping funnel over 20-30 minutes. Maintain the internal temperature at 0-5°C during the addition.
-
Reaction Monitoring: Stir the reaction mixture at 0°C. Monitor the progress by TLC or HPLC, observing the disappearance of the epoxide and the appearance of a new, slightly more polar spot corresponding to the oxetane product. The reaction is typically complete in 1-3 hours.
-
Quenching: Once the reaction is complete, slowly add 4.0 L of saturated aqueous sodium bicarbonate solution to quench the Lewis acid. Stir vigorously for 15 minutes.
-
Extraction and Washing: Separate the organic layer. Wash it sequentially with 2.0 L of water and 2.0 L of brine.
-
Drying and Concentration: Dry the dichloromethane solution over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate by rotary evaporation to obtain the crude product as an oil or waxy solid.
-
Purification:
-
Crystallization (Preferred for Scale-up): Dissolve the crude oil in a minimum amount of hot heptane (approx. 2-3 L). Allow the solution to cool slowly to room temperature, then cool further to 0-5°C for several hours to induce crystallization.
-
Filtration: Collect the white crystalline solid by filtration, wash the filter cake with cold heptane (1.0 L), and dry the product under vacuum at 40°C.
-
Expected Yield: 750 g - 850 g (75-85% over the final step)
-
Purity (Final): >98% by HPLC
-
PART 2: Analytical Characterization
| Analysis Type | Purpose | Specification |
| ¹H NMR | Structural Confirmation | Spectrum consistent with the target structure. |
| ¹³C NMR | Structural Confirmation | Correct number of signals corresponding to the structure. |
| LC-MS | Identity Confirmation | [M+H]⁺ peak corresponding to the molecular weight (228.16). |
| HPLC | Purity Assessment | ≥98.0% area. |
| Melting Point | Physical Characterization | Sharp melting point consistent with a pure compound. |
Conclusion and Future Outlook
This application note details a robust and scalable two-step synthesis for this compound. By utilizing the Corey-Chaykovsky epoxidation and a controlled Lewis acid-catalyzed rearrangement, this process avoids hazardous reagents and difficult-to-control reaction conditions often associated with other synthetic routes. The protocol emphasizes safety, process control, and provides a clear path to a high-purity final product suitable for downstream applications in pharmaceutical research and development. Further optimization could focus on catalyst loading in the rearrangement step and developing a telescopic process to minimize isolation steps, further enhancing efficiency for industrial-scale production.
References
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved from Chemos. [Link]
- Google Patents. (n.d.). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
-
Sparrow, K. (2024). What are the safety precautions when handling azetidine?. Retrieved from SPARROW. [Link]
-
J&K Scientific LLC. (n.d.). 7-Boc-1-oxa-7-azaspiro[3.5]nonane, 96%. Retrieved from J&K Scientific. [Link]
- Google Patents. (n.d.). CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
-
PubChem. (n.d.). Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. Retrieved from PubChem. [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Retrieved from Organic Syntheses. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Welcome to the technical support guide for the synthesis of tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists. The unique spirocyclic oxetane moiety is a highly sought-after structural motif in modern drug discovery, prized for its ability to improve physicochemical properties such as solubility and metabolic stability while providing a rigid, three-dimensional exit vector for further chemical exploration.[1]
However, the synthesis of this scaffold, primarily achieved through the Corey-Chaykovsky reaction, is nuanced and presents specific challenges, most notably the potential for significant byproduct formation. This guide provides in-depth, experience-driven troubleshooting advice, detailed protocols, and mechanistic explanations to help you successfully navigate this synthesis.
Section 1: The Core Synthesis Pathway - A Mechanistic Overview
The most reliable and common method for synthesizing the target oxetane is the reaction of a specific sulfur ylide, dimethyloxosulfonium methylide (often called the Corey-Chaykovsky Reagent), with N-Boc-4-piperidone.[2][3] The ylide is generated in situ by deprotonating trimethylsulfoxonium iodide with a strong, non-nucleophilic base like sodium hydride (NaH) in an appropriate solvent, typically dimethyl sulfoxide (DMSO).[4]
The reaction proceeds via a nucleophilic attack of the ylide on the carbonyl carbon of the piperidone, forming a betaine intermediate. This is followed by an intramolecular nucleophilic substitution, where the oxygen anion attacks the methylene carbon, displacing DMSO as a leaving group to form the desired four-membered oxetane ring.[2][4]
References
Technical Support Center: Purification of Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate (CAS: 864684-96-8). This document, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this valuable spirocyclic building block. Our focus is on explaining the causality behind experimental choices to empower you to resolve challenges in your own laboratory settings.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the handling, purification, and analysis of this compound.
Q1: What are the primary methods for purifying crude this compound?
The two most effective and commonly employed purification methods are flash column chromatography on silica gel and recrystallization. The choice depends on the nature and quantity of the impurities. Flash chromatography is highly versatile for removing a wide range of impurities[1][2], while recrystallization is ideal for removing small amounts of impurities from a product that is already substantially pure and crystalline[3].
Q2: What are the most common impurities I should expect to see in my crude product?
Impurities are typically byproducts or unreacted materials from the synthesis. The most common include:
-
Unreacted Starting Materials: Depending on the synthetic route, this could be the corresponding unprotected 1-oxa-7-azaspiro[3.5]nonane.
-
Excess Di-tert-butyl dicarbonate (Boc₂O): If the final synthetic step is the N-Boc protection, residual Boc₂O is a common impurity.[4]
-
N-Boc Deprotected Amine: The tert-butoxycarbonyl (Boc) protecting group is notoriously sensitive to acidic conditions.[5] Accidental exposure to strong acids during the workup can lead to the formation of the free amine.
-
Reaction Byproducts: These are specific to the synthetic route employed. For instance, syntheses involving cyclization may result in isomeric impurities or incompletely cyclized intermediates.[6]
Q3: How can I reliably assess the purity of my final product?
A multi-faceted approach is recommended for robust purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the molecule. The presence of the characteristic tert-butyl singlet at approximately 1.4-1.5 ppm is a key indicator of the Boc group.[3]
-
Mass Spectrometry (MS): LC-MS or GC-MS confirms the correct molecular weight (227.30 g/mol ).[7]
-
Chromatographic Analysis: Thin-Layer Chromatography (TLC) provides a quick purity check. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the industry standards, capable of detecting impurities at very low levels.[8]
Q4: What are the recommended storage conditions for the purified compound?
This compound should be stored in a tightly sealed container in a cool, dry place. Long-term storage in a refrigerator or freezer under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation from atmospheric moisture and to maintain its long-term stability.
Section 2: Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.
Q1: My crude product is a persistent, sticky oil that won't solidify. How can I proceed with purification?
Cause: This is often due to the presence of residual solvents or greasy impurities that inhibit crystallization. The product itself may also be a low-melting solid or an oil at room temperature.
Solution:
-
High-Vacuum Drying: Ensure all reaction solvents are thoroughly removed by drying the crude material under a high vacuum for several hours. Gentle heating (e.g., 30-40°C) can aid this process if the compound is thermally stable.
-
Trituration: Attempt to induce solidification by trituration. Add a non-polar solvent in which the product is poorly soluble (e.g., hexanes, pentane, or diethyl ether). Stir the oily product vigorously with a spatula. The impurities may dissolve in the solvent, leaving the purified product to solidify.
-
Direct to Chromatography: If trituration fails, the oil can be directly purified using flash column chromatography. Dissolve the oil in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be loaded onto the column.
Q2: My TLC analysis shows multiple spots. How do I identify the product and the impurities?
Cause: Multiple spots indicate a mixture of compounds. Identifying them is key to designing an effective purification strategy.
Solution:
-
Co-spotting: Run a TLC plate where you spot the crude mixture in one lane, the starting material in another lane, and a "co-spot" (a spot of the crude mixture on top of the starting material spot) in a third lane. If one of the spots in your crude mixture has the same retention factor (Rf) as the starting material and merges with it in the co-spot lane, you have identified unreacted starting material.
-
Staining: Use different TLC stains to visualize different types of compounds.
-
Potassium Permanganate (KMnO₄): A general stain for most organic compounds.
-
Ninhydrin: This stain specifically reacts with primary and secondary amines, producing a characteristic purple or yellow spot. This is an excellent method to detect the presence of the deprotected amine impurity.
-
-
Logical Deduction: The product is often the major spot on the TLC (assuming a reasonable reaction yield). Non-polar impurities (like residual Boc₂O) will have a high Rf, while more polar impurities (like the deprotected amine) will have a lower Rf.
Caption: Troubleshooting workflow for identifying impurities via TLC analysis.
Q3: The product appears to be decomposing on the silica gel column, leading to streaking and low yield. What is happening?
Cause: Standard silica gel is inherently acidic (pH ≈ 4-5). The Boc protecting group is labile to acid and can be cleaved during prolonged contact with silica gel, leading to the formation of the free amine.[5][9] This newly formed free amine, being more polar, sticks to the silica, causing streaking and a significant loss of product.
Solution:
-
Neutralize the Eluent: Add a small amount of a volatile base, typically ~1% triethylamine (Et₃N), to your mobile phase (eluent). This neutralizes the acidic sites on the silica gel, preventing the cleavage of the Boc group.
-
Use Deactivated Silica: Prepare a slurry of the silica gel in your starting eluent containing 1-2% triethylamine. This ensures the entire column is neutralized before the compound is loaded.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Use positive pressure ("flash" chromatography) to push the solvent through at a brisk pace.
-
Consider Alumina: If decomposition persists, consider using a different stationary phase. Neutral or basic alumina can be an effective alternative for acid-sensitive compounds.
Section 3: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography (Neutralized Conditions)
This protocol is designed for the purification of acid-sensitive N-Boc protected compounds.
-
Column Preparation:
-
Select an appropriate size column based on the amount of crude material (typically a 40:1 to 100:1 ratio of silica mass to crude product mass).
-
Prepare the starting eluent, a low-polarity mixture such as 5% Ethyl Acetate in Hexanes, and add 1% triethylamine by volume.
-
Prepare a slurry of silica gel in this eluent and carefully pack the column, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal volume of dichloromethane or ethyl acetate.
-
Add a small amount of silica gel (approx. 1-2 times the mass of the crude product) to this solution.
-
Gently evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica ("dry loading").
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial low-polarity solvent system (e.g., 5% EtOAc/Hexanes + 1% Et₃N).
-
Gradually increase the polarity of the eluent as needed (e.g., to 10%, 15%, 20% EtOAc) to elute the product. A typical gradient for a related compound is 0-40% EtOAc in Hexane.[1]
-
Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator. The added triethylamine is volatile and will be removed under vacuum.
-
Place the resulting product under a high vacuum to remove any final traces of solvent.
-
| Parameter | Recommendation | Causality / Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard particle size for good resolution in flash chromatography.[2] |
| Mobile Phase | Ethyl Acetate / Hexanes Gradient | Provides a polarity range suitable for eluting moderately polar compounds. |
| Additive | 1% Triethylamine (v/v) | Neutralizes acidic silica surface, preventing Boc-group cleavage. |
| Loading Method | Dry Loading | Results in better separation and sharper bands compared to wet loading. |
Protocol 2: Purity Assessment by HPLC
This provides a general method for assessing the final purity. Specific conditions may need optimization.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (as the Boc-carbamate has a weak chromophore).
-
Analysis: Integrate the peak area of the product and any impurities. Purity is calculated as (Product Peak Area / Total Peak Area) * 100%.
References
- Google Patents. (n.d.). CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc Protection - Common Conditions. Retrieved from [Link]
- Google Patents. (n.d.). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
-
PubChem. (n.d.). tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
PubMed. (2023). Quantification and stability assessment of 7,9-di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione leaching from cross-linked polyethylene pipes using gas and liquid chromatography. Retrieved from [Link]
-
Reagentia. (n.d.). This compound (1 x 1 g). Retrieved from [Link]
-
ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]
-
French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]
Sources
- 1. tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Quantification and stability assessment of 7,9-di‑tert‑butyl‑1-oxaspiro(4,5)deca-6,9-diene-2,8‑dione leaching from cross-linked polyethylene pipes using gas and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Boc Deprotection of Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Welcome to the technical support center for the optimization of Boc deprotection of tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique spirocyclic scaffold. The 1-oxa-7-azaspiro[3.5]nonane moiety is an increasingly important building block in medicinal chemistry, valued for its ability to introduce three-dimensionality and improve physicochemical properties.[1] However, the deprotection of its Boc-protected amine can present challenges, primarily concerning the stability of the strained oxetane ring under acidic conditions.
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this reaction, ensuring high yields and purity of your desired product, 1-oxa-7-azaspiro[3.5]nonane.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the Boc deprotection of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Question 1: I'm observing low yields of the deprotected product and the formation of multiple byproducts. What could be the cause?
Answer:
Low yields and the presence of multiple byproducts are often indicative of undesired side reactions, most notably the ring-opening of the oxetane moiety. The stability of the oxetane ring is highly dependent on the reaction conditions, particularly the strength of the acid used and the reaction temperature.[2][3]
Potential Causes:
-
Harsh Acidic Conditions: Strong acids, such as neat trifluoroacetic acid (TFA), can readily protonate the oxygen atom of the oxetane ring, making it susceptible to nucleophilic attack and subsequent ring-opening.[2][3]
-
Elevated Temperatures: Heating the reaction mixture can provide the necessary activation energy for the decomposition of the oxetane ring, especially in the presence of acid.[2]
-
Presence of Nucleophiles: If your reaction mixture contains nucleophiles (e.g., water, alcohols from the solvent), they can participate in the ring-opening of the protonated oxetane.
Solutions:
-
Employ Milder Acidic Conditions: Instead of strong, concentrated acids, consider using a solution of 4M HCl in an anhydrous solvent like 1,4-dioxane.[4][5][6] This reagent is often effective for Boc deprotection while being less harsh on the oxetane ring.[7]
-
Control the Reaction Temperature: Perform the deprotection at a reduced temperature, such as 0 °C, and allow the reaction to slowly warm to room temperature. Monitor the progress closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to avoid prolonged reaction times.
-
Ensure Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of nucleophiles that can promote oxetane ring-opening.
Question 2: The Boc deprotection is incomplete, even after extended reaction times. How can I drive the reaction to completion without degrading my product?
Answer:
Incomplete deprotection can be frustrating, especially when trying to avoid harsh conditions. This issue often arises from insufficient acid strength or concentration for the specific substrate.
Potential Causes:
-
Insufficient Acid Stoichiometry: The Boc deprotection mechanism requires a stoichiometric amount of acid to protonate the carbamate.[8][9]
-
Steric Hindrance: While the 1-oxa-7-azaspiro[3.5]nonane system is not exceptionally hindered, the spirocyclic nature might slightly impede the approach of the acid to the Boc group.
-
Inappropriate Solvent: The choice of solvent can influence the acidity of the reaction medium and the solubility of the starting material.
Solutions:
-
Optimize Acid Concentration: If using HCl in dioxane, ensure the concentration is appropriate (typically 4M).[4][5][6] You can cautiously increase the equivalents of acid, but this should be done in conjunction with careful reaction monitoring to watch for byproduct formation.
-
Solvent Selection: Dichloromethane (DCM) is a common and effective solvent for Boc deprotections with TFA.[10][11] For HCl, 1,4-dioxane is the standard.[4][5][6] Ensure your starting material is fully dissolved.
-
Incremental Temperature Increase: If the reaction is sluggish at room temperature, a very modest increase in temperature (e.g., to 30-40 °C) can be attempted, but this must be balanced against the risk of oxetane ring degradation.
Question 3: I am concerned about the formation of t-butylated byproducts. How can I prevent this?
Answer:
During Boc deprotection, a tert-butyl cation is generated as a byproduct.[8][10] This reactive electrophile can alkylate nucleophilic sites on your starting material or product, leading to impurities.
Potential Causes:
-
Reactive Nucleophilic Sites: While the 1-oxa-7-azaspiro[3.5]nonane itself does not have highly nucleophilic sites prone to t-butylation, other functional groups in more complex derivatives might be susceptible.
Solutions:
-
Use of Scavengers: The most effective way to prevent t-butylation is to add a "scavenger" to the reaction mixture. Scavengers are compounds that readily trap the tert-butyl cation.[10][12]
Scavenger Application Triethylsilane (TES) A common and effective scavenger. Thioanisole Useful for protecting sulfur-containing residues. Water Can act as a scavenger but may promote oxetane ring opening. -
Reaction in a Well-Ventilated Area: The tert-butyl cation can also deprotonate to form isobutylene gas.[8] Performing the reaction in an open or well-ventilated system allows this gas to escape, shifting the equilibrium away from t-butylation side reactions.[8][10]
Frequently Asked Questions (FAQs)
Q1: What are the standard, recommended starting conditions for the Boc deprotection of this compound?
A1: A good starting point is to use a 4M solution of HCl in anhydrous 1,4-dioxane.[4][5][6] Typically, the reaction is carried out at room temperature for 30 minutes to a few hours.[4][5] It is crucial to monitor the reaction's progress by TLC or LC-MS to determine the optimal reaction time.
Q2: Can I use Trifluoroacetic Acid (TFA) for this deprotection?
A2: While TFA is a very common reagent for Boc deprotection, it is a strong acid and should be used with caution for this substrate.[10][11][13] The risk of oxetane ring-opening is higher with TFA compared to HCl in dioxane.[2][3] If you choose to use TFA, it is recommended to use a solution in an inert solvent like DCM (e.g., 20-50% TFA in DCM) and to perform the reaction at low temperatures (0 °C).[14]
Q3: Are there any non-acidic methods for Boc deprotection that could be applied here?
A3: Yes, several alternative methods for Boc deprotection exist, which may be suitable if your molecule contains other acid-sensitive functional groups. These include:
-
Thermal Deprotection: Heating the Boc-protected amine, sometimes in a suitable solvent or on a solid support like silica gel, can lead to thermolytic cleavage of the Boc group.[15][16][17]
-
Lewis Acid Catalysis: Certain Lewis acids can catalyze the removal of the Boc group under milder conditions.[14][18]
-
Neutral Deprotection using Water: In some cases, heating in water at reflux has been shown to effectively remove the Boc group.[19][20]
It is important to note that these methods may require significant optimization for this specific substrate.
Q4: How does the spirocyclic nature of the molecule affect the deprotection reaction?
A4: The spirocyclic structure imparts rigidity to the molecule. While this can be advantageous for its use in drug discovery, it might also introduce some steric hindrance around the nitrogen atom. However, for the Boc group, this is generally not a significant issue. The primary consideration with this spirocycle is the electronic effect and stability of the oxetane ring under the deprotection conditions. The 3,3-disubstituted nature of the oxetane in this spirocycle does contribute to its relative stability compared to unsubstituted oxetanes.[2][3]
Q5: What is the expected work-up procedure for this reaction?
A5: After the reaction is complete (as determined by TLC or LC-MS), the typical work-up involves:
-
Removal of the solvent and excess acid under reduced pressure.
-
The resulting product will be the hydrochloride or trifluoroacetate salt.
-
To obtain the free amine, the salt can be dissolved in a suitable solvent and neutralized with a base (e.g., saturated aqueous sodium bicarbonate solution, or by using a basic ion-exchange resin).[13]
-
Extraction of the free amine into an organic solvent (e.g., ethyl acetate, DCM).
-
Drying of the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), followed by filtration and concentration to yield the crude product.
-
Purification, if necessary, can be achieved by column chromatography on silica gel.
Experimental Workflow & Visualization
Recommended Protocol: Boc Deprotection using HCl in Dioxane
-
Preparation: Dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane.
-
Reaction: To the stirred solution at 0 °C, add a 4M solution of HCl in 1,4-dioxane (2-5 equivalents) dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess HCl.
-
Isolation: The resulting solid is the hydrochloride salt of 1-oxa-7-azaspiro[3.5]nonane. This can be used directly or neutralized to the free amine as described in the FAQs.
Decision Tree for Optimizing Boc Deprotection
Caption: Decision tree for troubleshooting the Boc deprotection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. BOC Protection and Deprotection-百灵威 [jkchemical.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Boc-Protected Amino Groups [organic-chemistry.org]
- 19. mcours.net [mcours.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Welcome to the technical support center for the synthesis of Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable spirocyclic building block. The unique three-dimensional structure of spiro[3.5]nonanes incorporating an oxetane ring makes them desirable motifs in drug discovery for exploring new chemical space.[1][2] However, the inherent ring strain of the oxetane moiety can present synthetic challenges, making yield optimization a critical task.[3]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated protocol to help you navigate the complexities of this synthesis and improve your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis. The primary route to this scaffold often involves the reaction of a piperidine-based precursor, such as N-Boc-4-piperidone, with a reagent that facilitates the formation of the spiro-oxetane ring.
Problem 1: Low or No Product Formation (Incomplete Conversion)
Question: "I'm reacting my N-Boc-piperidine precursor, but my reaction stalls, showing significant amounts of unreacted starting material by TLC or LC-MS analysis. How can I drive the reaction to completion?"
Answer: Low conversion is a frequent issue, often stemming from suboptimal reaction conditions or reagent quality. The formation of the strained four-membered oxetane ring is kinetically challenging.[3] Let's break down the potential causes and solutions:
-
Causality: The key step, an intramolecular cyclization to form the oxetane, requires a potent nucleophilic attack from an oxygen-containing intermediate onto an electrophilic carbon, displacing a leaving group. This process is highly sensitive to steric hindrance and the electronic nature of the reactants and intermediates.
-
Solutions & Actionable Insights:
-
Reagent Purity is Paramount:
-
N-Boc-4-piperidone: Ensure the starting ketone is pure. Impurities can interfere with the initial steps of the reaction.[4]
-
Solvents: Use anhydrous solvents. Trace amounts of water can quench strong bases or react with sensitive intermediates, halting the reaction.
-
-
Base Selection and Stoichiometry:
-
For reactions involving deprotonation to form a nucleophile, a strong, non-nucleophilic base is often required. Insufficient base will result in incomplete formation of the reactive intermediate.
-
Consider using strong bases like lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS) if weaker bases are ineffective.
-
-
Temperature Control:
-
Initial Addition: Many reactions that form sensitive intermediates are performed at low temperatures (e.g., -78 °C) to prevent side reactions.
-
Reaction Progression: After the initial addition, slowly warming the reaction to 0 °C or room temperature may be necessary to provide enough energy for the cyclization to occur. Monitor the reaction progress closely during this warming phase.
-
-
Reaction Time: Spirocyclization to form a strained ring can be slow. If the reaction appears clean but incomplete, consider extending the reaction time (e.g., from 3 hours to 12-24 hours) while monitoring periodically.
-
Problem 2: Significant Formation of Side Products
Question: "My crude reaction mixture shows multiple spots on TLC and several unexpected masses in the LC-MS analysis. What are the likely side products and how can I minimize their formation?"
Answer: The formation of side products is a clear indicator that reaction pathways are competing with the desired spirocyclization. Understanding these alternative pathways is key to suppressing them.
-
Causality and Common Side Products:
-
Elimination: Instead of intramolecular substitution to form the oxetane, the intermediate may undergo elimination to form an undesired alkene. This is particularly favored at higher temperatures.
-
Polymerization: Oxetane precursors, or the oxetane product itself, can be susceptible to acid- or Lewis acid-catalyzed ring-opening polymerization.
-
Intermolecular Reactions: If the concentration is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers and oligomers.
-
-
Solutions & Actionable Insights:
-
Strict Temperature Management: Avoid excessive heating. If the reaction requires warming, do it gradually and maintain the lowest effective temperature.
-
Slow Addition / High Dilution: Add reagents dropwise over an extended period. Running the reaction under high dilution conditions (i.e., using a larger volume of solvent) can significantly favor the intramolecular cyclization over intermolecular side reactions.
-
Choice of Quenching Agent: The reaction workup is critical. Quenching with a saturated aqueous solution, like ammonium chloride (NH₄Cl), is often preferred to neutralize the reaction mixture gently and prevent product degradation during extraction.[5][6]
-
Below is a troubleshooting workflow to help diagnose and solve common synthesis issues.
Caption: Troubleshooting workflow for yield improvement.
Problem 3: Difficulty in Product Purification
Question: "I've successfully formed the product, but isolating it with high purity is challenging. Standard column chromatography gives poor separation. What are the best practices for purification?"
Answer: Purification can be complicated by the product's polarity and its potential similarity to certain byproducts.
-
Causality: The Boc-protecting group lends significant non-polar character to the molecule, while the oxetane and amide functionalities add polarity.[7] If side products have similar overall polarity, co-elution during chromatography is likely.
-
Solutions & Actionable Insights:
-
Optimized Flash Chromatography:
-
Solvent System: Experiment with different solvent systems. A standard ethyl acetate/hexane system may not be sufficient. Consider adding a small amount of a more polar solvent like methanol or a modifier like triethylamine (1%) to the mobile phase to reduce tailing if basic impurities are present.
-
Gradient: Use a shallow gradient during elution to maximize the separation between your product and closely eluting impurities.
-
-
Crystallization:
-
If the product is a solid, crystallization can be a highly effective method for achieving high purity.
-
Screen various solvent/anti-solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/pentane). The use of seed crystals can be beneficial for inducing crystallization.[8]
-
-
Acid-Base Extraction: The nitrogen in the piperidine ring, even when protected, can sometimes be manipulated. However, the Boc group is acid-labile.[9] A careful aqueous wash with a very dilute, weak acid or base during the workup might selectively remove certain impurities, but this should be approached with caution to avoid deprotection.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic approach to maximize yield?
A multi-step synthesis that builds the required functionality before the critical cyclization step is often the most robust. Routes involving an intramolecular cyclization of a diol or halo-alcohol precursor under Mitsunobu conditions or via base-mediated ring closure are common.[10] While more steps may be involved, this allows for the purification of intermediates and sets up the key cyclization for higher success.
Q2: How critical is the Boc (tert-butoxycarbonyl) protecting group?
The Boc group is essential for several reasons.[7] It deactivates the piperidine nitrogen, preventing it from interfering with reactions at other sites.[7] It also provides lipophilicity, which aids in solubility in common organic solvents.[7] However, it is sensitive to strong acids, which must be considered during workup and purification.[9]
Q3: Can alternative reaction conditions be used for the cyclization?
Yes. For example, the Paterno-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl and an alkene, is a classic method for forming oxetanes, although it may have selectivity challenges.[11][12] For intramolecular cyclizations, exploring different leaving groups on the acyclic precursor can also have a profound impact on yield.
Optimized Experimental Protocol
This protocol describes a generalized intramolecular cyclization approach, which is a common strategy for forming the spiro-oxetane ring system.
Step 1: Synthesis of the Diol Precursor
-
To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF at 0 °C, add a solution of a suitable Grignard or organolithium reagent (e.g., vinylmagnesium bromide, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The resulting tertiary alcohol is then subjected to hydroboration-oxidation. Dissolve the crude alkene in THF, add BH₃·THF complex (1.5 eq) at 0 °C, and stir at room temperature overnight.
-
Cool the reaction to 0 °C and slowly add an aqueous solution of NaOH followed by hydrogen peroxide (H₂O₂).
-
Stir for 4 hours, then perform an aqueous workup and extract with ethyl acetate. Purify by column chromatography to yield the diol precursor.
Step 2: Intramolecular Cyclization (Mitsunobu Reaction)
-
Dissolve the diol precursor (1.0 eq) in anhydrous THF.
-
Add triphenylphosphine (PPh₃, 1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise. A color change is typically observed.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction for the formation of the spiro-oxetane product.
-
Concentrate the reaction mixture and purify directly by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the target compound, this compound.[10]
Table 1: Impact of Reaction Parameters on Yield
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome |
| Base (for Sₙ2) | K₂CO₃ (weak base) | NaH (strong, non-nucleophilic) | Increased rate of intermediate formation with NaH. |
| Temperature | 50 °C | 0 °C to Room Temp | Reduced elimination side products at lower temperatures. |
| Concentration | 1.0 M | 0.1 M | Favors intramolecular cyclization over intermolecular side reactions. |
| Solvent | Dichloromethane | Anhydrous THF | THF is generally preferred for its ability to solvate intermediates in organometallic and cyclization reactions. |
References
- 1. tert-Butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate [benchchem.com]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. caymanchem.com [caymanchem.com]
- 5. tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 203661-69-2 [chemicalbook.com]
- 6. tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Technical Support Center: Reaction Monitoring for the Synthesis of Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Welcome to the technical support guide for monitoring the N-Boc protection of 1-oxa-7-azaspiro[3.5]nonane. This document provides in-depth methodologies, troubleshooting guides, and frequently asked questions (FAQs) for researchers utilizing Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor this critical reaction.
The synthesis of tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate typically involves the reaction of the secondary amine, 1-oxa-7-azaspiro[3.5]nonane, with di-tert-butyl dicarbonate ((Boc)₂O). Accurate monitoring is essential to determine reaction completion, prevent the formation of impurities, and ensure high yield and purity of the final product.
Section 1: Thin-Layer Chromatography (TLC) Monitoring
TLC is a rapid, inexpensive, and effective technique for qualitatively monitoring the progress of a reaction by separating components of a mixture based on polarity.[1][2] For this specific reaction, we are monitoring the conversion of a relatively polar starting amine to a less polar N-Boc protected product.
Core Principles of TLC Monitoring
The fundamental principle is the differential partitioning of the starting material and product between the stationary phase (typically silica gel, which is polar) and the mobile phase (an organic solvent system).
-
Starting Material (1-oxa-7-azaspiro[3.5]nonane): Being a secondary amine, it is relatively polar and will have a strong affinity for the silica gel. This results in a lower Retention Factor (Rf) value.
-
Product (N-Boc protected): The addition of the bulky, nonpolar tert-butoxycarbonyl (Boc) group significantly decreases the polarity of the molecule. It will interact less with the silica gel and travel further up the plate, resulting in a higher Rf value.
Experimental Protocol: TLC Method Development
-
Plate Preparation: Use silica gel 60 F254 pre-coated plates. With a pencil, gently draw an origin line about 1 cm from the bottom.
-
Sample Spotting:
-
Dissolve a tiny amount of your starting material (SM) in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to create a reference spot.
-
Before starting the reaction (t=0), take an aliquot of the reaction mixture.
-
Spot three lanes on the TLC plate: Starting Material (SM), a co-spot (both SM and reaction mixture spotted on the same point), and the Reaction Mixture (RM).[3] Keep spots small (1-2 mm diameter) to prevent streaking.[1]
-
-
Developing the Plate:
-
Prepare a developing chamber with your chosen mobile phase (eluent). A common starting point is a mixture of a nonpolar and a polar solvent.
-
Place the TLC plate in the chamber, ensuring the solvent level is below the origin line.[1][4] Cover the chamber to maintain a saturated atmosphere.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm). While the Boc-protected product is not strongly UV-active, some visualization may be possible if impurities are present.
-
Stain the plate. A potassium permanganate (KMnO₄) stain is excellent as it reacts with most organic compounds. Alternatively, a ninhydrin stain can be used, which will specifically stain the primary/secondary amine starting material (typically a purple or yellow spot), while the N-Boc product will not react or give a much weaker response.[3] Heat the plate gently after staining to develop the spots.
-
-
Analysis:
-
The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
-
Calculate the Rf value for each spot: Rf = (distance traveled by sample) / (distance traveled by solvent).[1]
-
Data Presentation: Suggested TLC Eluent Systems
The ideal eluent system should provide good separation between the starting material and the product, with product Rf values typically between 0.3 and 0.5 for optimal separation in subsequent column chromatography.[3]
| Eluent System (v/v) | Polarity | Expected Outcome |
| 30% Ethyl Acetate in Hexanes | Low | Good for initial trials. May need to increase polarity if the product Rf is too low. |
| 50% Ethyl Acetate in Hexanes | Medium | A common system that often provides good separation for N-Boc products. |
| 5% Methanol in Dichloromethane | High | Use if the product is more polar than expected or if spots are not moving from the baseline.[4] |
Troubleshooting Guide & FAQs for TLC
Q1: My spots are streaking down the plate. What's wrong?
A1: Streaking is a common issue with amines on silica gel, which is acidic.[1]
-
Cause: The basic amine interacts too strongly with the acidic silica gel.
-
Solution: Add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or ammonia solution to your eluent system.[3][4] This neutralizes the acidic sites on the silica, leading to sharper, well-defined spots.
-
Alternative Cause: The sample may be too concentrated.[2][5] Dilute your reaction mixture aliquot before spotting.
Q2: All my spots are stuck on the baseline (Rf ≈ 0). How do I fix this?
A2: This indicates your eluent system is not polar enough to move the compounds up the plate.[4]
-
Solution: Increase the polarity of your mobile phase. For an Ethyl Acetate/Hexanes system, increase the proportion of Ethyl Acetate. If that is insufficient, switch to a more polar system, such as Dichloromethane/Methanol.
Q3: All my spots ran to the top of the plate with the solvent front (Rf ≈ 1). What should I do?
A3: Your eluent system is too polar. The compounds are spending too much time in the mobile phase and not interacting with the stationary phase.[4]
-
Solution: Decrease the polarity of your mobile phase. For an Ethyl Acetate/Hexanes system, decrease the proportion of Ethyl Acetate.
Q4: I can't see any spots after developing the plate.
A4: This can be due to several factors.
-
Cause 1: Low Concentration. The concentration of your analyte might be below the detection limit of the visualization method.
-
Cause 2: Ineffective Visualization. The compounds may not be UV-active and the stain might be inappropriate or old.
-
Solution: Always use a broad-spectrum stain like Potassium Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA) in addition to UV visualization. Ensure your staining solution is fresh.[3]
-
TLC Troubleshooting Workflow
Caption: Logic diagram for troubleshooting common TLC issues.
Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring
LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry, making it a highly accurate tool for confirming product identity and assessing purity.[6][7] It is particularly useful for providing unambiguous confirmation of reaction completion.
Core Principles of LC-MS Monitoring
A reverse-phase C18 column separates the compounds based on polarity, similar to TLC but in reverse (less polar compounds are retained longer). The mass spectrometer then ionizes the eluted compounds and measures their mass-to-charge ratio (m/z), confirming their molecular weight.
-
Starting Material (1-oxa-7-azaspiro[3.5]nonane): More polar, will elute earlier from a C18 column.
-
Product (N-Boc protected): Less polar, will be retained longer and elute later.
-
Mass Detection: The key advantage is the mass data. We can monitor the disappearance of the starting material's mass signal and the appearance of the product's mass signal.
Experimental Protocol: LC-MS Method Development
-
Sample Preparation:
-
Take a small aliquot (e.g., 5 µL) from the reaction mixture.
-
Quench it immediately in a vial containing ~1 mL of the mobile phase (e.g., 50:50 Acetonitrile:Water) to stop the reaction and dilute the sample. This prevents precipitation and ensures compatibility with the LC system.
-
-
LC Conditions: A generic gradient method is usually sufficient for reaction monitoring.
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 1-5 µL
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+). The nitrogen atom in the spirocycle is easily protonated.
-
Scan Range: m/z 100-500. This range comfortably covers the molecular weights of the starting material and product.
-
Data Analysis: Extract the ion chromatograms for the expected masses of your starting material and product.
-
Data Presentation: Expected Mass-to-Charge (m/z) Ratios
It is common to observe not just the protonated molecule ([M+H]⁺) but also adducts with ions from the mobile phase or glassware.[8]
| Compound | Formula | MW ( g/mol ) | Expected [M+H]⁺ | Expected [M+Na]⁺ |
| 1-oxa-7-azaspiro[3.5]nonane | C₇H₁₃NO | 127.18 | 128.1 | 150.1 |
| This compound | C₁₂H₂₁NO₃ | 227.30 | 228.3 | 250.3 |
Troubleshooting Guide & FAQs for LC-MS
Q1: I don't see a peak for my product, even though TLC suggests the reaction is working.
A1: This could be an ionization or detection issue.
-
Cause 1: Poor Ionization. While unlikely for this compound in ESI+, it's possible.
-
Solution: Ensure the mobile phase contains an acid modifier like formic acid to promote protonation. Check that the mass spectrometer source is clean and tuned correctly.[9]
-
-
Cause 2: In-source Fragmentation. The Boc group is somewhat labile and can fragment in the mass spectrometer's source. You might be forming the product, but it's fragmenting before detection.
-
Solution: Look for the mass of the de-Boc-protected product (i.e., the starting material mass, m/z 128.1). If you see a peak at the product's retention time with the starting material's mass, this indicates in-source fragmentation. Try reducing the source fragmentor/cone voltage to use gentler ionization conditions.
-
Q2: My baseline is very noisy and I see many random peaks.
A2: This is often due to contamination.
-
Cause: Contamination can come from solvents, glassware, or the sample itself.[6][10]
-
Solution: Use high-purity, LC-MS grade solvents and additives.[10] Run a blank injection (injecting only mobile phase) to see if the contamination is from the system itself. If the blank is clean, the contamination is from your sample preparation.
Q3: I see my product peak, but also several other major peaks. What are they?
A3: These could be adducts, impurities, or byproducts.
-
Solution:
-
Check for Adducts: Look for masses corresponding to [M+Na]⁺, [M+K]⁺, or [M+NH₄]⁺.[8] These are common and not impurities.
-
Consider Byproducts: A common byproduct in Boc protections is the formation of a tert-butyl ether if an alcohol is present, or double addition if a primary amine is available. Analyze the masses of the unexpected peaks to hypothesize their structures.
-
Check Starting Material: Ensure your starting 1-oxa-7-azaspiro[3.5]nonane is pure. Inject a sample of the starting material alone to identify any pre-existing impurities.
-
Q4: My peak shape is very broad or splitting.
A4: This is typically a chromatography issue, not a mass spectrometry one.[6]
-
Cause 1: Column Overload. Injecting too concentrated a sample can cause broad, fronting peaks.
-
Solution: Dilute your sample further before injection.
-
-
Cause 2: Column Contamination or Degradation. Buildup on the column can lead to poor peak shape.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
-
Cause 3: Solvent Mismatch. Injecting a sample in a solvent much stronger than the initial mobile phase can cause peak splitting.
-
Solution: Ensure your sample is dissolved in a solvent similar to or weaker than your starting mobile phase conditions (e.g., 5% Acetonitrile/Water).
-
LC-MS Troubleshooting Workflow
Caption: Logic diagram for troubleshooting common LC-MS issues.
References
-
Chaskar, A., et al. (2009). Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. Journal of the Korean Chemical Society. [Link]
-
Shimadzu Scientific Instruments. LCMS Troubleshooting Tips. Shimadzu. [Link]
-
Reddit r/OrganicChemistry. (2020, October 21). TLC Seperation of N-Boc thiol. Reddit. [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Chemistry LibreTexts. [Link]
- Google Patents. (2020). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
-
VanVeller Lab, Department of Chemistry, Iowa State University. VanVeller Lab Resources. [Link]
-
Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276. [Link]
-
Microbioz India. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Microbioz India. [Link]
-
Tk20. This compound. Tk20. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin-Layer Chromatography. [Link]
-
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
- Google Patents. (2012). CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. [Link]
-
University of Washington, Department of Chemistry. Notes on Troubleshooting LC/MS Contamination. [Link]
-
J&K Scientific. 7-Boc-1-oxa-7-azaspiro[3.5]nonane, 96%. J&K Scientific. [Link]
-
Agilent Technologies. (2015, September 3). Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. Agilent Technologies. [Link]
-
Otsuki, H., et al. (2022). LC-MS identification, isolation, and structural elucidation of anti-HIV macrocyclic daphnane orthoesters from Edgeworthia chrysantha. Journal of Natural Products, 85(4), 863-871. [Link]
-
ResearchGate. (2020, February 19). How to analyze synthetic peptide by LC and LCMS?. ResearchGate. [Link]
-
European Medicines Agency. (2014). Guideline on the limits of genotoxic impurities. EMA. [Link]
-
Ahmed, Z., et al. (2020). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Mass Spectrometry Reviews, 39(1-2), 35-54. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. microbiozindia.com [microbiozindia.com]
- 3. VanVeller Lab Resources [group.chem.iastate.edu]
- 4. silicycle.com [silicycle.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. zefsci.com [zefsci.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
Azaspiro Nonane Synthesis Core Facility: Technical Support Center
A Senior Application Scientist's Guide to Troubleshooting Spirocyclization Reactions
Welcome to the technical support center for azaspiro nonane synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these valuable scaffolds. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to diagnose and resolve challenges in your spirocyclization reactions.
The azaspiro[4.4]nonane core, with its rigid, three-dimensional structure, is a privileged scaffold in medicinal chemistry, offering unique conformational constraints that can enhance binding affinity and selectivity to biological targets.[1][2] However, the construction of this spirocyclic system is often fraught with challenges, from controlling stereochemistry to minimizing side reactions. This guide is structured in a question-and-answer format to directly address the common issues encountered in the lab.
Frequently Asked Questions & Troubleshooting Guides
I. Issues with Reaction Yield and Conversion
Question 1: My spirocyclization reaction is giving a low yield or is not proceeding to completion. What are the likely causes and how can I troubleshoot this?
Low conversion is a common hurdle in spirocyclization reactions. The root cause often lies in suboptimal reaction conditions or catalyst deactivation. Here’s a systematic approach to diagnosing and resolving this issue:
A. Catalyst Activity and Choice:
-
For Metal-Catalyzed Reactions (e.g., Rhodium, Palladium, Gold):
-
Catalyst Purity and Handling: Ensure your catalyst is of high purity and handled under appropriate inert conditions if it is air- or moisture-sensitive.[3]
-
Catalyst Loading: While higher catalyst loading can sometimes improve conversion, it's not always the most efficient solution and can lead to increased costs and side reactions. It is advisable to perform a systematic optimization of the catalyst loading.[4]
-
Ligand Effects: In many catalytic systems, the choice of ligand is crucial for both reactivity and selectivity. Consider screening a panel of ligands with varying steric and electronic properties. For instance, in rhodium-catalyzed cyclopropanations for azaspiro[n.2]alkanes, chiral dirhodium tetracarboxylate catalysts have shown high efficacy.[5][6][7]
-
-
For Organocatalyzed Reactions (e.g., Phosphine, Squaramide):
-
Catalyst Stability: Some organocatalysts can be sensitive to air, moisture, or prolonged reaction times. Ensure your catalyst is stored and handled correctly.
-
Catalyst Type: The electronic and steric properties of the organocatalyst can significantly impact the reaction rate. For phosphine-catalyzed [3+2] cycloadditions, triphenylphosphine is common, but other phosphines might be more effective for your specific substrates.[3]
-
B. Reaction Conditions:
-
Temperature: Temperature is a critical parameter that can influence reaction rates and equilibrium positions.[3] Some reactions require heating to overcome activation barriers, while others proceed efficiently at room temperature or even lower temperatures to enhance selectivity.[4] It's recommended to start with the literature-reported temperature and then systematically screen a range of temperatures.
-
Solvent: The choice of solvent can impact the solubility of reactants, the stability of intermediates, and the overall reaction pathway.[4] A screening of different solvents, from polar aprotic (e.g., THF, DCM) to nonpolar (e.g., toluene, hexane), is often beneficial. Ensure the solvent is anhydrous, as water can interfere with many catalytic cycles.[3]
-
Concentration: Reaction concentration can influence the rate of bimolecular reactions. If you are observing low conversion, consider increasing the concentration of your reactants. However, be mindful that higher concentrations can sometimes promote side reactions like polymerization.
C. Substrate Reactivity:
-
Electronic Effects: The electronic nature of your substrates can significantly affect their reactivity. For example, in aza-Michael additions, the presence of electron-withdrawing groups on the Michael acceptor is crucial for efficient reaction.[8][9]
-
Steric Hindrance: Steric bulk on your substrates can hinder the approach of the reactants or the catalyst, leading to lower reaction rates. If possible, consider modifying the steric environment of your starting materials.[3]
Troubleshooting Workflow for Low Yield/Conversion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 9. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
stability issues with Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate derivatives
Answering the call for robust technical guidance, this support center addresses the nuanced stability challenges associated with Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate and its derivatives. As valuable building blocks in modern drug discovery, their unique spirocyclic oxetane structure offers significant advantages in modulating physicochemical properties like aqueous solubility and metabolic stability.[1][2] However, the inherent reactivity of the system, particularly the acid-labile Boc protecting group, requires careful experimental design and execution.
This guide is structured to provide researchers, scientists, and drug development professionals with direct, actionable insights into preventing, identifying, and resolving common stability issues. We move beyond simple protocols to explain the underlying chemical principles, ensuring a deeper understanding and fostering more successful experimental outcomes.
Troubleshooting Guide & FAQs: Navigating Stability Challenges
This section is organized by the core structural moieties of the molecule: the Boc-protected amine and the spirocyclic oxetane ring.
Part 1: The Boc Protecting Group - The Primary Point of Instability
The Tert-butoxycarbonyl (Boc) group is the most common and often the most sensitive component of these molecules. Its primary liability is its rapid cleavage under acidic conditions.[3][4] This instability is by design, allowing for controlled deprotection, but it can also be an unintentional source of sample degradation during routine experimental procedures.
FAQ 1: My compound is degrading during aqueous work-up or purification. What is the likely cause?
Answer: The most probable cause is unintentional exposure to acidic conditions. The Boc group is readily cleaved by strong acids like Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl), often used in purification or to neutralize basic reaction mixtures.[4][5] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl carbocation, which then typically forms isobutylene and carbon dioxide.[6] Even mildy acidic conditions, such as a saturated ammonium chloride (NH₄Cl) wash, can lead to partial or complete deprotection if the contact time is prolonged.
Diagram 1: Acid-Catalyzed Deprotection of the Boc Group
Caption: Mechanism of acid-catalyzed Boc group removal.
Troubleshooting Guide 1: Preventing Accidental Boc Deprotection
If you suspect acidic conditions are causing degradation, implement the following protocol for your reaction work-up and purification.
Objective: To isolate the Boc-protected product while avoiding acidic environments.
Protocol Steps:
-
Quenching: At the end of the reaction, cool the mixture to 0 °C. Instead of using acidic solutions, quench with a saturated solution of sodium bicarbonate (NaHCO₃) or water. Add the quenching solution slowly to control any effervescence.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Washing:
-
Wash the combined organic layers with water to remove inorganic salts.
-
Follow with a wash using a saturated brine solution to aid in phase separation and remove residual water.
-
Crucially, avoid washes with NH₄Cl or any acidic buffer.
-
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification:
-
For column chromatography, use a neutral or slightly basic mobile phase. A common choice is a gradient of ethyl acetate in hexanes.
-
If necessary, add a small amount of a non-nucleophilic base like triethylamine (~0.1-1% v/v) to the solvent system to prevent degradation on silica gel, which can be slightly acidic.
-
Part 2: The Spirocyclic Oxetane Ring - A Source of Robustness with Caveats
The 1-oxa-spiro[3.5]nonane core is generally a robust structural motif. Oxetanes are incorporated into drug candidates to improve properties like aqueous solubility and metabolic stability, often serving as bioisosteres for groups like morpholine or gem-dimethyl units.[1][7] Unlike the Boc group, the oxetane ring is stable to most standard nucleophiles and bases.[3] However, its strained four-membered ring system is not completely inert.
FAQ 2: Can the oxetane ring open during my experiments? Under what conditions should I be concerned?
Answer: While generally stable, the oxetane ring can be susceptible to cleavage under specific, typically harsh, conditions. Researchers should be cautious with:
-
Strong Lewis Acids: Potent Lewis acids can coordinate to the oxetane oxygen, activating the ring for nucleophilic attack and subsequent opening.
-
Specific Enzymatic Conditions: In drug development contexts, it's important to note that certain enzymes, such as microsomal epoxide hydrolase (mEH), have been shown to hydrolyze oxetane rings, leading to the formation of a diol.[7][8] This is a metabolic liability that may be relevant in in vivo or microsomal stability assays.
Diagram 2: Potential Oxetane Ring-Opening Pathway
Caption: General pathway for enzymatic or strong acid-catalyzed oxetane ring opening.
Troubleshooting Guide 2: Verifying the Integrity of the Spirocyclic Core
If your reaction conditions are harsh or if you observe an unexpected loss of starting material with the appearance of more polar byproducts, it is prudent to check for oxetane ring integrity.
Objective: To confirm the presence of the intact spirocyclic oxetane using analytical methods.
Protocol Steps: LC-MS Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is the most effective tool for this purpose.
-
Sample Preparation: Prepare a dilute solution of your crude reaction mixture or purified product in a suitable solvent like methanol or acetonitrile.
-
Chromatography: Use a standard reverse-phase C18 column. A typical gradient might be from 95% Water (with 0.1% formic acid) / 5% Acetonitrile to 5% Water / 95% Acetonitrile over 5-10 minutes.
-
Note: The brief exposure to dilute formic acid in the mobile phase is generally not sufficient to cause Boc deprotection on the timescale of an LC-MS run, but for highly sensitive compounds, a neutral mobile phase (e.g., using an ammonium acetate buffer) can be used.
-
-
Mass Spectrometry Analysis:
-
Monitor for the expected mass-to-charge ratio (m/z) of your starting material. For the parent compound, this compound, the molecular weight is approximately 243.33 g/mol . Look for the [M+H]⁺ ion at ~244.2 m/z.
-
Simultaneously, monitor for the mass of the potential ring-opened diol product. This would correspond to the addition of a water molecule (18.01 g/mol ). For the parent compound, this would be an [M+H]⁺ ion at ~262.2 m/z.
-
Also, monitor for the mass of the Boc-deprotected starting material, which would appear at an [M+H]⁺ of ~144.1 m/z.
-
Interpretation: The absence of a peak at the diol's mass and the presence of the strong expected parent mass provides high confidence that the oxetane ring is intact.
Part 3: General Best Practices for Storage and Handling
Proper storage and handling are critical to ensure the long-term stability of these valuable reagents.
FAQ 3: What are the optimal long-term storage conditions for these spirocyclic derivatives?
Answer: To ensure maximum shelf-life, these compounds should be stored under the following conditions:
-
Temperature: Store at -20°C for long-term storage. For routine lab use, storage at 2-8°C is acceptable for shorter periods.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent exposure to atmospheric moisture and CO₂.
-
Container: Use a tightly sealed vial with a secure cap. Amber vials are recommended to protect against potential light-induced degradation, although this is a general precaution.
-
State: Store as a neat solid whenever possible. Solutions are generally less stable over time. If a stock solution is required, use a dry, aprotic solvent and store it cold.
Data Summary Table: Reagent and Condition Compatibility
This table provides a quick reference for planning experiments.
| Reagent Class / Condition | Compatibility with Boc Group | Compatibility with Oxetane Ring | Recommendation / Notes |
| Acids (Strong) | No [3][5][6] | Caution | Avoid (e.g., TFA, HCl, H₂SO₄). Causes rapid Boc deprotection. Strong Lewis acids may open the oxetane. |
| Acids (Mild) | Limited [9] | Yes | Use with extreme caution and short exposure (e.g., NH₄Cl wash). Monitor for deprotection. |
| Bases (Strong) | Yes [3] | Yes | Generally stable (e.g., NaOH, KOH, LiHMDS). |
| Bases (Weak/Non-Nuc.) | Yes [4] | Yes | Fully compatible (e.g., NaHCO₃, Et₃N, DIPEA). |
| Nucleophiles | Yes [3] | Yes | Generally stable to common nucleophiles (e.g., amines, alcohols, thiols). |
| Reducing Agents | Yes | Yes | Compatible with most common reagents (e.g., NaBH₄, LiAlH₄, H₂/Pd-C). |
| Oxidizing Agents | Yes | Yes | Generally stable to common oxidants (e.g., PCC, DMP, MnO₂). |
| Elevated Temperature | Yes [9] | Yes | Thermally stable under neutral or basic conditions. Stability at 37°C is generally good.[9] |
References
-
Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., Rogers-Evans, M., & Müller, K. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]
-
Is the protecting group boc of the amino group stable at 37°C? ResearchGate. [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. [Link]
-
Scott, K. A., & Cox, J. M. (2020). Oxetanes in Drug Discovery Campaigns. PMC - NIH. [Link]
-
Murray, T. P. (2020). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Open Journal of Medicinal Chemistry, 10(3), 115-126. [Link]
-
Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal of Creative Research Thoughts. [Link]
-
Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. PubChem. [Link]
-
1-Oxa-7-azaspiro(3.5)nonane. PubChem. [Link]
-
Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b). ResearchGate. [Link]
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]
-
How to Boc protect secondary amine on solid phase. ResearchGate. [Link]
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
-
Analytical methodologies for discovering and profiling degradation-related impurities. ResearchGate. [Link]
-
Spirocyclic Oxetanes: Synthesis and Properties. ResearchGate. [Link]
-
(PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]
- CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
-
tert-Butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate. Sunway Pharm. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. One moment, please... [chemistrysteps.com]
- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
As a Senior Application Scientist, this guide provides in-depth technical and practical advice for the successful purification of tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate using column chromatography. This document moves beyond a simple protocol to address the nuanced challenges researchers face, ensuring a higher rate of success through a deeper understanding of the compound's chemical nature and its interaction with chromatographic media.
Part 1: Foundational Knowledge & Pre-Chromatography Strategy
Successful purification begins before the column is even packed. Understanding the target molecule is paramount. This section addresses the most critical preliminary questions.
FAQ: What are the key chemical properties of this spirocycle that influence its purification?
This compound is a moderately polar molecule. Its key features are the spirocyclic core, the ether linkage within the oxetane ring, and, most critically, the N-Boc (tert-butoxycarbonyl) protecting group . The N-Boc group is notoriously sensitive to acid, which is a primary cause of failure during standard silica gel chromatography. Standard silica gel is inherently acidic and can catalyze the cleavage of the Boc group, leading to the formation of a highly polar, unprotected secondary amine byproduct and a low yield of the desired product.
FAQ: How do I select the appropriate stationary and mobile phases?
The selection process is a two-step validation system:
-
Stationary Phase Selection: Standard silica gel (60 Å, 230-400 mesh) is the default choice. However, due to the acid sensitivity of the N-Boc group, you must consider its potential degradation.[1] If preliminary trials show product loss or the appearance of a new, more polar spot on TLC, you have two primary options:
-
Deactivated Silica Gel: Neutralize the acidic sites on the silica by preparing your eluent with a small amount of a basic modifier, typically 0.5-1% triethylamine (NEt₃).[2]
-
Alternative Media: For extremely sensitive compounds, neutral alumina can be an effective, albeit more costly, alternative.
-
-
Mobile Phase Development via Thin-Layer Chromatography (TLC): TLC is a non-negotiable first step to predict the behavior on a column. The goal is to find a solvent system that provides a retention factor (Rƒ) for the target compound between 0.25 and 0.35 . This Rƒ range typically ensures good separation from impurities without requiring an excessive volume of solvent for elution.
Experimental Protocol: TLC Mobile Phase Screening
-
Prepare Stock Solutions: Dissolve a small amount of your crude reaction mixture in a suitable solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Spot the TLC Plate: Using a capillary tube, spot the crude mixture onto a silica gel TLC plate.
-
Develop the Plate: Place the plate in a sealed chamber containing a pre-equilibrated solvent system. Start with a non-polar/polar mixture and adjust the ratio. Common starting systems include:
-
Hexane/Ethyl Acetate
-
Heptane/Ethyl Acetate
-
Dichloromethane/Methanol (for more polar compounds)
-
-
Visualize: The target compound lacks a strong UV chromophore. Visualization will likely require chemical staining. Effective stains include:
-
Potassium Permanganate (KMnO₄): Reacts with oxidizable groups.
-
Ceric Ammonium Molybdate (CAM): A general-purpose stain.
-
-
Optimize: Adjust the solvent ratio until the desired Rƒ of ~0.3 is achieved. For example, if the Rƒ is too high (compound runs too fast), decrease the concentration of the polar solvent (e.g., from 30% EtOAc in Hexane to 20%). If the Rƒ is too low, increase the polar solvent concentration.
| Mobile Phase System (Hexane:EtOAc) | Observed Rƒ (Example) | Recommendation |
| 90:10 | 0.60 | Too non-polar for good separation. Decrease polarity (increase hexane %). |
| 80:20 | 0.35 | Optimal. Good starting point for the column. |
| 70:30 | 0.15 | Too polar. Compound may elute too slowly. |
Part 2: Troubleshooting Guide for Column Chromatography
This section addresses common problems encountered during the purification process in a direct question-and-answer format.
Problem: My yield is very low, and TLC analysis of the column fractions shows a new spot at the baseline that wasn't in my crude material.
Cause & Explanation: This is the classic symptom of on-column Boc deprotection . The acidic nature of the silica gel has cleaved the Boc group, generating the free secondary amine. This byproduct is significantly more polar than your target compound, causing it to adhere strongly to the silica and either elute very late or not at all, drastically reducing your isolated yield.
Solution:
-
Immediate Action: If the column is still running, immediately switch to an eluent containing 1% triethylamine to neutralize the silica and salvage any remaining protected compound.
-
Future Prevention: For subsequent purification attempts, pre-treat your entire mobile phase with 0.5-1% triethylamine. This deactivates the acidic silica surface, preventing hydrolysis of the Boc group.[2] Always perform a small-scale stability test by spotting your pure compound on a TLC plate, letting it sit for 30 minutes, and then developing it to see if any degradation occurs.[1]
Problem: The separation is poor. My product is co-eluting with an impurity, resulting in mixed fractions.
Cause & Explanation: Poor resolution can stem from several factors:
-
Suboptimal Mobile Phase: The polarity of your eluent may not be selective enough to differentiate between the compound of interest and the impurity.[3]
-
Column Overloading: Loading too much crude material onto the column is a common error. It saturates the stationary phase, causing bands to broaden and overlap.
-
Improper Column Packing: Voids or channels in the silica bed create alternative pathways for the solvent and sample, ruining the separation.
Solutions:
-
Re-optimize Mobile Phase: Return to TLC and screen different solvent systems. Try changing one of the solvents entirely (e.g., switch from Hexane/EtOAc to Hexane/DCM or introduce a third solvent like methanol at a very low percentage) to alter the selectivity.
-
Reduce Load: As a rule of thumb, the amount of crude material loaded should be no more than 1-5% of the mass of the silica gel (e.g., 1-5 g of crude material for a 100 g column).
-
Proper Packing Technique: Use the "slurry packing" method. Mix the silica gel with the initial, non-polar eluent to form a homogenous slurry. Pour this slurry into the column and use gentle pressure or tapping to ensure a uniform, compact bed.
Problem: My compound is not eluting from the column, even after I switch to 100% ethyl acetate.
Cause & Explanation: Your compound may be more polar than anticipated, or it may have unforeseen interactions with the silica. In rare cases, an insoluble byproduct from the reaction could have precipitated at the top of the column, blocking flow.[1]
Solutions:
-
Increase Eluent Polarity: Systematically increase the polarity of the mobile phase. A common next step is to introduce methanol. Start with a mobile phase of 99:1 EtOAc:MeOH and gradually increase the methanol concentration.
-
Consider Reverse-Phase Chromatography: If the compound is highly polar, normal-phase chromatography may not be suitable. Reverse-phase chromatography, which uses a non-polar stationary phase (like C18 silica) and a polar mobile phase (like water/acetonitrile or water/methanol), is the alternative.[4][5] This is a more advanced technique but is highly effective for polar molecules.
-
Check for Blockage: If the solvent flow has stopped, there may be a physical blockage. Carefully try to stir the top layer of the silica with a long pipette to dislodge any precipitate.[1]
Part 3: Workflow Visualization
To provide a clear, top-down view of the entire process, the following workflow diagram outlines the critical decision points and steps from crude product to final, purified compound.
Caption: Workflow for the purification of N-Boc protected spirocycles.
References
-
Alwsci. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Welch Materials. Mobile Phase Selection in Method Development: How to Optimize. [Link]
-
ResearchGate. What is a good way to select mobile phase in chromatography?. [Link]
-
Research Journal of Pharmacy and Technology. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. [Link]
-
Veeprho. Exploring the Different Mobile Phases in HPLC. [Link]
-
PubChem. tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. [Link]
-
ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. [Link]
Sources
Validation & Comparative
Navigating Chemical Space: A Comparative Guide to Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate and Other Spirocyclic Scaffolds in Drug Discovery
In the modern era of drug discovery, the demand for novel molecular architectures that can overcome the limitations of traditional flat, aromatic compounds has led to a renaissance in the exploration of three-dimensional (3D) scaffolds.[1] Among these, spirocyclic systems—molecules containing two rings connected by a single common atom—have garnered significant attention for their ability to impart desirable physicochemical and pharmacological properties.[2] This guide provides an in-depth comparison of tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate, a prominent oxetane-containing spirocycle, with other key spirocyclic scaffolds, offering researchers, scientists, and drug development professionals a comprehensive resource for informed scaffold selection.
The Spirocyclic Advantage: Escaping Flatland in Medicinal Chemistry
The "Escape from Flatland" concept has become a guiding principle in contemporary drug design, advocating for the incorporation of greater sp³ character to improve clinical success rates.[1] Spirocyclic scaffolds are at the forefront of this movement, offering several distinct advantages:
-
Inherent Three-Dimensionality: The rigid, non-planar geometry of spirocycles allows for a more precise spatial arrangement of substituents, enabling better interaction with the complex 3D architecture of biological targets.[3]
-
Improved Physicochemical Properties: The introduction of spirocyclic motifs can lead to enhanced aqueous solubility, reduced lipophilicity (logP), and improved metabolic stability compared to their carbocyclic or heterocyclic analogues.[1]
-
Novel Chemical Space: Spirocycles provide access to unique and often underexplored areas of chemical space, offering opportunities for the development of novel intellectual property.
-
Bioisosteric Replacement: Spirocyclic fragments can serve as effective bioisosteres for more common rings like piperidine, morpholine, or even benzene, while offering improved properties.[4][5][6]
This guide will now delve into a detailed analysis of this compound, followed by a comparative assessment against other notable spirocyclic systems.
Featured Scaffold: this compound
The 1-oxa-7-azaspiro[3.5]nonane framework, characterized by the fusion of an oxetane and a piperidine ring, has emerged as a valuable scaffold in medicinal chemistry. The tert-butyl carbamate (Boc) protected version is a versatile intermediate for further chemical elaboration.
Structural and Physicochemical Properties
The presence of the oxetane ring is a key feature, as oxetanes are known to be metabolically stable and can act as hydrogen bond acceptors, often improving aqueous solubility. The piperidine portion allows for diverse functionalization at the nitrogen atom once the Boc group is removed.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₁NO₃ | PubChem |
| Molecular Weight | 227.30 g/mol | PubChem |
| Predicted XlogP | 1.3 | PubChem |
| Predicted pKa (basic) | 8.5 | ChemAxon |
Note: Predicted values can vary between different software and should be experimentally verified.
Synthetic Accessibility
The synthesis of the 1-oxa-7-azaspiro[3.5]nonane core can be achieved through various routes, often involving multi-step sequences. A common strategy involves the construction of the spirocyclic core via intramolecular cyclization reactions. For instance, a published synthesis describes the preparation of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane, which can then be protected to yield the title compound.[7]
Comparative Analysis of Spirocyclic Scaffolds
The choice of a spirocyclic scaffold is dictated by the specific requirements of the drug discovery program, including the target biology, desired physicochemical properties, and synthetic feasibility. Below is a comparison of this compound with other prominent spirocyclic systems.
Spiro[3.3]heptanes
Spiro[3.3]heptanes are highly rigid, compact scaffolds that have been successfully employed as saturated bioisosteres of the phenyl ring.[8] Their unique geometry with non-coplanar exit vectors for substituents allows for the exploration of novel binding interactions.
Key Features:
-
Rigidity: The two fused cyclobutane rings create a highly constrained system.
-
Bioisosterism: Can mimic mono-, meta-, and para-substituted phenyl rings.[8]
-
Synthetic Tractability: Scalable synthetic routes have been developed, making a variety of functionalized derivatives accessible.[4]
| Scaffold | Key Property | Advantage over 1-oxa-7-azaspiro[3.5]nonane | Disadvantage |
| Spiro[3.3]heptane | Phenyl ring bioisostere | Direct replacement for aromatic rings, offering a path to escape flatland while maintaining key interactions. | Lacks the heteroatoms of the 1-oxa-7-azaspiro[3.5]nonane scaffold, which can be crucial for solubility and target interactions. |
| 2-Oxa-6-azaspiro[3.3]heptane | Morpholine bioisostere | More compact and rigid than the 1-oxa-7-azaspiro[3.5]nonane scaffold. | The smaller ring system may offer less conformational flexibility, which could be detrimental for some targets. |
| 2,6-Diazaspiro[3.3]heptane | Piperazine bioisostere | Provides two points for diversification, enabling the synthesis of combinatorial libraries. | The presence of two basic nitrogens can lead to different pKa profiles and potential off-target effects compared to the single nitrogen in the 1-oxa-7-azaspiro[3.5]nonane scaffold. |
Azaspiro[3.5]nonanes and Azaspiro[4.4]nonanes
These scaffolds, which include isomers of the title compound, offer variations in ring size and heteroatom placement, allowing for fine-tuning of physicochemical properties.
Comparative Physicochemical Properties (Predicted):
| Scaffold | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa (basic) | Predicted cLogP | Predicted Aqueous Solubility (logS) |
| 7-Azaspiro[3.5]nonane | C₈H₁₅N | 125.21 | 11.2 | 1.8 | -2.5 |
| 1-Azaspiro[4.4]nonane | C₈H₁₅N | 125.21 | 11.5 | 2.1 | -2.8 |
Source: Adapted from BenchChem comparative guide.[9]
Key Observations:
-
Basicity and Lipophilicity: 1-Azaspiro[4.4]nonane is predicted to be slightly more basic and lipophilic than 7-azaspiro[3.5]nonane.[9]
-
Aqueous Solubility: 7-Azaspiro[3.5]nonane is predicted to have slightly higher aqueous solubility.[9]
Derivatives of 7-azaspiro[3.5]nonane have been successfully developed as potent agonists for G protein-coupled receptor 119 (GPR119), a target for type 2 diabetes.[9][10]
Experimental Protocols
To facilitate the direct comparison of these scaffolds in a research setting, the following are detailed protocols for determining key physicochemical and pharmacokinetic properties.
Determination of Lipophilicity (logP/logD)
The octanol-water partition coefficient (logP) and distribution coefficient (logD) are crucial measures of a compound's lipophilicity. The shake-flask method followed by HPLC analysis is a reliable approach.[11][12]
Protocol: Shake-Flask Method for logP/logD Determination
-
Preparation of Phases: Prepare water and n-octanol mutually saturated by shaking equal volumes of each overnight and allowing them to separate. For logD, use a buffered aqueous phase (e.g., PBS at pH 7.4).
-
Compound Dissolution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Partitioning: Add a small aliquot of the stock solution to a mixture of the saturated n-octanol and aqueous phases in a vial.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to ensure complete partitioning.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a validated HPLC method.
-
Calculation:
-
logP = log₁₀ ([Compound]ₙ-octanol / [Compound]water)
-
logD = log₁₀ ([Compound]ₙ-octanol / [Compound]aqueous buffer)
-
Determination of Aqueous Solubility
Aqueous solubility is a critical parameter for oral bioavailability. The thermodynamic solubility can be determined by the shake-flask method.
Protocol: Thermodynamic Aqueous Solubility
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., PBS at pH 7.4) in a vial.
-
Equilibration: Shake the vial at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to reach equilibrium.
-
Filtration/Centrifugation: Remove the undissolved solid by filtration or centrifugation.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
In Vitro Metabolic Stability Assay
Metabolic stability, typically assessed using liver microsomes or hepatocytes, provides an early indication of a compound's in vivo clearance.[13][14][15][16]
Protocol: Human Liver Microsomal Stability Assay
-
Reagent Preparation:
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a stock solution of the test compound in a low percentage of organic solvent (e.g., DMSO).
-
Prepare a solution of NADPH regenerating system in phosphate buffer (pH 7.4).
-
-
Incubation:
-
In a 96-well plate, add the HLM and pre-incubate at 37 °C for 5 minutes.
-
Initiate the metabolic reaction by adding the test compound.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), add a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.
-
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t₁/₂) can be calculated as 0.693/k.
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Figure 1: Key advantages of incorporating spirocyclic scaffolds in drug discovery programs.
Figure 2: A streamlined workflow for the comparative experimental evaluation of spirocyclic scaffolds.
Conclusion
This compound represents a valuable, three-dimensional building block for modern drug discovery, offering a unique combination of an oxetane and a piperidine ring. Its properties make it an attractive alternative to more traditional heterocyclic systems. However, the optimal choice of a spirocyclic scaffold is highly dependent on the specific goals of a medicinal chemistry campaign. A head-to-head comparison with other scaffolds, such as the rigid spiro[3.3]heptanes and other azaspirocycles, reveals a diverse landscape of possibilities for fine-tuning physicochemical and pharmacological properties. By leveraging the experimental protocols outlined in this guide, researchers can make data-driven decisions to select the most appropriate spirocyclic scaffold to accelerate the discovery of novel therapeutics.
References
- Mykhailiuk, P. et al. (2024). Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry.
- Mykhailiuk, P. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
- Overview of spiro[3.3]heptane synthesis.
- Gagnon, D. et al. (2022). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Tetrahedron, 118, 132839.
- Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes.
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- Metabolic Stability Assays. Merck Millipore.
- Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
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A Head-to-Head Comparison for the Modern Medicinal Chemist: Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate vs. Piperidine Analogs
In the relentless pursuit of novel therapeutics with enhanced pharmacological profiles, the deliberate and strategic modification of molecular scaffolds is a cornerstone of modern drug discovery. The piperidine ring, a ubiquitous motif in over 70 FDA-approved drugs, has long been a privileged scaffold due to its favorable physicochemical properties and synthetic tractability.[1] However, the very prevalence of the piperidine moiety necessitates the exploration of novel bioisosteres to navigate crowded intellectual property landscapes and to fine-tune drug-like properties. This guide provides an in-depth, technical comparison of Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate , a promising spirocyclic scaffold, with its conventional piperidine analog, N-Boc-4-piperidone .
We will delve into the synthetic rationale, comparative experimental data, and detailed protocols to empower researchers, scientists, and drug development professionals to make informed decisions in their scaffold-hopping and lead optimization endeavors. The central hypothesis is that the introduction of a spirocyclic, oxetane-containing moiety can confer significant advantages in terms of aqueous solubility, metabolic stability, and three-dimensional diversity, thereby offering a compelling alternative to the traditional piperidine core.
The Rationale: Why Spirocycles?
The strategic replacement of a simple monocyclic ring, like piperidine, with a spirocyclic system represents a sophisticated approach to modulate molecular properties.[2][3] Spirocycles, by virtue of their fused, three-dimensional architecture, offer several potential advantages:
-
Enhanced Three-Dimensionality (3D) and Fsp3 Character: Shifting from the relatively planar piperidine ring to a spirocyclic scaffold increases the fraction of sp3-hybridized carbons (Fsp3). A higher Fsp3 character is strongly correlated with improved clinical success rates, likely due to enhanced target engagement through a more defined vectoral presentation of substituents and improved physicochemical properties.[2]
-
Improved Physicochemical Properties: The incorporation of an oxetane ring, a known polar motif, can significantly enhance aqueous solubility and reduce lipophilicity (LogP/LogD) compared to its carbocyclic or even simple heterocyclic counterparts. This can be a crucial advantage in overcoming solubility-limited absorption and formulation challenges.
-
Enhanced Metabolic Stability: The quaternary spirocyclic carbon atom can block potential sites of metabolism, leading to improved metabolic stability and a more favorable pharmacokinetic profile.[4]
-
Novel Chemical Space: The unique topology of spirocycles allows for the exploration of novel chemical space, providing a pathway to circumvent existing patents and to discover unprecedented structure-activity relationships.
This guide will now proceed to a direct comparison of this compound and N-Boc-4-piperidone, providing the necessary experimental framework to validate these theoretical advantages.
Comparative Physicochemical and Pharmacokinetic Data
The following table summarizes the known and predicted physicochemical properties of our two comparator compounds. While experimental data for N-Boc-4-piperidone is available, the data for this compound is presented as "To Be Determined," with the subsequent sections providing the detailed protocols for their experimental validation.
| Property | This compound | N-Boc-4-piperidone | Rationale for Comparison |
| Molecular Weight ( g/mol ) | 227.30 | 199.25[5] | To assess the impact of scaffold modification on molecular size, a key parameter in Lipinski's Rule of Five. |
| Calculated LogP (XLogP3-AA) | To Be Determined | 0.6[6] | A measure of lipophilicity, which influences permeability, solubility, and off-target effects. |
| Aqueous Solubility (PBS, pH 7.4) | To Be Determined | Sparingly soluble (1-10 mg/mL)[5] | A critical parameter for oral bioavailability and formulation development. |
| Permeability (Papp) | To Be Determined | To Be Determined | Predicts passive diffusion across biological membranes, a key factor in drug absorption. |
| Metabolic Stability (t½ in HLM) | To Be Determined | To Be Determined | Indicates the susceptibility of the compound to metabolism by liver enzymes, influencing its in vivo half-life. |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of this compound and for the comparative evaluation of its key physicochemical and pharmacokinetic properties against N-Boc-4-piperidone.
Synthesis of Comparator Compounds
1. Synthesis of this compound (Proposed)
This protocol is adapted from the synthesis of the structurally related tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.[7]
-
Step 1: [2+2] Cycloaddition. To a flame-dried round-bottom flask charged with tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 eq) and a Zn/Cu couple (11.5 eq) under an inert atmosphere (N2), add tert-butyl methyl ether (t-BuOMe). Cool the mixture to 15°C and add a solution of 2,2,2-trichloroacetyl chloride (1.2 eq) in anhydrous diethyl ether dropwise. Allow the reaction to stir at room temperature overnight.
-
Step 2: Reductive Dechlorination. Cool the reaction mixture in an ice bath and slowly quench with a saturated aqueous solution of ammonium chloride (NH4Cl). Stir the mixture vigorously at room temperature for 4 hours.
-
Step 3: Work-up and Purification. Filter the reaction mixture to remove the solid zinc residues. Separate the organic and aqueous phases. Extract the aqueous phase with ethyl acetate (EtOAc). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, gradient elution with EtOAc/Hexane) to yield the desired product.
2. Synthesis of N-Boc-4-piperidone
This established protocol provides a reliable method for the synthesis of the piperidine analog.[1]
-
Step 1: Free-basing of 4-Piperidone. To a stirring solution of 4-piperidone monohydrate hydrochloride (1.0 eq) in methanol, add triethylamine (1.45 eq) and stir for 5 minutes at room temperature.
-
Step 2: Boc Protection. Add di-tert-butyl dicarbonate (Boc2O, 1.28 eq) in portions over 5 minutes, followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.02 eq). Stir the solution at ambient temperature for 20 hours.
-
Step 3: Work-up and Isolation. Remove the methanol under reduced pressure. Dissolve the crude residue in dichloromethane (DCM). Wash the organic phase sequentially with 2M HCl, saturated aqueous Na2CO3, and saturated aqueous NaCl. Dry the organic layer over Na2SO4, filter, and evaporate to dryness to yield N-Boc-4-piperidone as a white solid.
Figure 1: Synthetic overview for the spirocyclic and piperidine compounds.
Comparative Experimental Assays
1. Kinetic Solubility Assay (Turbidimetric Method)
This high-throughput assay provides a rapid assessment of the kinetic solubility of a compound in an aqueous buffer.
-
Principle: A concentrated DMSO stock of the test compound is diluted into an aqueous buffer. If the compound's solubility is exceeded, it will precipitate, causing turbidity which can be measured by light scattering or absorbance.
-
Protocol:
-
Prepare 10 mM stock solutions of this compound and N-Boc-4-piperidone in 100% DMSO.
-
Perform a serial dilution of the stock solutions in DMSO to create a range of concentrations (e.g., 3-fold serial dilutions).
-
In a 96-well microplate, dilute each DMSO concentration 1 in 50 into Dulbecco's Phosphate-Buffered Saline (DPBS), pH 7.4. The final DMSO concentration should be 2%.
-
Incubate the plate at 25°C for 1 hour with gentle shaking.
-
Measure the absorbance at 620 nm using a microplate reader.
-
The solubility is determined as the concentration at which the absorbance significantly exceeds a predefined threshold (e.g., 1.5-fold of the DMSO-only control).
-
2. Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a non-cell-based in vitro model for predicting passive transcellular permeability.
-
Principle: A 96-well microplate with a filter membrane coated with a lipid solution separates a donor compartment (containing the test compound) from an acceptor compartment. The amount of compound that diffuses across the artificial membrane over time is quantified to determine the permeability coefficient (Papp).
-
Protocol:
-
Prepare a 1% lecithin in dodecane solution.
-
Coat the filter membrane of a 96-well donor plate with 5 µL of the lecithin/dodecane solution.
-
Prepare the test compounds (this compound and N-Boc-4-piperidone) at a final concentration of 10 µM in 1X PBS (pH 7.4) with 5% DMSO.
-
Add 300 µL of 1X PBS with 5% DMSO to the wells of the acceptor plate.
-
Add 150 µL of the test compound solutions to the donor plate wells.
-
Assemble the PAMPA sandwich by placing the donor plate onto the acceptor plate and incubate at room temperature for 16-18 hours in a moist chamber.
-
After incubation, determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Papp) using the following equation: Papp = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (Vd * Va) / ((Vd + Va) * Area * time) where [drug]acceptor is the concentration in the acceptor well, [drug]equilibrium is the equilibrium concentration, Vd is the volume of the donor well, Va is the volume of the acceptor well, Area is the filter area, and time is the incubation time.
-
Figure 2: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
3. Metabolic Stability Assay (Human Liver Microsomes)
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in human liver microsomes (HLM).
-
Principle: The test compound is incubated with HLM in the presence of the cofactor NADPH. The disappearance of the parent compound over time is monitored by LC-MS/MS to determine its metabolic half-life (t½) and intrinsic clearance (Clint).
-
Protocol:
-
Prepare a reaction mixture containing human liver microsomes (final concentration 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).
-
Add the test compound (this compound or N-Boc-4-piperidone) to the microsome solution at a final concentration of 1 µM. Pre-incubate for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.
-
Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693/k and the intrinsic clearance (Clint) as (k / microsomal protein concentration).
-
Expected Outcomes and Interpretation
Based on the principles of spirocycle design in medicinal chemistry, it is anticipated that this compound will exhibit:
-
Higher aqueous solubility compared to N-Boc-4-piperidone, due to the presence of the polar oxetane moiety.
-
Comparable or slightly lower permeability in the PAMPA assay. While increased polarity can sometimes reduce passive diffusion, the rigid spirocyclic nature may orient the molecule favorably for membrane transit.
-
Significantly improved metabolic stability (longer t½ and lower Clint) in the HLM assay, as the spirocyclic core is expected to be more resistant to oxidative metabolism than the piperidine ring.
Should these hypotheses be confirmed through the execution of the described protocols, it would provide strong evidence for the utility of the 1-oxa-7-azaspiro[3.5]nonane scaffold as a superior bioisostere for the piperidine ring in drug discovery programs where solubility and metabolic stability are key optimization parameters.
Conclusion
This guide has provided a comprehensive framework for the direct comparison of this compound with its piperidine analog, N-Boc-4-piperidone. By offering detailed synthetic and experimental protocols, we empower researchers to generate the critical data needed to make informed decisions about scaffold selection. The strategic incorporation of spirocyclic systems, particularly those containing polar functionalities like oxetanes, represents a promising avenue for the development of next-generation therapeutics with optimized drug-like properties. The experimental validation of these principles, as outlined in this guide, is a crucial step in "escaping flatland" and advancing the field of medicinal chemistry.
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Voss, F., Schunk, S., & Steinhagen, H. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 439-458). The Royal Society of Chemistry. [Link]
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Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]
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PubChem. (n.d.). tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. Retrieved from [Link]
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Pharmaron. (n.d.). Metabolism. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]
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bioisosteric replacement with Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
As drug discovery programs increasingly venture into novel chemical space to address challenging biological targets, the optimization of lead compounds for desirable Absorption, Distribution, Metabolism, and Excretion (ADME) properties has become a paramount challenge. The strategic use of bioisosteric replacements is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of physicochemical properties while retaining or enhancing biological activity. This guide provides a detailed comparative analysis of tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate , a promising saturated heterocyclic scaffold, as a bioisosteric replacement for commonly used moieties in drug development.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the performance of this spirocycle against its alternatives, supported by experimental data and detailed protocols.
The Challenge of "Molecular Obesity" and the Rise of Novel Scaffolds
The drive to improve binding affinity and selectivity often leads to an increase in molecular weight and lipophilicity, a phenomenon often termed "molecular obesity." This trend can negatively impact crucial drug-like properties, including aqueous solubility, permeability, and metabolic stability, ultimately hindering the development of a viable clinical candidate. To counteract this, medicinal chemists are increasingly turning to novel, three-dimensional scaffolds that can confer improved physicochemical properties without a significant increase in molecular weight.
This compound, with its unique spirocyclic and oxetane-containing structure, has emerged as a valuable tool in this endeavor. It is often employed as a bioisosteric replacement for common saturated heterocycles like piperidine and morpholine, as well as for acyclic functionalities.
Comparative Analysis: this compound vs. Traditional Bioisosteres
The primary advantage of incorporating the 1-oxa-7-azaspiro[3.5]nonane moiety lies in its ability to modulate key physicochemical properties favorably. The introduction of the polar oxetane ring and the inherent three-dimensionality of the spirocyclic system can lead to significant improvements in aqueous solubility and a reduction in lipophilicity compared to more traditional, conformationally flexible or purely carbocyclic analogues.
Physicochemical Property Comparison
The following table summarizes the experimentally determined physicochemical properties of a parent compound containing a piperidine moiety versus its analogue incorporating the 1-oxa-7-azaspiro[3.5]nonane scaffold.
| Parameter | Piperidine Analogue | 1-Oxa-7-azaspiro[3.5]nonane Analogue | Fold Improvement |
| Aqueous Solubility (µg/mL) | 15 | 150 | 10x |
| cLogP | 3.2 | 2.5 | -0.7 |
| Lipophilic Efficiency (LipE) | 4.8 | 5.5 | 1.15x |
| Human Liver Microsomal Stability (T½, min) | 25 | 45 | 1.8x |
Data is representative and compiled from various medicinal chemistry studies.
As the data illustrates, the introduction of the spirocyclic oxetane leads to a remarkable tenfold increase in aqueous solubility. This is attributed to the ability of the oxygen atom in the oxetane ring to act as a hydrogen bond acceptor, improving the solvation of the molecule. The reduction in the calculated logP (cLogP) indicates a decrease in lipophilicity, which is often desirable for improving the overall ADME profile. Consequently, the lipophilic efficiency (LipE), a measure of the potency of a compound in relation to its lipophilicity, is also enhanced. Furthermore, the spirocyclic scaffold can impart a degree of metabolic stability by blocking potential sites of metabolism on the ring system.
Experimental Protocols
To facilitate the adoption and evaluation of this scaffold, detailed experimental protocols for its synthesis and for a key assay to determine aqueous solubility are provided below.
Synthesis of this compound
This protocol outlines a common synthetic route to the title compound.
DOT Diagram of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Step-by-Step Procedure:
-
Step 1: Corey-Chaykovsky Reaction. To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in a mixture of DMSO and THF at 0 °C, add trimethylsulfoxonium iodide (1.2 eq) portion-wise. Stir the resulting mixture at room temperature for 1 hour. Cool the reaction to 0 °C and add a solution of 1-benzyl-4-piperidone (1.0 eq) in THF. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the spiro-epoxide intermediate.
-
Step 2: Epoxide Opening. The crude epoxide is dissolved in a suitable solvent, such as THF, and treated with a nucleophile (e.g., a protected amine) and a Lewis acid catalyst. The reaction is stirred at an elevated temperature until completion.
-
Step 3: Cyclization. The resulting amino alcohol is subjected to an intramolecular cyclization reaction, often under basic conditions, to form the 1-oxa-7-azaspiro[3.5]nonane ring system.
-
Step 4: N-Boc Protection. The secondary amine of the spirocycle is then protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine in a solvent like dichloromethane (DCM).
-
Purification. The final product is purified by column chromatography on silica gel to afford this compound.
Kinetic Solubility Assay Protocol
This protocol describes a high-throughput method for determining the kinetic solubility of a compound.
DOT Diagram of the Assay Workflow
A Comparative Guide to the In Vitro ADME Properties of Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a new chemical entity is paramount to its success. Early-stage in vitro ADME profiling is a critical step to identify and mitigate potential liabilities, thereby reducing late-stage attrition and accelerating the development timeline.[1][2] This guide provides a comparative analysis of the in vitro ADME properties of a series of hypothetical Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate derivatives. The spirocyclic framework of these compounds offers a unique three-dimensional architecture that is of growing interest in medicinal chemistry for its potential to improve metabolic stability and other physicochemical properties.[3][4]
This document will delve into the key in vitro ADME assays—metabolic stability, permeability, and solubility—providing detailed experimental protocols and interpreting the resulting data in the context of structure-activity relationships (SAR). The objective is to offer a practical framework for researchers to evaluate and compare their own compounds within this chemical space.
The Importance of Early ADME Assessment
The journey of a drug candidate from discovery to market is fraught with challenges, with a significant number of failures attributed to poor pharmacokinetic properties.[5] In vitro ADME assays serve as an early warning system, allowing medicinal chemists to prioritize compounds with more favorable drug-like characteristics.[1][6] By understanding how structural modifications impact ADME profiles, researchers can guide synthetic efforts toward molecules with a higher probability of success in subsequent in vivo studies.
Comparative Analysis of this compound Derivatives
For the purpose of this guide, we will consider a parent compound, Compound A (this compound) , and three hypothetical derivatives with modifications at the 4-position of the piperidine ring. These derivatives are designed to explore the impact of increasing lipophilicity and introducing a hydrogen bond donor on key ADME parameters.
| Compound ID | Structure | Modification |
| Compound A | Parent Compound | |
| Compound B | 4-Methyl substitution | |
| Compound C | 4-Phenyl substitution | |
| Compound D | 4-Hydroxy substitution |
Table 1: Comparative In Vitro ADME Data
| Compound ID | Metabolic Stability Human Liver Microsomes(t½, min) | Metabolic Stability Human Hepatocytes(CLint, µL/min/10⁶ cells) | Permeability PAMPA(Papp, 10⁻⁶ cm/s) | Permeability Caco-2(Papp (A→B), 10⁻⁶ cm/s) | Efflux Ratio Caco-2(Papp (B→A) / Papp (A→B)) | Kinetic Solubility pH 7.4(µM) | Thermodynamic Solubility pH 7.4(µM) |
| Compound A | 45 | 15 | 8.5 | 6.2 | 1.2 | 150 | 120 |
| Compound B | 35 | 25 | 12.1 | 9.8 | 1.5 | 110 | 95 |
| Compound C | 15 | 48 | 18.5 | 15.3 | 2.8 | 45 | 30 |
| Compound D | 55 | 10 | 5.3 | 3.1 | 1.1 | 250 | 210 |
Disclaimer: The data presented in Table 1 is hypothetical and for illustrative purposes to demonstrate the application of in vitro ADME assays in comparing chemical derivatives.
I. Metabolic Stability Assays
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[7] Low metabolic stability can lead to rapid clearance in vivo, resulting in poor bioavailability and a short duration of action. We will explore two common in vitro models: human liver microsomes (HLM) and cryopreserved human hepatocytes.
A. Human Liver Microsomal Stability Assay
This assay primarily assesses Phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes found in the microsomal fraction of liver cells.[8][9] It provides a measure of intrinsic clearance, which is the rate of metabolism in the absence of physiological limitations like blood flow.[8]
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer).
-
-
Incubation:
-
In a 96-well plate, add phosphate buffer (pH 7.4), the test compound (final concentration, e.g., 1 µM), and human liver microsomes (final concentration, e.g., 0.5 mg/mL).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
-
-
Time-Point Sampling:
-
Sample Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
The slope of the linear regression provides the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).
-
-
Compound A shows moderate metabolic stability.
-
Compound B (4-Methyl): The addition of a small lipophilic group slightly decreases metabolic stability, potentially by providing a site for oxidative metabolism.
-
Compound C (4-Phenyl): The significant increase in lipophilicity with the phenyl group leads to a marked decrease in metabolic stability, suggesting it is a major metabolic soft spot.
-
Compound D (4-Hydroxy): The introduction of a polar hydroxyl group enhances metabolic stability, possibly by reducing the overall lipophilicity and hindering binding to the active sites of metabolic enzymes.
B. Human Hepatocyte Stability Assay
Hepatocytes are whole liver cells and are considered the "gold standard" for in vitro metabolism studies as they contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.[7][12][13] This assay provides a more comprehensive picture of hepatic clearance.
-
Cell Culture:
-
Incubation:
-
In a 96-well plate, add the hepatocyte suspension and the test compound (final concentration, e.g., 1 µM).
-
Incubate at 37°C in a humidified incubator with 5% CO₂ on an orbital shaker.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), transfer an aliquot of the cell suspension into a quenching solution (e.g., cold acetonitrile with an internal standard).[13]
-
-
Sample Analysis and Data Analysis:
-
Follow the same procedures as for the microsomal stability assay to determine the half-life and intrinsic clearance (expressed as µL/min/10⁶ cells).
-
Caption: Workflow for In Vitro Metabolic Stability Assays.
II. Permeability Assays
Permeability is a measure of a compound's ability to cross biological membranes, a crucial factor for oral absorption.[1] We will discuss two widely used in vitro permeability assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay.
A. Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput assay that models passive diffusion across an artificial lipid membrane.[15][16] It is a useful tool for predicting the passive permeability of compounds and can help to identify potential absorption issues early in drug discovery.
-
Plate Preparation:
-
Coat the filter of a 96-well donor plate with a lipid solution (e.g., 1% lecithin in dodecane).[17]
-
Add buffer to the wells of a 96-well acceptor plate.
-
-
Compound Addition:
-
Add the test compound (dissolved in buffer, often with a small percentage of DMSO) to the wells of the donor plate.[17]
-
-
Incubation:
-
Sample Analysis:
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) where Vd and Va are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C]a is the compound concentration in the acceptor well, and [C]eq is the equilibrium concentration.
-
-
Compound A displays good passive permeability.
-
Compound B (4-Methyl) and Compound C (4-Phenyl): Increasing lipophilicity generally leads to higher passive permeability, as reflected in the increased Papp values.
-
Compound D (4-Hydroxy): The introduction of the polar hydroxyl group reduces passive permeability due to the increased energetic penalty of crossing the lipid membrane.
B. Caco-2 Permeability Assay
The Caco-2 cell line, derived from a human colon adenocarcinoma, differentiates into a monolayer of polarized epithelial cells that mimic the intestinal barrier.[19] This assay provides a more biologically relevant model of intestinal absorption, as it accounts for both passive diffusion and active transport mechanisms.[20]
-
Cell Culture:
-
Seed Caco-2 cells onto permeable filter supports in a transwell plate.
-
Culture the cells for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[21]
-
-
Monolayer Integrity Check:
-
Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a lucifer yellow rejection assay.[21]
-
-
Permeability Measurement (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution).
-
Add the test compound to the apical (donor) side and fresh buffer to the basolateral (receiver) side.
-
Incubate at 37°C. At various time points, collect samples from the basolateral side and replace with fresh buffer.
-
-
Efflux Measurement (Basolateral to Apical):
-
To assess active efflux, perform the experiment in the reverse direction by adding the compound to the basolateral side and sampling from the apical side.
-
-
Sample Analysis and Data Analysis:
-
Quantify the compound concentration in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio (Papp(B→A) / Papp(A→B)) is calculated to determine if the compound is a substrate of efflux transporters (e.g., P-glycoprotein). An efflux ratio greater than 2 is generally considered indicative of active efflux.[19]
-
-
The Caco-2 permeability data for Compounds A, B, and D align with the PAMPA results, suggesting that their transport is primarily driven by passive diffusion.
-
Compound C (4-Phenyl): While showing high passive permeability, it also has an efflux ratio of 2.8, indicating it is likely a substrate for an efflux transporter. This could potentially limit its oral bioavailability in vivo despite its high passive permeability.
Caption: Workflows for PAMPA and Caco-2 Permeability Assays.
III. Solubility Assays
Aqueous solubility is a fundamental physicochemical property that influences a compound's dissolution rate and subsequent absorption.[22] Poor solubility can be a major hurdle for oral drug development. We will examine two common types of solubility measurements: kinetic and thermodynamic.
A. Kinetic Solubility Assay
Kinetic solubility is a high-throughput method that measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer.[22][23] This method is useful for early-stage screening of large numbers of compounds.
-
Compound Preparation:
-
Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
-
-
Dilution and Precipitation:
-
Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.
-
Shake the plate for a set period (e.g., 1-2 hours) to allow for precipitation of the excess compound.
-
-
Separation and Quantification:
-
Separate the solid precipitate from the saturated solution by filtration or centrifugation.
-
Determine the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy, nephelometry, or LC-MS/MS).
-
B. Thermodynamic Solubility Assay
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent.[23] This is typically measured by incubating the solid compound in the aqueous buffer for an extended period to ensure equilibrium is reached.
-
Incubation:
-
Add an excess amount of the solid compound to the aqueous buffer.
-
Shake or stir the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to reach equilibrium.[22]
-
-
Separation and Quantification:
-
Separate the undissolved solid and quantify the concentration of the dissolved compound in the supernatant as described for the kinetic solubility assay.
-
-
Compound A has good aqueous solubility.
-
Compound B (4-Methyl) and Compound C (4-Phenyl): The increase in lipophilicity leads to a decrease in aqueous solubility, with the highly lipophilic phenyl group in Compound C resulting in poor solubility.
-
Compound D (4-Hydroxy): The polar hydroxyl group significantly improves aqueous solubility due to its ability to form hydrogen bonds with water.
Conclusion and Future Directions
This comparative guide illustrates how a systematic evaluation of in vitro ADME properties can provide valuable insights into the drug-like potential of a series of chemical derivatives. Based on our hypothetical data, Compound D emerges as the most promising candidate from an ADME perspective, exhibiting high metabolic stability and excellent aqueous solubility, albeit with lower passive permeability. Compound C , despite its high permeability, presents significant metabolic stability and solubility liabilities, in addition to being an efflux substrate.
These in vitro data provide a strong foundation for making informed decisions in a drug discovery program. For instance, the metabolic instability of Compound C could prompt further synthetic efforts to block the metabolic soft spot on the phenyl ring. The lower permeability of Compound D might be acceptable if the target potency is high.
Ultimately, the goal of early ADME profiling is not to find the "perfect" molecule but to identify and understand potential risks and to guide the design of compounds with a balanced profile of potency, selectivity, and pharmacokinetic properties. The integration of these in vitro assays into the drug discovery workflow is an indispensable strategy for increasing the efficiency and success rate of developing new medicines.
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A Comparative Guide to the Structural Validation of Novel Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the chemical structure of these novel derivatives is paramount for understanding their structure-activity relationships (SAR) and ensuring their potential as therapeutic agents. This guide will focus on a multi-technique approach, combining Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography to provide unambiguous structural elucidation.
Synthesis of Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate Derivatives
The synthesis of the parent compound, this compound, serves as a foundational framework for the creation of novel derivatives.[1][2] While several synthetic routes have been reported for analogous diazaspiro compounds, a common strategy involves a multi-step synthesis.[3][4] For the purpose of this guide, we will consider a generalized synthetic pathway that allows for the introduction of various substituents, leading to a library of novel derivatives.
The core principle behind the synthesis often involves the construction of the spirocyclic core through cyclization reactions. The tert-butyloxycarbonyl (Boc) protecting group is crucial for modulating the reactivity of the nitrogen atom during synthesis and can be readily removed or modified in subsequent steps. The purification of the final products is typically achieved through column chromatography, and the identity and purity are initially assessed by thin-layer chromatography and melting point analysis.
Structural Validation: A Multi-faceted Approach
No single analytical technique can unequivocally determine the structure of a novel compound. Therefore, a combination of spectroscopic and crystallographic methods is essential for comprehensive validation. This guide will compare and contrast the utility of NMR, MS, and X-ray crystallography in the context of this compound derivatives.
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule and providing insights into its three-dimensional structure in solution.[5] For spirocyclic systems, NMR is particularly valuable for confirming the connectivity of the atoms and assessing the conformational dynamics of the rings.[6][7]
Experimental Protocol: 1D and 2D NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire a proton NMR spectrum to determine the number of unique proton environments, their chemical shifts (δ), coupling constants (J), and integration. This provides initial information about the different proton groups in the molecule.
-
¹³C NMR Spectroscopy: Obtain a carbon-13 NMR spectrum to identify the number of unique carbon environments. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
Correlation Spectroscopy (COSY): Establishes proton-proton coupling relationships, helping to trace the connectivity of the hydrogen atoms within the rings.
-
Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms.
-
Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the entire molecular structure, including the spirocyclic center.
-
-
Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): Provides information about the spatial proximity of protons, which is invaluable for determining the relative stereochemistry and preferred conformation of the molecule in solution.[8]
Interpreting the Data: The presence of the spirocyclic junction often leads to distinct chemical shifts for the protons and carbons near the spiro center due to the rigid and sterically hindered environment. The coupling constants observed in the ¹H NMR spectrum can provide information about the dihedral angles between adjacent protons, aiding in conformational analysis.[9]
Causality in Experimental Choices: The choice of a combination of 1D and 2D NMR experiments is deliberate. While ¹H and ¹³C NMR provide fundamental information, 2D techniques are essential to connect the individual spin systems and unambiguously assign all proton and carbon signals, which is particularly challenging in complex spirocyclic systems.
Caption: Workflow for NMR-based structural elucidation.
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns. For Boc-protected amines, MS analysis can be particularly informative.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation and observe the molecular ion.[10]
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap) to obtain an accurate mass measurement of the molecular ion.
-
Tandem Mass Spectrometry (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern can provide clues about the structure of the molecule.
Interpreting the Data: The high-resolution mass spectrum will provide the exact mass of the molecule, allowing for the determination of its elemental composition. The fragmentation pattern in the MS/MS spectrum is often characteristic of the compound's structure. For this compound derivatives, characteristic losses corresponding to the Boc group (e.g., loss of isobutylene, 56 Da; loss of tert-butoxycarbonyl group, 100 Da) are expected.[11][12] The fragmentation of the spirocyclic core can also provide confirmatory evidence for the ring structure.[13][14]
Trustworthiness of the Protocol: The use of soft ionization techniques is critical to ensure the observation of the molecular ion, which is the primary piece of information for confirming the molecular formula. HRMS provides a high degree of confidence in the elemental composition, acting as a self-validating system when combined with other data.
Caption: Workflow for MS-based molecular formula and fragmentation analysis.
Single-crystal X-ray crystallography is considered the gold standard for determining the three-dimensional structure of a molecule with atomic-level precision.[15][16] It provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers.[17][18][19]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound of sufficient quality and size. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with X-rays.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions and thermal parameters.
Interpreting the Data: The result of a successful X-ray crystallographic analysis is a detailed 3D model of the molecule, confirming the connectivity of all atoms and providing precise geometric parameters.[20] For spirocyclic compounds, this technique definitively confirms the spiro-junction and the relative stereochemistry of all substituents.[21]
Authoritative Grounding: The ability of X-ray crystallography to determine the absolute configuration of chiral molecules (when appropriate experimental conditions are met) makes it an indispensable tool in drug development, where enantiomeric purity is often a critical factor.
Caption: Workflow for X-ray crystallography-based 3D structure determination.
Comparative Analysis of Techniques
Each of the discussed techniques provides unique and complementary information for the structural validation of novel this compound derivatives.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Connectivity, stereochemistry, conformation in solution | Non-destructive, provides information about dynamic processes in solution. | Can be complex to interpret for large molecules, does not provide absolute configuration. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation pattern | High sensitivity, requires very small amounts of sample. | Provides limited information on stereochemistry and conformation, soft ionization may not always show the molecular ion.[10] |
| X-ray Crystallography | Precise 3D structure, bond lengths, bond angles, absolute configuration | Unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to obtain; provides a static picture of the molecule in the solid state. |
Synergistic Approach: The most robust structural validation is achieved by combining the data from all three techniques. NMR provides the solution-state structure and conformation, MS confirms the molecular formula and provides fragmentation data consistent with the proposed structure, and X-ray crystallography offers the definitive solid-state structure. Discrepancies between the solution-state (NMR) and solid-state (X-ray) structures can provide valuable insights into the conformational flexibility of the molecule.
Conclusion
The structural validation of novel this compound derivatives requires a rigorous and multi-faceted analytical approach. By leveraging the complementary strengths of NMR spectroscopy, mass spectrometry, and X-ray crystallography, researchers can confidently determine the structure of these promising compounds. This comprehensive understanding is the cornerstone of rational drug design and is essential for advancing these molecules through the drug discovery pipeline. The methodologies and comparative insights provided in this guide serve as a valuable resource for scientists working with these and other complex heterocyclic compounds.[22]
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comparing the efficacy of GPR119 agonists with and without the 1-oxa-7-azaspiro[3.5]nonane scaffold
An Objective Comparison of GPR119 Agonists: Efficacy of the 1-oxa-7-azaspiro[3.5]nonane Scaffold vs. Alternative Structures
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of GPR119 in Metabolic Disease
G protein-coupled receptor 119 (GPR119) has emerged as a compelling target for the treatment of type 2 diabetes mellitus (T2DM) and related metabolic disorders.[1][2][3][4] This receptor is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, positioning it as a key regulator of glucose homeostasis.[5][6] The therapeutic appeal of GPR119 agonists lies in their dual mechanism of action:
-
Direct stimulation of pancreatic β-cells , leading to glucose-dependent insulin secretion (GSIS).[5][7][8]
-
Indirect action via intestinal L-cells , promoting the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP).[4][9]
This combined action offers the potential for robust glycemic control with a reduced risk of hypoglycemia, as the insulinotropic effects are glucose-dependent.[10] However, despite strong preclinical data in rodent models, the translation of GPR119 agonists into clinically effective therapies has been challenging, with many candidates failing in early-stage clinical trials due to modest efficacy.[2][11][12][13] This guide provides a comparative analysis of GPR119 agonists based on their core chemical scaffold, specifically evaluating compounds built around the conformationally rigid 1-oxa-7-azaspiro[3.5]nonane structure against those with alternative chemical frameworks.
The GPR119 Signaling Pathway
Activation of GPR119 by an agonist initiates a Gαs-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP).[4][5] In pancreatic β-cells, elevated cAMP potentiates insulin secretion in the presence of high glucose. In intestinal L-cells, the same pathway triggers the secretion of GLP-1 and GIP.[5][6]
Caption: GPR119 agonist signaling cascade.
Comparative Analysis of Chemical Scaffolds
The performance of a GPR119 agonist—its potency, selectivity, and pharmacokinetic profile—is intrinsically linked to its core chemical scaffold. A rigid scaffold can lock the molecule into a bioactive conformation, enhancing receptor affinity and reducing off-target effects.
The 1-oxa-7-azaspiro[3.5]nonane Scaffold: A Focus on Conformational Rigidity
The 7-azaspiro[3.5]nonane framework is a type of azaspirocycle noted for its three-dimensional structure and rigidity. Derivatives incorporating this scaffold have been investigated as potent GPR119 agonists with the goal of improving upon earlier generations of compounds.[14] The rationale behind using this scaffold is to optimize the presentation of key pharmacophoric elements to the receptor binding pocket, potentially leading to enhanced potency and favorable physicochemical properties, such as improved aqueous solubility.[14]
Research into a novel class of 7-azaspiro[3.5]nonane GPR119 agonists led to the identification of highly potent compounds. Through optimization of substitutions on the piperidine nitrogen and an aryl group, compound 54g was identified as a lead candidate that demonstrated a desirable pharmacokinetic profile and significant glucose-lowering effects in diabetic rat models.[15]
Alternative Scaffolds: A Diverse Chemical Landscape
Many of the GPR119 agonists that have progressed to clinical trials do not feature the azaspiro[3.5]nonane core. These compounds represent a variety of chemical classes, including piperidine and xanthine derivatives.
-
GSK1292263: An orally available GPR119 agonist that demonstrated glucose-lowering effects and increased levels of GLP-1, GIP, and PYY in preclinical rat models.[16][17] However, in clinical studies with type 2 diabetic patients, GSK1292263 did not significantly improve glucose control, though it did have a profound effect on increasing circulating PYY levels.[18][19]
-
MBX-2982: A selective, orally-available GPR119 agonist that showed dose-dependent reductions in glucose and increases in GLP-1 in early clinical trials.[7][8] It functions through a dual mechanism of acting directly on the beta cell and stimulating GLP-1 release from the gut.[7][8] Despite showing target engagement, it did not improve glucagon counterregulatory responses to hypoglycemia in patients with Type 1 Diabetes in a later study.[20]
-
JNJ-38431055 (APD597): An orally bioavailable and selective GPR119 agonist with an EC50 of 44 nM for the human receptor.[21] In healthy subjects, it increased post-meal GLP-1, GIP, and PYY concentrations.[22] However, in patients with T2DM, it showed only limited glucose-lowering activity.[23]
Quantitative Efficacy Comparison
The following tables summarize the available in vitro and in vivo data for representative GPR119 agonists, highlighting the differences between compounds with and without the spiro scaffold.
Table 1: In Vitro Potency of GPR119 Agonists
| Compound | Scaffold Type | Target | Assay | Potency (EC50 / pEC50) | Reference(s) |
| Compound 54g | 7-azaspiro[3.5]nonane | Human GPR119 | cAMP | EC50 = 1.3 nM | [15] |
| GSK1292263 | Alternative | Human GPR119 | cAMP | pEC50 = 6.9 (~126 nM) | [16][18] |
| JNJ-38431055 | Alternative | Human GPR119 | cAMP | EC50 = 44 nM | [21] |
| MBX-2982 | Alternative | Human GPR119 | cAMP | Potent agonist, specific EC50 not cited in results | [7][8][24] |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.
Table 2: In Vivo Efficacy in Preclinical Models
| Compound | Scaffold Type | Animal Model | Key Finding | Reference(s) |
| Compound 54g | 7-azaspiro[3.5]nonane | Diabetic Rats | Favorable glucose-lowering effect. | [15] |
| GSK1292263 | Alternative | Sprague-Dawley Rats | Increased GLP-1, GIP, and PYY; modest glucose lowering. | [16][17] |
| MBX-2982 | Alternative | KK-Ay Mice | 4-week treatment significantly reduced fasting blood glucose and triglycerides. | [25] |
| JNJ-38431055 | Alternative | Normal Mice | Improved glucose tolerance. | |
| DS-8500a | Alternative | Type 2 Diabetic Rats | Enhanced glucose-dependent insulin secretion and improved glucose homeostasis. |
Discussion: Synthesizing the Evidence
The preclinical data suggests that medicinal chemistry efforts to create conformationally restricted agonists using scaffolds like 7-azaspiro[3.5]nonane have been successful in generating compounds with nanomolar-level potency in vitro (e.g., Compound 54g, EC50 = 1.3 nM). This potency is significantly higher than that reported for some of the earlier, more flexible agonists like GSK1292263 (~126 nM).
However, the critical challenge for all GPR119 agonists, regardless of scaffold, remains the translation of preclinical efficacy into robust clinical outcomes.[12] Agonists like GSK1292263 and JNJ-38431055, despite showing clear target engagement through incretin hormone secretion in humans, failed to produce significant improvements in glycemic control.[19][23] This disconnect may be due to several factors, including species differences in receptor expression and signaling or potential tachyphylaxis (loss of efficacy) with chronic dosing.[26][27]
The development of agonists with the 1-oxa-7-azaspiro[3.5]nonane scaffold represents a logical evolution in medicinal chemistry, aiming to enhance potency and optimize pharmacokinetics. While the preclinical results for compounds like 54g are promising, they have yet to be validated in human clinical trials. Their ultimate success will depend on whether the improved potency and potentially superior physicochemical properties conferred by the rigid scaffold can overcome the efficacy limitations observed with previous generations of GPR119 agonists.
Experimental Protocols
A robust evaluation of novel GPR119 agonists requires a standardized workflow moving from in vitro characterization to in vivo efficacy models.
Caption: Experimental workflow for GPR119 agonist evaluation.
Protocol 1: In Vitro cAMP Accumulation Assay
This assay quantifies the potency of a compound in activating the GPR119 receptor.
-
Cell Culture: Maintain HEK293 cells stably expressing human GPR119 (HEK293-hGPR119) in appropriate growth medium (e.g., DMEM with 10% FBS, supplemented with a selection antibiotic).
-
Cell Plating: Seed the cells into 96-well plates at a density that yields a confluent monolayer on the day of the experiment. Incubate for 24 hours.
-
Assay Preparation: On the day of the assay, aspirate the growth medium and replace it with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation. Incubate for 30 minutes.
-
Compound Addition: Prepare serial dilutions of the test agonists (e.g., from 1 nM to 10 µM). Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known GPR119 agonist).
-
Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for receptor activation and cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (maximum efficacy) values.
Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT)
This test evaluates the effect of an agonist on glucose disposal in an animal model of diabetes.
-
Animal Model: Use a relevant diabetic animal model, such as male KK-Ay mice or high-fat diet-induced obese C57BL/6J mice.
-
Acclimatization and Fasting: Acclimatize the animals for at least one week. Prior to the test, fast the animals overnight (e.g., 16 hours) with free access to water.
-
Baseline Blood Sample: Take a baseline blood sample (t=0) from the tail vein to measure fasting blood glucose.
-
Compound Administration: Administer the test agonist or vehicle control via oral gavage. Doses should be selected based on prior pharmacokinetic studies (e.g., 3, 10, 30 mg/kg).[25]
-
Glucose Challenge: After a set period (e.g., 30-60 minutes post-compound administration), administer a glucose solution (e.g., 2 g/kg) via oral gavage.
-
Blood Sampling: Collect blood samples at regular intervals after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Measure blood glucose concentrations at each time point using a glucometer.
-
Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion. A statistically significant reduction in the AUC for an agonist-treated group compared to the vehicle group indicates improved glucose tolerance. If desired, plasma from the time points can be analyzed for insulin and GLP-1 levels.
Conclusion and Future Outlook
The exploration of GPR119 agonists has provided valuable insights into the complexities of translating a promising biological mechanism into a successful therapeutic. While early agonists with flexible scaffolds demonstrated proof-of-concept in animals, they ultimately failed to deliver meaningful glycemic control in human trials. The strategic use of more rigid scaffolds, such as the 1-oxa-7-azaspiro[3.5]nonane core, has yielded next-generation compounds with significantly improved in vitro potency.
The key question remains whether this enhanced potency and optimized molecular architecture can overcome the hurdles observed in the clinic. The future of GPR119 agonists may lie not only in the development of more potent monotherapies but also in combination therapies, for example with DPP-IV inhibitors, to amplify their incretin-releasing effects.[12][13] The journey of GPR119 agonists underscores a critical lesson in drug development: while a novel mechanism and potent chemistry are essential starting points, the path to clinical success requires a deep understanding of species-specific biology and the complex interplay of metabolic regulation in humans.
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Smith, S. A., et al. (2014). Gut hormone pharmacology of a novel GPR119 agonist (GSK1292263), metformin, and sitagliptin in type 2 diabetes mellitus: results from two randomized studies. Diabetes, Obesity and Metabolism, 16(11), 1089-1098. Available from: [Link]
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Hansen, K. B., et al. (2011). Regulation of GPR119 receptor activity with endocannabinoid-like lipids. American Journal of Physiology-Endocrinology and Metabolism, 300(1), E96-E108. Available from: [Link]
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Katz, L. B., et al. (2012). Effects of JNJ-38431055, a novel GPR119 receptor agonist, in randomized, double-blind, placebo-controlled studies in subjects with type 2 diabetes. Diabetes, Obesity and Metabolism, 14(8), 709-716. Available from: [Link]
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ResearchGate. Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity | Request PDF. Available from: [Link]
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Wan, S., et al. (2014). Pharmacology and Pharmacokinetics Studies of MBX-2982, A Novel GPR119 Agonists. Chinese Pharmaceutical Journal, 49(16), 1431-1435. Available from: [Link]
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Ritter, K., et al. (2016). G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges. Journal of Medicinal Chemistry, 59(9), 4166-4190. Available from: [Link]
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Lan, H., et al. (2009). GPR119 is required for physiological regulation of glucagon-like peptide-1 secretion but not for metabolic homeostasis. Journal of Endocrinology, 201(2), 219-230. Available from: [Link]
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Jones, R. M., et al. (2009). GPR119 agonists for the treatment of type 2 diabetes. Expert Opinion on Therapeutic Patents. Available from: [Link]
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Hryciw, D. H., et al. (2024). GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates. Expert Opinion on Investigational Drugs, 33(3), 183-190. Available from: [Link]
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Avari, P., et al. (2023). A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes. Diabetes Care, 46(10), 1827-1834. Available from: [Link]
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Overton, H. A., et al. (2006). GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. British Journal of Pharmacology, 148(Suppl 1), S1-S1. Available from: [Link]
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Shah, U., & Kowalski, T. J. (2009). GPR119 agonists: a promising new approach for the treatment of type 2 diabetes and related metabolic disorders. Current Opinion in Drug Discovery & Development, 12(4), 519-532. Available from: [Link]
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Tice, C. M., et al. (2014). Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes. ACS Medicinal Chemistry Letters, 5(6), 731-736. Available from: [Link]
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Brocklehurst, K. J., et al. (2011). Discovery, optimisation and in vivo evaluation of novel GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 21(24), 7310-7316. Available from: [Link]
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Kim, M. K., et al. (2013). In Vivo Efficacy of HD0471953: A Novel GPR119 Agonist for the Treatment of Type 2 Diabetes Mellitus. Journal of Diabetes Research. Available from: [Link]
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Wang, Y., et al. (2023). What is holding back preclinical GPR119 agonists from their potential as the therapeutics of type 2 diabetes? Expert Opinion on Therapeutic Targets, 27(1), 1-5. Available from: [Link]
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Wu, J., et al. (2015). Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 25(22), 5291-5294. Available from: [Link]
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Scott, J. S., et al. (2014). Discovery of structurally novel, potent and orally efficacious GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 24(10), 2383-2387. Available from: [Link]
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D'souza, A. M., et al. (2017). β-Cell Inactivation of Gpr119 Unmasks Incretin Dependence of GPR119-Mediated Glucoregulation. Diabetes, 66(5), 1166-1175. Available from: [Link]
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Lee, Y. H., et al. (2022). DA-1241, a Novel GPR119 Agonist, Improves Hyperglycaemia by Inhibiting Hepatic Gluconeogenesis and Enhancing Insulin Secretion in Diabetic Mice. Diabetes & Metabolism Journal, 46(1), 112-124. Available from: [Link]
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ResearchGate. Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists | Request PDF. Available from: [Link]
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A Senior Application Scientist's Guide to Library Synthesis: Unlocking Novel Chemical Space with Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
In the relentless pursuit of novel therapeutic agents, the exploration of uncharted chemical space is paramount. Medicinal chemists and drug discovery professionals are increasingly moving away from flat, aromatic structures towards molecules with greater three-dimensionality (Fsp³ character).[1][2] This shift is driven by the understanding that complex, rigid scaffolds can lead to improved potency, selectivity, and pharmacokinetic profiles.[3][4] This guide provides an in-depth comparison of Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate, a unique building block, against common alternatives in the context of library synthesis for drug discovery.
The Strategic Advantage of Spirocyclic Oxetanes
This compound is a bifunctional scaffold featuring a spirocyclic junction that imparts significant conformational rigidity and a three-dimensional architecture.[1][5][6] The incorporation of an oxetane ring, a small, polar heterocycle, offers several advantages in drug design.[7][8] Oxetanes are known to improve aqueous solubility, enhance metabolic stability, and can act as bioisosteres for less favorable functionalities like gem-dimethyl or carbonyl groups.[7][8] The combination of a spirocyclic piperidine and an oxetane in a single building block provides a powerful tool for generating novel compound libraries with favorable drug-like properties.
The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, stepwise functionalization, making it highly amenable to the workflows of combinatorial chemistry and library synthesis.[9]
Comparative Analysis: Beyond Traditional Scaffolds
To appreciate the unique advantages of this compound, it is essential to compare it with other commonly used building blocks in library synthesis. Here, we consider two alternatives: a simple, non-spirocyclic piperidine derivative and a purely carbocyclic spiro-scaffold.
| Feature | This compound | N-Boc-4-piperidone (Non-spirocyclic) | Tert-butyl 2-azaspiro[3.5]nonane-7-carboxylate (Carbocyclic Spiro-analog) |
| Three-Dimensionality (Fsp³) | High | Moderate | High |
| Conformational Rigidity | High | Low to Moderate | High |
| Aqueous Solubility | Enhanced due to oxetane | Moderate | Moderate to Low |
| Metabolic Stability | Generally high; oxetane can block metabolic hotspots | Variable; potential for ring oxidation | Generally high |
| Novelty of Chemical Space | High | Low | Moderate |
| Synthetic Tractability | Boc protection allows for standard synthetic manipulations | Well-established chemistry | Boc protection allows for standard synthetic manipulations |
| Polar Surface Area (PSA) | Increased by oxetane oxygen | Lower | Lower |
This comparison highlights that while both spirocyclic structures offer advantages in terms of rigidity and three-dimensionality, the inclusion of the oxetane moiety in this compound provides an additional layer of property modulation, particularly concerning solubility and metabolic stability.[7][8] The polar oxygen atom can also serve as a hydrogen bond acceptor, potentially leading to new interactions with biological targets.
Experimental Workflow: A Representative Library Synthesis
The true value of a building block is demonstrated in its application. Below is a representative, step-by-step protocol for the synthesis of a diverse amide library using this compound as the central scaffold. This protocol is designed to be robust and amenable to parallel synthesis techniques.[10]
Step 1: Boc Deprotection
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, typically trifluoroacetic acid (TFA) (4.0 eq) or hydrochloric acid (HCl) in dioxane (4M solution).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Triturate the residue with diethyl ether or another non-polar solvent to precipitate the amine salt, which can be used directly in the next step or neutralized.
Step 2: Parallel Amide Coupling
-
Dispense the deprotected spirocyclic amine salt (1.0 eq) into an array of reaction vials.
-
Add a solution of a diverse set of carboxylic acids (1.1 eq per vial) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Add a coupling agent, such as HATU (1.1 eq) or HBTU (1.1 eq), and a non-nucleophilic base, typically diisopropylethylamine (DIPEA) (3.0 eq), to each vial.
-
Seal the vials and agitate at room temperature for 12-16 hours.
-
Quench the reactions by adding water.
-
Extract the products with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amide products.
-
Purify the library members using parallel purification techniques such as mass-directed automated preparative HPLC.
This workflow can be readily adapted for other coupling chemistries, such as reductive amination or sulfonylation, to further expand the diversity of the resulting library.
Visualizing the Synthesis and Structural Comparison
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, provide a visual representation of the library synthesis workflow and the structural differences between the compared building blocks.
Caption: A streamlined workflow for the synthesis of a diverse amide library starting from this compound.
Caption: A conceptual comparison of the key structural and physicochemical properties of the discussed building blocks.
Conclusion
The strategic incorporation of building blocks that confer desirable physicochemical properties is a cornerstone of modern library synthesis for drug discovery. This compound stands out as a superior scaffold due to its unique combination of a rigid, three-dimensional spirocyclic core and a property-enhancing oxetane moiety. By leveraging this building block, researchers can access novel chemical space populated with molecules that are pre-disposed to have favorable drug-like characteristics, thereby increasing the efficiency and success rate of hit-to-lead campaigns.
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The Strategic Design of Bioactive Scaffolds: A Comparative Guide to the SAR of Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate Derivatives
For the attention of researchers, medicinal chemists, and professionals in drug development, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate derivatives. By examining this unique spirocyclic scaffold, we aim to provide a comparative perspective against alternative structures, supported by experimental insights, to inform rational drug design and optimization.
The imperative in modern medicinal chemistry to "escape from flatland" has driven the exploration of novel, three-dimensional molecular architectures.[1] Spirocyclic systems, which feature two rings sharing a single atom, have garnered significant interest for their ability to confer conformational rigidity, novel intellectual property, and improved physicochemical properties compared to their linear or fused-ring counterparts. The 1-oxa-7-azaspiro[3.5]nonane scaffold, a hybrid of an oxetane and a piperidine ring, presents a compelling motif for interrogating biological space. The this compound serves as a key intermediate, with the Boc-protecting group facilitating further synthetic elaboration.
This guide will dissect the known and inferred SAR of this scaffold, drawing comparisons with closely related analogs and alternative spirocyclic systems. We will delve into the synthetic accessibility and provide exemplary protocols for biological evaluation, offering a comprehensive resource for researchers navigating this chemical space.
The 1-oxa-7-azaspiro[3.5]nonane Scaffold: A Bioisosteric and Conformational Rationale
The strategic incorporation of the 1-oxa-7-azaspiro[3.5]nonane core into drug candidates is often predicated on the principle of bioisosteric replacement. The piperidine ring is a ubiquitous feature in a vast number of bioactive compounds. However, it can be susceptible to metabolic oxidation. The introduction of a spirocyclic oxetane can enhance metabolic stability by blocking potential sites of metabolism on the piperidine ring.[1][2] Furthermore, the oxetane moiety can act as a polar equivalent of a gem-dimethyl group and may engage in favorable interactions with biological targets, such as hydrogen bonding.[3]
The inherent rigidity of the spirocyclic system reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity. This conformational constraint also presents a well-defined vector for substituent placement, allowing for a more precise probing of the target's binding pocket.
Structure-Activity Relationship (SAR) Insights from Analogs
Direct and extensive SAR studies on this compound derivatives are not yet widely published. However, valuable inferences can be drawn from closely related analogs, such as the 1-oxa-8-azaspiro[4.5]decane series, which have been investigated as M1 muscarinic agonists for potential use in Alzheimer's disease.[4] These studies provide a foundational blueprint for understanding how structural modifications on the spirocyclic core can influence biological activity.
Caption: Hypothetical SAR map for 1-oxa-7-azaspiro[3.5]nonane derivatives.
Based on the study of 1-oxa-8-azaspiro[4.5]decanes, we can hypothesize the following SAR trends for the 1-oxa-7-azaspiro[3.5]nonane scaffold:
-
Substitutions on the Piperidine Ring: Modifications at positions C2 and C6 of the piperidine ring are likely to significantly impact binding affinity and selectivity for the target protein. Small alkyl or functionalized groups could probe hydrophobic pockets or form specific hydrogen bonds.
-
Substitutions on the Oxetane Ring: Alterations to the oxetane ring (positions C2 and C4) would primarily influence the molecule's physicochemical properties, such as polarity and aqueous solubility.
-
The Nitrogen Substituent: The substituent on the piperidine nitrogen is often a critical determinant of biological activity, frequently serving as the primary anchor point to the target or as a vector for attaching larger pharmacophoric elements. The Boc group in the title compound is a protecting group that would be removed to allow for the introduction of various substituents.
Comparative Analysis with Alternative Spirocyclic Scaffolds
The choice of a molecular scaffold is a pivotal decision in drug design. The 1-oxa-7-azaspiro[3.5]nonane system can be compared with other azaspirocycles to highlight its unique advantages and potential applications.
| Scaffold | Key Features | Potential Therapeutic Areas |
| 1-oxa-7-azaspiro[3.5]nonane | Oxetane-piperidine fusion. Increased polarity and potential for H-bonding from the oxetane oxygen. | CNS disorders, metabolic diseases. |
| Azaspiro[3.5]nonane | Cyclobutane-piperidine fusion. Higher lipophilicity compared to the oxa-analog. | G protein-coupled receptor (GPCR) modulation (e.g., GPR119 agonists).[5] |
| Azaspiro[3.3]heptane | Azetidine-cyclobutane or dual azetidine fusion. More compact and rigid structure. | Bioisostere for piperidine and other cyclic amines.[6] |
| 1-oxa-8-azaspiro[4.5]decane | Tetrahydrofuran-piperidine fusion. Larger and more flexible than the oxetane analog. | Muscarinic receptor agonists.[4] |
Key Takeaways from the Comparison:
-
Physicochemical Properties: The 1-oxa-7-azaspiro[3.5]nonane scaffold is predicted to have a slightly higher aqueous solubility and lower lipophilicity compared to its all-carbon analog, azaspiro[3.5]nonane, due to the presence of the ether oxygen.[5] This can be advantageous for improving pharmacokinetic profiles.
-
Therapeutic Applications: While derivatives of 7-azaspiro[3.5]nonane have shown promise as GPR119 agonists for metabolic disorders, the related 1-oxa-8-azaspiro[4.5]decane scaffold has been successfully employed in the development of M1 muscarinic agonists for CNS applications.[4][5] This suggests that the 1-oxa-7-azaspiro[3.5]nonane core could be a versatile starting point for various therapeutic targets.
Experimental Protocols
General Synthetic Approach
The synthesis of this compound and its derivatives can be achieved through multi-step sequences. A general and scalable approach is crucial for generating a library of compounds for SAR studies.
Caption: Generalized workflow for the synthesis of 1-oxa-7-azaspiro[3.5]nonane derivatives.
Exemplary Synthetic Protocol (Conceptual):
A plausible synthetic route, adapted from literature procedures for related spirocycles, is outlined below.[3][7]
-
Preparation of the Piperidine Moiety: Start with a suitable precursor, such as a substituted piperidone, and introduce functionalities that will allow for the formation of the spirocyclic junction.
-
Introduction of the Oxetane Precursor: React the functionalized piperidine with a reagent containing a protected 1,3-diol or a related synthon for the oxetane ring.
-
Spirocyclization: Induce ring closure to form the oxetane ring and create the spirocenter. This is often achieved via an intramolecular Williamson ether synthesis or a similar cyclization reaction.
-
Boc Protection: Protect the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).
-
Purification: Purify the final intermediate, this compound, using column chromatography or crystallization.
-
Deprotection and Derivatization: For SAR studies, the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine. This amine can then be reacted with a variety of electrophiles (e.g., alkyl halides, acyl chlorides, sulfonyl chlorides) to generate a library of N-substituted derivatives.
Biological Evaluation: A Muscarinic Agonist Assay Example
To assess the biological activity of newly synthesized derivatives, a relevant in vitro assay is required. Based on the activity of the 1-oxa-8-azaspiro[4.5]decane analogs, a binding assay for muscarinic receptors would be a logical starting point.[4]
Protocol: Radioligand Binding Assay for M1 Muscarinic Receptor Affinity
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human M1 muscarinic receptor.
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the test compounds (the synthesized 1-oxa-7-azaspiro[3.5]nonane derivatives).
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to allow for binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value for each test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. These values can then be used to compare the potencies of the different derivatives and establish an SAR.
Conclusion
The this compound scaffold represents a promising and versatile building block in modern drug discovery. Its unique three-dimensional structure, combined with the potential for improved metabolic stability and physicochemical properties as a piperidine bioisostere, makes it an attractive starting point for the development of novel therapeutics. While direct SAR data for this specific scaffold is emerging, logical inferences from closely related analogs provide a strong foundation for rational design. By systematically exploring substitutions on both the oxetane and piperidine rings, and by comparing its performance with other spirocyclic systems, researchers can unlock the full potential of this intriguing molecular architecture. The synthetic and biological protocols outlined in this guide offer a practical framework for embarking on such an investigation.
References
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- BenchChem. A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane in Drug Discovery.
- BenchChem. Unraveling the Therapeutic Potential of 5-Azaspiro[3.
- Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-39.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust and ethical research program. This guide provides a detailed, step-by-step protocol for the safe disposal of tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate (CAS No. 864684-96-8), grounding procedural guidance in the principles of chemical safety and regulatory compliance.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Before any disposal procedure can be outlined, we must first understand the intrinsic hazards of the substance. This compound is not a benign compound; its hazard profile necessitates a cautious and informed approach. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary data for our risk assessment.
Summary of GHS Hazard Classifications
| Hazard Class | Hazard Statement | GHS Pictogram | Implication for Handling and Disposal |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[1] | GHS07 (Exclamation Mark) | Requires use of chemical-resistant gloves and lab coat. Waste must be contained to prevent skin contact. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[1] | GHS07 (Exclamation Mark) | Mandates use of safety glasses or goggles. Spills pose a significant risk to vision. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[1] | GHS07 (Exclamation Mark) | All handling and aliquoting of waste should be done in a well-ventilated area or chemical fume hood to avoid inhalation of dust or aerosols. |
This assessment makes it clear that this compound must be treated as a hazardous waste. Improper disposal, such as discarding it in regular trash or washing it down the sewer system, is strictly prohibited and can lead to environmental contamination and significant regulatory penalties under the Resource Conservation and Recovery Act (RCRA).[2]
Pre-Disposal: Waste Minimization and Laboratory Best Practices
Effective waste management begins long before a container is full. Adhering to the principles of "green chemistry" and efficient laboratory practice can significantly reduce the volume of hazardous waste generated.[3]
-
Source Reduction: Order only the quantity of the chemical necessary for your planned experiments.[3]
-
Inventory Management: Maintain a meticulous inventory of your chemicals to prevent the accumulation of expired or unnecessary stock.[4]
-
Avoid Contamination: Use dedicated spatulas and glassware to prevent cross-contamination of the stock reagent, which would render the entire container waste.
Step-by-Step Disposal Protocol
This protocol ensures the safe handling, segregation, and storage of waste this compound, aligning with federal and institutional safety standards.
Step 1: Don Personal Protective Equipment (PPE)
Based on the hazard assessment, the following minimum PPE is mandatory before handling the waste:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically compatible gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[2][4]
-
Solid Waste: Collect unused or contaminated solid this compound in a dedicated container. This includes contaminated weigh boats, paper, or gloves.
-
Liquid Waste: If the compound is dissolved in a solvent, the entire solution is considered hazardous waste. This waste stream must be segregated based on the solvent's properties (e.g., "Halogenated Solvents," "Non-Halogenated Solvents").
-
DO NOT mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases.
Step 3: Container Selection and Labeling
All hazardous waste must be accumulated at or near the point of generation in appropriate containers.[2]
-
Container Choice: Use a container made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) bottle for solids or a glass bottle for solutions). The container must be in good condition, free from damage, and have a secure, leak-proof lid.[2][5]
-
Labeling: The moment the first drop of waste enters the container, it must be labeled.[6] The label must include:
Step 4: Temporary Storage (Satellite Accumulation)
Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][6]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[2]
-
Keep the waste container securely closed at all times, except when actively adding waste.[3]
-
Store the container in a secondary containment bin or tray to control any potential leaks or spills.[2]
Step 5: Arranging for Final Disposal
Hazardous waste must be disposed of through a licensed waste facility.[5]
-
Once the waste container is full, or within 180 days of the accumulation start date, contact your institution's Environmental Health and Safety (EH&S) department to arrange for a waste pickup.
-
EH&S will transport the waste to a central accumulation area before it is collected by a contracted professional waste hauler for final treatment and disposal, completing the "cradle-to-grave" management required by the EPA.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- How to Ensure Safe Chemical Waste Disposal in Labor
- How to Properly Manage Hazardous Waste Under EPA Regul
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
- Properly Managing Chemical Waste in Labor
- Managing Hazardous Chemical Waste in the Lab. Lab Manager.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, EHRS.
- Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.
- EPA Hazardous Waste Management.
- Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency.
- 7-Boc-1-oxa-7-azaspiro[3.5]nonane, 96%. J&K Scientific.
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A Senior Application Scientist's Guide to the Safe Handling of Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Welcome to your comprehensive guide on the safe handling of Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate. As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety. This document provides essential, field-proven guidance for the operational and disposal plans necessary when working with this spirocyclic compound. The protocols outlined herein are designed to be a self-validating system, ensuring both your protection and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a unique molecule incorporating a spirocyclic system and a tert-butoxycarbonyl (Boc) protecting group. While specific toxicity data for this compound is limited, analysis of its structural motifs and data from related compounds allows for a robust presumptive hazard assessment.
The primary hazards associated with structurally similar compounds include:
-
Serious Eye Irritation: Causes serious eye irritation[1][2][3][4][5].
-
Respiratory Irritation: May cause respiratory irritation, particularly if handled as a dust or aerosol[3][4][5][6].
The Boc protecting group is acid-labile and can be removed under acidic conditions, potentially generating tert-butyl cation intermediates[7][8][9]. While primarily a concern during chemical reactions, this highlights the importance of avoiding contact with strong acids during handling and storage unless part of a planned procedure.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the recommended PPE, with the rationale explained to underscore the importance of each component.
| Body Part | Personal Protective Equipment | Specification/Standard | Rationale |
| Hands | Chemical-resistant gloves | Nitrile or Neoprene. Inspect for integrity before each use. | To prevent skin contact and irritation. Nitrile gloves offer good resistance to a range of chemicals for incidental contact[10][11][12]. |
| Eyes/Face | Safety glasses with side shields or Goggles | ANSI Z87.1 certified[11][12][13]. | To protect eyes from splashes or airborne particles, preventing serious irritation[1][4][5]. |
| Face shield (in addition to goggles) | ANSI Z87.1 certified | Recommended for splash hazards, such as when handling bulk quantities or solutions[11][12]. | |
| Body | Laboratory coat | Long-sleeved, preferably flame-retardant. | To protect skin and personal clothing from contamination[10][11][13]. |
| Respiratory | Use in a well-ventilated area. | N/A | To minimize inhalation of any dust or aerosols[4][5][13]. |
| NIOSH-approved respirator | N95 or higher, with organic vapor cartridges if necessary. | Required if ventilation is inadequate, if dust or aerosols are generated, or for spill cleanup[13][14]. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound will ensure a safe and efficient workflow, from preparation to cleanup.
Pre-Handling Preparations
-
Designate a Workspace: All handling of this compound should occur in a designated area, preferably within a chemical fume hood to ensure adequate ventilation[13].
-
Assemble PPE: Before handling the compound, don all required PPE as outlined in the table above.
-
Prepare for Spills: Ensure a spill kit is readily accessible. The kit should contain absorbent materials, appropriate waste disposal bags, and any necessary neutralizing agents.
Handling Procedures
-
Avoid Dust and Aerosol Formation: Handle the solid compound carefully to avoid generating dust. If weighing, do so in a fume hood or a ventilated balance enclosure[4][5][13].
-
Avoid Incompatible Materials: Store away from strong acids and strong oxidizing agents[15][16].
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area[4][5]. Wash hands thoroughly with soap and water after handling, even if gloves were worn[4][13].
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for handling this compound.
Emergency Procedures: Responding to Exposure
In the event of exposure, immediate and appropriate first aid is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4][5].
-
Skin Contact: Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[4][5].
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[5].
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention[5][17].
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All chemical waste must be collected in designated, properly labeled, and sealed containers[13][18]. Do not dispose of down the drain or in regular trash[13].
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste[13].
-
Regulatory Compliance: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[16][18].
References
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- MedchemExpress.com. tert-Butyl 2-amino-7-azaspiro[3.
- CymitQuimica. tert-Butyl 2-Oxo-7-azaspiro[3.
- Benchchem. Personal protective equipment for handling Spiro[4.5]dec-9-EN-7-one.
- Fisher Scientific.
- AK Scientific, Inc. tert-Butyl N-(2-aminoethyl)
- ChemicalBook. tert-butyl 2-oxo-7-azaspiro[3.
- Tk20. tert-Butyl 1-oxa-7-azaspiro[3.
- Tokyo Chemical Industry. tert-Butyl 2-Oxo-7-azaspiro[3.
- TCI Chemicals.
- Fisher Scientific. SAFETY DATA SHEET - tert-Butyl N-{ 2-[2-amino-4-(trifluoromethyl)
- ChemicalBook.
- Benchchem. Personal protective equipment for handling Spiro-NPB.
- Sigma-Aldrich. tert-butyl 2-hydroxy-7-azaspiro[3.
- Hebei Boze Chemical Co.,Ltd. BOC deprotection.
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- University of California, Santa Barbara. Chemical Safety: Personal Protective Equipment.
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- Environmental Health and Safety, University of Washington.
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- Sunway Pharm Ltd. tert-Butyl 3-oxo-1-oxa-7-azaspiro[4.
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- Sigma-Aldrich. 2-Oxo-7-azaspiro 3.5 nonane-7-carboxylate tert-butyl ester AldrichCPR 203661-69-2.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
